molecular formula C12H11N3O B085512 4-[(4-aminophenyl)azo]phenol CAS No. 103-18-4

4-[(4-aminophenyl)azo]phenol

Cat. No.: B085512
CAS No.: 103-18-4
M. Wt: 213.23 g/mol
InChI Key: UXLIUDGZLJKALV-UHFFFAOYSA-N
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Description

4-[(4-aminophenyl)azo]phenol is a significant azo compound characterized by the presence of the distinctive azo bridge (–N=N–) linking two phenolic rings, a structure that is the foundation of its research utility . Its molecular architecture, featuring both electron-donating amino and hydroxyl functional groups, makes it a versatile intermediate in the synthesis of more complex azo dyes, which are renowned for their color fastness and stability in textile and material coloration . Beyond traditional dye chemistry, this compound serves as a valuable building block in advanced materials science. Research into azo-based compounds highlights their potential in the development of polymer nanocomposites, where they can contribute to enhanced thermal stability and mechanical performance in biodegradable materials such as polycaprolactone (PCL) and starch-based composites . Furthermore, the extended π-conjugated system present in the molecule is of interest in computational chemistry and pharmaceutical research. Studies on similar azo structures employ Density Functional Theory (DFT) to investigate electronic properties and molecular docking simulations to probe potential binding affinities with protein receptors, suggesting a broader relevance in the design of novel bioactive molecules . The compound's defined structure provides a model system for investigating fundamental molecular interactions, including non-covalent forces that are critical for supramolecular assembly and drug-receptor recognition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]phenol
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InChI

InChI=1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H,13H2
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InChI Key

NCKPQOUTAMSEAO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)O
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Molecular Formula

C12H11N3O
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DSSTOX Substance ID

DTXSID7059270, DTXSID901043571
Record name 4-[(4-Aminophenyl)diazenyl]phenol
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Record name 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol
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Molecular Weight

213.23 g/mol
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Vapor Pressure

0.00000054 [mmHg]
Record name 4'-Hydroxy-4-aminoazobenzene
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CAS No.

103-18-4, 81944-72-1
Record name 4-Amino-4′-hydroxyazobenzene
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Record name Phenol, 4-[2-(4-aminophenyl)diazenyl]-
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Record name 4-[(4-aminophenyl)azo]phenol
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Record name 4-((4-AMINOPHENYL)AZO)PHENOL
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Foundational & Exploratory

basic principles of "4-[(4-aminophenyl)azo]phenol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-[(4-aminophenyl)azo]phenol

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fundamental principles and practical methodologies for the synthesis of 4-[(4-aminophenyl)azo]phenol. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible protocol grounded in established chemical principles.

Introduction: The Significance of Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic organic dyes.[1] Their importance stems from a highly conjugated system of electrons that allows for the absorption of specific wavelengths of visible light, resulting in vibrant colors.[2] The color of these compounds can be precisely tuned by modifying the chemical structure of the aromatic rings.[1] Beyond their traditional use in the textile and food industries, many azo compounds exhibit significant biological activity, including antimicrobial properties, making them valuable scaffolds in medicinal chemistry and drug development.[1] The target molecule, 4-[(4-aminophenyl)azo]phenol, is a classic example of an azo dye, incorporating both an amino and a hydroxyl functional group, which are key for modulating its chemical and physical properties.

Core Synthesis Principles: A Two-Stage Reaction

The synthesis of 4-[(4-aminophenyl)azo]phenol is a quintessential example of a two-stage process common to most azo dye preparations:

  • Diazotization: Conversion of a primary aromatic amine into a reactive diazonium salt.

  • Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, attacking an electron-rich coupling agent.

For the synthesis of 4-[(4-aminophenyl)azo]phenol, the pathway involves the mono-diazotization of p-phenylenediamine followed by its coupling with phenol.

Stage 1: The Diazotization of p-Phenylenediamine

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[3][4] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), under strictly controlled temperature conditions.[5]

Mechanism and Causality:

The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[3] The primary amino group of p-phenylenediamine, acting as a nucleophile, attacks the nitrosonium ion. A series of proton transfer steps and the elimination of a water molecule lead to the formation of the 4-amino-benzenediazonium chloride salt.[3]

Critical Parameter: Temperature The most critical parameter in this stage is maintaining a low temperature, typically between 0-5 °C .[1][4] This is imperative because aryl diazonium salts are notoriously unstable.[6][7] At higher temperatures, the diazonium group can readily decompose, releasing nitrogen gas and reacting with water to form an undesired phenol byproduct, significantly reducing the yield and purity of the target intermediate.[2] The cold temperature stabilizes the diazonium salt in the aqueous solution long enough for it to be used in the subsequent coupling step.

Stage 2: The Azo Coupling Reaction

In the second stage, the prepared 4-amino-benzenediazonium salt is reacted with phenol. This is an electrophilic aromatic substitution reaction.[8] The diazonium ion, despite its positive charge being delocalized across both nitrogen atoms, is a relatively weak electrophile. Therefore, it requires a strongly activated, electron-rich aromatic ring to react successfully.[8]

Mechanism and Causality:

Phenol itself is a moderately activated ring. However, to maximize reactivity and ensure a high yield, the coupling reaction is performed under alkaline (basic) conditions.[2][9] The addition of a base, such as sodium hydroxide (NaOH), deprotonates the hydroxyl group of phenol to form the much more nucleophilic phenoxide ion .[2] This greatly enhances the electron-donating ability of the oxygen, making the aromatic ring highly activated and susceptible to electrophilic attack.

The electrophilic diazonium ion then attacks the electron-rich phenoxide ring, preferentially at the para-position due to less steric hindrance. The hydroxyl (now phenoxide) group is a powerful ortho, para-director. This results in the formation of the azo linkage (-N=N-) between the two aromatic rings, yielding the final product, 4-[(4-aminophenyl)azo]phenol, which typically precipitates from the solution as a colored solid.[9]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations involving diazonium salts must be conducted with strict adherence to safety precautions.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )Moles (approx.)Quantity
p-PhenylenediamineC₆H₈N₂108.140.055.41 g
Concentrated HClHCl36.46~0.1512.5 mL
Sodium NitriteNaNO₂69.000.053.45 g
PhenolC₆H₅OH94.110.054.71 g
Sodium HydroxideNaOH40.00~0.1255.0 g
Distilled WaterH₂O18.02-As needed
UreaCH₄N₂O60.06-~0.5 g
Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve 5.41 g (0.05 mol) of p-phenylenediamine in a mixture of 12.5 mL of concentrated HCl and 50 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the beaker in an ice-salt bath until the temperature of the solution is between 0 and 5 °C.

  • In a separate 100 mL beaker, prepare a solution of 3.45 g (0.05 mol) of sodium nitrite in 20 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold p-phenylenediamine hydrochloride solution over 10-15 minutes. Use a glass rod to stir continuously, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the solution for another 10 minutes. The resulting solution contains the 4-amino-benzenediazonium chloride intermediate and should be used immediately.

  • Self-Validation: To check for excess nitrous acid, touch a drop of the solution to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid. If present, add a small amount of urea until the test is negative.[10]

Part B: Azo Coupling with Phenol

  • In a separate 400 mL beaker, dissolve 4.71 g (0.05 mol) of phenol in 30 mL of 10% sodium hydroxide solution (prepared by dissolving 5.0 g of NaOH in 45 mL of water).

  • Cool this phenoxide solution in an ice bath to below 5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold phenoxide solution.

  • A brightly colored precipitate (typically red or orange) of 4-[(4-aminophenyl)azo]phenol should form immediately.[9]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter paper with several portions of cold distilled water to remove any unreacted salts and impurities.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain a purified final product.

  • Dry the purified crystals in a desiccator or a low-temperature oven. Determine the final yield and characterize the product.

Visualization of the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and the underlying chemical mechanism.

SynthesisWorkflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_workup Stage 3: Workup A p-Phenylenediamine + HCl C Diazonium Salt Formation (0-5 °C) A->C B NaNO₂ Solution B->C F Coupling Reaction (< 5 °C) C->F Add Diazonium Salt D Phenol + NaOH E Phenoxide Solution D->E G Filtration F->G H Recrystallization G->H I Final Product: 4-[(4-aminophenyl)azo]phenol H->I

Caption: Overall workflow for the synthesis of 4-[(4-aminophenyl)azo]phenol.

ReactionMechanism cluster_mech1 Diazotization Mechanism cluster_mech2 Coupling Mechanism N1 H₂N-Ar-NH₂ + H⁺ + HNO₂ N2 H₂N-Ar-N⁺≡N (Diazonium Ion) + 2H₂O N1->N2 Attack on NO⁺, Dehydration P3 Electrophilic Attack N2->P3 P1 Phenol-OH + OH⁻ P2 Phenoxide-O⁻ (Activated) P1->P2 Deprotonation P2->P3 P4 H₂N-Ar-N=N-Ar-OH (Final Product) P3->P4 Proton Transfer

Caption: Simplified reaction mechanism for the two-stage synthesis.

Product Characterization

To confirm the identity and purity of the synthesized 4-[(4-aminophenyl)azo]phenol, the following analytical techniques are recommended:

  • Melting Point: The purified product should have a sharp melting point. The literature value is approximately 185-190 °C (with decomposition).[11] A broad melting range would indicate the presence of impurities.

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N=N stretch (azo group), O-H stretch (phenol), N-H stretch (amine), and aromatic C-H and C=C stretches.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the specific arrangement of protons on the aromatic rings.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product against the starting materials.[1]

Critical Safety Considerations

Chemical synthesis requires rigorous adherence to safety protocols. For this procedure, the primary hazard is associated with the diazonium salt intermediate.

  • Explosion Hazard: Solid diazonium salts are highly unstable and can be friction and shock-sensitive, decomposing violently. NEVER isolate the diazonium salt in its solid, dry form.[6][7]

  • Thermal Instability: Always maintain the reaction temperature at 0-5 °C during the preparation and use of the diazonium salt to prevent decomposition.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhaling corrosive HCl vapors and other chemical fumes.

  • Handling of Reagents: p-Phenylenediamine, phenol, and concentrated HCl are toxic and corrosive. Handle them with extreme care, avoiding skin and eye contact.

References

  • Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization of Some Azo Dyes... Journal of Biochemical Technology, 9(4), 33-42.

  • Bello, K. A., et al. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert.

  • Majeed, A. (2017). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Iraqi Academic Scientific Journals.

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol.

  • ChemicalBook. (2023). 4-[(4-aminophenyl)azo]phenol.

  • ResearchGate. (n.d.). Structure of azo compound, 4-((4-((4 aminophenyl) sulfonyl) phenyl) diazenyl) phenol.

  • University of Malaya. (n.d.). Experiment 8: Synthesis of an Azo Dye.

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.

  • Organic Chemistry Portal. (n.d.). Diazotisation.

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.

  • YouTube. (2023). Benzene diazonium chloride - Coupling reaction of Phenol.

  • Sigma-Aldrich. (2024). Safety Data Sheet.

  • Fisher Scientific. (n.d.). Safety Data Sheet.

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses.

  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.

  • MDPI. (2021). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes.

  • Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol.

  • DTIC. (1974). National Technical Information Service.

  • CHIMIA. (1956). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media.

  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.

  • Biosynth. (n.d.). 4-[(4-Aminophenyl)azo]phenol.

  • ResearchGate. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet.

  • Quora. (2018). How does this part of the mechanism work, since aniline isn't basic?.

Sources

"4-[(4-aminophenyl)azo]phenol" CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(4-aminophenyl)azo]phenol

This guide provides a comprehensive technical overview of 4-[(4-aminophenyl)azo]phenol, a significant azo compound with diverse applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, properties, and potential applications, grounded in established scientific principles and methodologies.

Compound Identification and Chemical Structure

CAS Number: 103-18-4[1][2][3]

Molecular Formula: C₁₂H₁₁N₃O[2]

Molecular Weight: 213.23 g/mol [2]

IUPAC Name: 4-((4-aminophenyl)diazenyl)phenol

The chemical structure of 4-[(4-aminophenyl)azo]phenol consists of a phenol group and an aniline group linked by an azo bridge (-N=N-). This conjugated system is responsible for its chromophoric properties.[4][5]

G cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Part 3: Isolation and Purification A Dissolve p-phenylenediamine in HCl(aq) B Cool to 0-5 °C in an ice bath A->B C Slowly add cold NaNO₂(aq) solution B->C D Stir for 2-3 minutes to form diazonium salt C->D G Slowly add diazonium salt solution to phenol solution D->G Electrophilic Aromatic Substitution E Dissolve phenol in NaOH(aq) F Cool to 0-5 °C in an ice bath E->F H Stir at 0-5 °C for 5-10 minutes I Collect precipitate by vacuum filtration H->I J Wash with cold water I->J K Recrystallize from a suitable solvent (e.g., ethanol) J->K L Dry the purified product K->L

Caption: Workflow for the synthesis of 4-[(4-aminophenyl)azo]phenol.

Detailed Step-by-Step Protocol

Materials:

  • p-Phenylenediamine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Diazonium Salt: a. In a beaker, dissolve a specific molar amount of p-phenylenediamine in a solution of concentrated HCl and distilled water. b. Cool the solution to 0-5 °C in an ice-water bath with constant stirring. c. In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold distilled water. d. Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. e. Continue stirring for an additional 2-3 minutes after the addition is complete to ensure full formation of the diazonium salt. [6]

  • Preparation of the Coupling Solution: a. In another beaker, dissolve an equimolar amount of phenol in a dilute solution of sodium hydroxide. b. Cool this solution to 0-5 °C in an ice-water bath. [5]

  • The Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. b. A colored precipitate of 4-[(4-aminophenyl)azo]phenol should form immediately. c. Continue stirring the mixture in the ice bath for 5-10 minutes to ensure the reaction goes to completion. [6]

  • Isolation and Purification: a. Collect the crude product by vacuum filtration. b. Wash the precipitate with cold distilled water to remove any unreacted salts. c. Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity. d. Dry the purified crystals.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-[(4-aminophenyl)azo]phenol, several analytical techniques are employed:

  • Thin-Layer Chromatography (TLC): Used to check the purity of the dye and monitor the progress of the reaction. [4]* Melting Point Determination: A sharp melting point range close to the literature value indicates a high degree of purity. [4]* Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule. Key peaks would include N-H stretching for the amine, O-H stretching for the phenol, N=N stretching for the azo group, and C-H and C=C stretching for the aromatic rings. * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the exact structure and confirm the connectivity of the atoms.

  • UV-Visible Spectroscopy: To determine the absorption spectrum of the dye, which is a result of the extended conjugation in the molecule.

Applications in Research and Drug Development

Azo compounds are a versatile class of molecules with a wide range of applications, from traditional dyes to advanced biomedical uses. [4][7][8]

As Chromophoric Probes and Dyes

The most apparent application of 4-[(4-aminophenyl)azo]phenol is as a dye. The extensive delocalized electron system allows it to absorb light in the visible spectrum, resulting in its color. [5]In a research context, it can be used as a chromophoric label or indicator.

Potential in Drug Delivery

The azo bond is susceptible to reduction by azoreductase enzymes, which are predominantly found in the anaerobic environment of the colon. This property makes azo compounds attractive candidates for colon-specific drug delivery systems. A drug can be linked to the azo molecule, which remains intact through the upper gastrointestinal tract and releases the active drug upon reduction of the azo bond in the colon. [8]

Biomedical and Pharmaceutical Relevance

Azo compounds have garnered significant attention in medicinal chemistry. Various derivatives have been shown to possess a range of biological activities, including:

  • Antibacterial [4][9]* Antifungal [8][9]* Antioxidant [9]* Antiviral [9] While 4-[(4-aminophenyl)azo]phenol itself may not be a drug, its scaffold serves as a valuable starting point for the synthesis of new chemical entities with potential therapeutic properties. Researchers can modify the functional groups (the amino and hydroxyl groups) to tune the molecule's biological activity and pharmacokinetic properties.

Safety and Handling

Hazard Identification:

  • May be harmful if swallowed or inhaled. [10]* Can cause skin and serious eye irritation. [11]* May cause an allergic skin reaction and respiratory irritation. [10][11]* Suspected of causing genetic defects. [10]* May cause damage to organs through prolonged or repeated exposure. [10] Precautions:

  • Handle in a well-ventilated area. [12]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12]* Avoid formation of dust and aerosols. [12]* Prevent contact with skin and eyes. [12] Toxicity Insight: A significant concern with azo dyes is their metabolic cleavage. The reduction of the azo bond can release the constituent aromatic amines. In the case of 4-[(4-aminophenyl)azo]phenol, this would yield p-phenylenediamine and 4-aminophenol. [13]Some aromatic amines are known or suspected carcinogens, which necessitates a thorough toxicological evaluation of any azo compound intended for therapeutic or in-vivo use. [14]

Conclusion

4-[(4-aminophenyl)azo]phenol is a chemically significant molecule with a well-established synthesis protocol. Its utility extends beyond its role as a simple dye, offering a versatile scaffold for the development of new materials and therapeutic agents. For professionals in drug development, the key lies in leveraging its chemical properties, particularly the reducible azo linkage for targeted delivery, while being cognizant of the potential toxicological implications of its metabolic byproducts. A thorough understanding of its synthesis, characterization, and biological context is paramount for its successful application in advanced research.

References

  • Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. [Link]

  • Iraqi Academic Scientific Journals. (2012). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Iraqi Journal of Science. [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Retrieved January 25, 2026, from [Link]

  • CAS Chemical. (n.d.). CAS 103-18-4 4-[(4-aminophenyl)azo]phenol. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). p-((p-(Phenylazo)phenyl)azo)phenol. Retrieved January 25, 2026, from [Link]

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2000). Analytical data for the presence of 4-aminodiphenyl in several azo dyes after dithionite reduction. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved January 25, 2026, from [Link]

  • Agilent. (n.d.). Developing a method for the analysis of Azo Dyes. Retrieved January 25, 2026, from [Link]

  • PubMed. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved January 25, 2026, from [Link]

  • IIUM Repository (IRep). (n.d.). Biomedical Applications of Aromatic Azo Compounds. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2016). Azo Dyes and Human Health: A Review. Retrieved January 25, 2026, from [Link]

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physical and chemical properties of "4-[(4-aminophenyl)azo]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-[(4-aminophenyl)azo]phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[(4-aminophenyl)azo]phenol (CAS No. 103-18-4), a significant member of the azo compound family. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthesis, and analytical characterization of this molecule. The narrative emphasizes the causal relationships behind its chemical behavior and experimental methodologies, providing a robust framework for its application in scientific research.

Introduction and Molecular Overview

4-[(4-aminophenyl)azo]phenol is an organic compound characterized by an azo bridge (–N=N–) linking a phenol ring to an aniline ring. This extended π-conjugated system is the primary determinant of its chromophoric properties, rendering it a colored compound.[1][2] The presence of two key functional groups, a phenolic hydroxyl (–OH) and an aromatic amino (–NH2), imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex dyes, indicators, and potential pharmaceutical agents.[2][3]

Azo compounds, as a class, are foundational to the dye industry and have garnered significant interest in biomedical sciences.[4] Their applications range from textile coloring to advanced systems for colon-specific drug delivery, where the azo bond is selectively cleaved by gut microflora.[5] Understanding the fundamental properties of a molecule like 4-[(4-aminophenyl)azo]phenol is therefore critical for leveraging its potential and mitigating associated toxicological risks, which often relate to the aromatic amines formed upon reductive cleavage of the azo bond.[6][7]

Caption: Chemical Structure of 4-[(4-aminophenyl)azo]phenol.

Physical Properties

The physical characteristics of 4-[(4-aminophenyl)azo]phenol are dictated by its molecular structure, including its moderate molecular weight, aromatic nature, and the presence of hydrogen-bonding functional groups. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 103-18-4[8][9]
Molecular Formula C₁₂H₁₁N₃O[10]
Molecular Weight 213.24 g/mol [10]
Appearance Varies; often a colored powder (e.g., yellow, orange, red)[1]
Melting Point 185-190 °C (with decomposition)[8][10]
Boiling Point ~353.22 °C (rough estimate)[8][10]
Density ~1.16 g/cm³ (rough estimate)[8][10]
pKa 8.85 ± 0.15 (Predicted, for the phenolic proton)[8]
Solubility Limited solubility in water. Higher solubility in polar organic solvents like ethanol, acetone, and DMSO.[11][12]
Solubility Profile

The molecule's solubility is a direct consequence of its amphiphilic character. The two aromatic rings and the azo bridge confer significant nonpolar character, making it poorly soluble in water.[12] However, the polar hydroxyl and amino groups allow for hydrogen bonding, leading to appreciable solubility in polar organic solvents such as ethanol and acetone.[11] In aqueous media, solubility is pH-dependent. Under basic conditions, the phenolic proton dissociates to form the more soluble phenoxide salt, a common characteristic of phenolic compounds.

Spectroscopic Properties

The extended conjugation across the molecule gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Azo compounds typically exhibit two characteristic absorption bands: a high-intensity band in the UV region (around 340-380 nm) corresponding to the π → π* transition of the conjugated system, and a lower-intensity band in the visible region corresponding to the n → π* transition of the azo group's lone pair electrons. This absorption of visible light is responsible for the compound's intense color.[1]

Chemical Properties and Reactivity

The chemical reactivity of 4-[(4-aminophenyl)azo]phenol is centered around its three primary functional components: the azo group, the phenolic hydroxyl group, and the aromatic amino group.

Reactions of the Azo Group

The most significant reaction of the azo group is its reductive cleavage . Under reducing conditions (e.g., with sodium dithionite, or enzymatically by azoreductases in the gut microbiome), the –N=N– double bond is cleaved to yield two separate aromatic amines: p-aminophenol and p-phenylenediamine.[7][13]

  • Causality: The azo bond is the weakest covalent link in the conjugated system and is susceptible to nucleophilic attack by reducing agents. This reaction is fundamental to both the metabolism and toxicology of azo dyes, as the resulting aromatic amines can be carcinogenic.[6][13] It is also the mechanistic basis for using azo compounds in colon-targeted drug delivery systems.[5]

Reactions of the Phenolic Hydroxyl Group

The –OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This conversion has a profound effect on the electronic properties of the molecule, intensifying the electron-donating character of the substituent. This leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum, resulting in a visible color change. This property makes many hydroxy-azo compounds useful as pH indicators.[2]

Reactions of the Aromatic Amino Group

The –NH₂ group is basic and can be protonated in acidic media. More importantly, as a primary aromatic amine, it can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[14] This would convert the amino group into a diazonium salt (–N₂⁺), which is a highly reactive intermediate capable of participating in further azo coupling reactions to create more complex, multi-azo structures.

Synthesis and Analytical Characterization

The synthesis and verification of 4-[(4-aminophenyl)azo]phenol rely on well-established organic chemistry principles and analytical techniques.

General Synthesis Pathway

The standard method for synthesizing this compound is through a diazotization-coupling reaction.[15] This two-step process is a cornerstone of azo dye chemistry.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-Aminophenol B 4-Hydroxybenzenediazonium ion A->B NaNO₂, HCl 0-5 °C D 4-[(4-aminophenyl)azo]phenol B->D Coupling Reaction Alkaline or Mildly Acidic pH C Aniline (or other activated ring) C->D

Caption: General workflow for the synthesis of a hydroxy-azo compound.

Explanatory Note: The synthesis shown is a general representation. For the target molecule, one would typically start with p-phenylenediamine, protect one amino group, diazotize the other, couple with phenol, and then deprotect. A more direct route involves diazotizing 4-aminophenol and coupling it with aniline.[14]

Protocol: Synthesis via Diazotization of 4-Aminophenol and Coupling with Aniline

  • Diazotization:

    • Dissolve 4-aminophenol in dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice-water bath. Maintaining this low temperature is critical to prevent the unstable diazonium salt from decomposing and reacting with water to form phenol.[14][16]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while stirring vigorously. The reaction generates the diazonium salt intermediate.

  • Coupling Reaction:

    • In a separate beaker, dissolve aniline in a suitable solvent and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the aniline solution with continuous stirring. The coupling reaction, an electrophilic aromatic substitution, occurs.[17]

    • Maintain the cold temperature for 10-15 minutes to ensure the reaction goes to completion.

    • A colored precipitate of 4-[(4-aminophenyl)azo]phenol will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water to remove unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[18]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product requires a multi-technique approach.

Start Synthesized Product TLC Purity Check: Thin Layer Chromatography (TLC) Start->TLC MP Physical Property: Melting Point Determination Start->MP FTIR Functional Groups: FTIR Spectroscopy TLC->FTIR If pure UVVis Structural Confirmation: UV-Visible Spectroscopy NMR Definitive Structure: ¹H and ¹³C NMR Spectroscopy UVVis->NMR FTIR->UVVis End Verified Compound NMR->End

Caption: Standard workflow for the analytical characterization of the synthesized compound.

Protocol: UV-Visible Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute stock solution of the synthesized compound in a spectroscopic grade solvent (e.g., ethanol or methanol).

    • Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

    • Record the absorption spectrum over a wavelength range of 200-700 nm, using the pure solvent as a blank reference.

    • Identify the wavelengths of maximum absorbance (λmax) for the characteristic π → π* and n → π* transitions.[13][19]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small amount of the dry, powdered sample directly onto the ATR crystal.

    • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands:

      • ~3400-3300 cm⁻¹: N-H stretching (primary amine).

      • ~3400-3200 cm⁻¹: O-H stretching (phenolic hydroxyl, often broad).

      • ~1600-1580 cm⁻¹: N=N stretching (azo group). This band can be weak or difficult to assign definitively.[19]

      • ~1600 and ~1500 cm⁻¹: C=C stretching in the aromatic rings.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and exchange with the labile -OH and -NH₂ protons).

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the spectra to determine the chemical shifts (δ). The aromatic region (typically 6.5-8.0 ppm in ¹H NMR) will show a complex pattern of doublets and triplets corresponding to the protons on the two different aromatic rings. The labile protons of the OH and NH₂ groups will appear as broad singlets whose position can vary.[19][20]

Applications and Future Directions

The unique structure of 4-[(4-aminophenyl)azo]phenol positions it as a versatile molecule in several scientific domains.

  • Dye and Pigment Synthesis: It serves as a precursor for producing more complex and functionally diverse azo dyes.[2]

  • Drug Development: The "azo-prodrug" concept is a key area of research, where an active drug is linked via an azo bond to a carrier molecule. This bond remains stable in the upper gastrointestinal tract but is cleaved by bacterial azoreductases in the colon, allowing for targeted drug release for conditions like inflammatory bowel disease.[5] 4-[(4-aminophenyl)azo]phenol contains the core scaffold for designing such systems.

  • Analytical Chemistry: Its chromophoric and pH-sensitive nature makes it and its derivatives candidates for use as colorimetric sensors and pH indicators.[2]

Future research will likely focus on incorporating this scaffold into novel materials, developing more sophisticated drug delivery systems, and exploring its potential in photopharmacology, where light can be used to control the activity of azo-containing drugs.[4]

References

  • Iraqi Academic Scientific Journals. (2024). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Available at: [Link]

  • Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Available at: [Link]

  • CAS Chemical. (n.d.). CAS 103-18-4 4-[(4-aminophenyl)azo]phenol. Available at: [Link]

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye. Available at: [Link]

  • Piste, P. B., & Sayyed, M. A. (2023). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. Asian Journal of Chemistry, 35(3), 511-520. Available at: [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]

  • PubChem. (n.d.). 4-Aminophenol. Available at: [Link]

  • PubChem. (n.d.). p-((p-(Phenylazo)phenyl)azo)phenol. Available at: [Link]

  • Van den Mooter, G., et al. (1999). Azo Compounds in Colon-Specific Drug Delivery. PubMed. Available at: [Link]

  • ResearchGate. (2022). Characterization of Azo-dyes Degrading Microbes. Available at: [Link]

  • ResearchGate. (2017). The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. Available at: [Link]

  • Waters Corporation. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes. Available at: [Link]

  • ResearchGate. (2024). Chemical structures of azo-based drugs. Available at: [Link]

  • ResearchGate. (2015). Analytical data for the presence of 4-aminodiphenyl in several azo dyes. Available at: [Link]

  • Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Available at: [Link]

  • Khan, A., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Dyes and Pigments. Available at: [Link]

  • La-Salete, M., et al. (2023). Reductive metabolism of azo dyes and drugs: Toxicological implications. PubMed. Available at: [Link]

  • ResearchGate. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis. Available at: [Link]

  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at: [Link]

  • Al-Adilee, K. J. (n.d.). Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. Available at: [Link]

  • ChemBK. (2024). 4-[(4-aminophenyl)diazenyl]phenol. Available at: [Link]

  • NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol. Available at: [Link]

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An In-depth Technical Guide to 4-[(4-aminophenyl)azo]phenol: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-[(4-aminophenyl)azo]phenol, a versatile azo compound with significant potential in various scientific domains, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its synthesis, analytical characterization, and prospective applications.

Core Molecular Attributes

4-[(4-aminophenyl)azo]phenol, also known as 4'-Aminoazobenzene-4-ol, is an aromatic azo compound characterized by the presence of a diazene bridge (-N=N-) connecting an aniline and a phenol ring. This unique structural arrangement imparts distinct chromophoric properties and a reactive potential that makes it a valuable scaffold in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃O[1]
Molecular Weight 213.23 g/mol [1]
CAS Number 103-18-4[1]
Appearance Typically a colored solid[2]
Melting Point 185-190 °C (decomposes)[2]

Synthesis of 4-[(4-aminophenyl)azo]phenol: A Step-by-Step Protocol

The synthesis of 4-[(4-aminophenyl)azo]phenol is a classic example of a diazotization-coupling reaction, a cornerstone of aromatic chemistry. The process involves two key stages: the formation of a diazonium salt from an aromatic amine and its subsequent coupling with an electron-rich aromatic compound.

Principle of the Synthesis

The synthesis commences with the diazotization of p-phenylenediamine. In an acidic medium and at low temperatures, nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the primary amino group of p-phenylenediamine into a diazonium salt. This intermediate is highly reactive and is immediately used in the next step. The diazonium salt then undergoes an electrophilic aromatic substitution reaction with phenol. The electron-donating hydroxyl group of phenol activates the aromatic ring, facilitating the coupling reaction, predominantly at the para position, to yield the final azo compound.

Experimental Protocol

Materials:

  • p-Phenylenediamine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of p-Phenylenediamine

  • In a beaker, dissolve a specific molar equivalent of p-phenylenediamine in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

  • In a separate flask, prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the p-phenylenediamine solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 5 °C.

  • Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Part B: Azo Coupling with Phenol

  • In a separate beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide. This creates the phenoxide ion, which is more reactive towards electrophilic attack.

  • Cool the phenol solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate of 4-[(4-aminophenyl)azo]phenol should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid product by vacuum filtration and wash it with cold distilled water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

SynthesisWorkflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling p_phenylenediamine p-Phenylenediamine in HCl/H₂O diazonium_salt Diazonium Salt (Intermediate) p_phenylenediamine->diazonium_salt Add NaNO₂ (0-5 °C) na_no2 Sodium Nitrite Solution na_no2->diazonium_salt final_product 4-[(4-aminophenyl)azo]phenol (Precipitate) diazonium_salt->final_product Add to Phenol Solution (0-5 °C) phenol Phenol in NaOH Solution phenol->final_product purification Purified Product final_product->purification Filter & Recrystallize

Caption: Workflow for the synthesis of 4-[(4-aminophenyl)azo]phenol.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-[(4-aminophenyl)azo]phenol. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. Expected characteristic peaks include:

    • O-H stretch (phenolic): A broad peak around 3300-3500 cm⁻¹

    • N-H stretch (aromatic amine): Peaks in the region of 3300-3500 cm⁻¹

    • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

    • N=N stretch (azo group): A weak to medium intensity peak around 1400-1600 cm⁻¹

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on both the aniline and phenol rings. The chemical shifts and coupling patterns can be used to confirm the substitution pattern. The protons of the -NH₂ and -OH groups will also be visible, though their chemical shifts can be solvent-dependent.

    • ¹³C NMR: The spectrum will display signals for all the carbon atoms in the molecule, allowing for the confirmation of the carbon skeleton.

  • UV-Visible (UV-Vis) Spectroscopy: Due to the extended conjugation provided by the azo bridge between the two aromatic rings, 4-[(4-aminophenyl)azo]phenol is a chromophore that absorbs light in the visible region. The UV-Vis spectrum will typically show a strong π → π* transition in the UV region and a weaker n → π* transition at a longer wavelength in the visible region, which is responsible for its color.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity checks.[4]

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Synthesized Product ftir FTIR (Functional Groups) start->ftir nmr NMR (¹H & ¹³C) (Structural Elucidation) start->nmr uv_vis UV-Vis (Electronic Transitions) start->uv_vis hplc HPLC (Purity Assessment) start->hplc tlc TLC (Reaction Monitoring) start->tlc final_analysis Comprehensive Characterization Data ftir->final_analysis nmr->final_analysis uv_vis->final_analysis hplc->final_analysis tlc->final_analysis

Caption: Analytical workflow for the characterization of 4-[(4-aminophenyl)azo]phenol.

Applications in Drug Development and Biomedical Sciences

Azo compounds have a rich history in medicinal chemistry, with early discoveries like Prontosil paving the way for sulfonamide antibiotics.[5] The unique properties of the azo scaffold continue to be exploited in modern drug development.

  • Prodrug Design: The azo bond can be cleaved by azoreductase enzymes present in the gut microbiota. This property has been utilized to design colon-specific drug delivery systems. A drug can be attached to an azo-containing carrier molecule, which remains intact in the upper gastrointestinal tract and releases the active drug upon reaching the colon.

  • Antimicrobial and Antifungal Agents: Many azo compounds have demonstrated significant antibacterial and antifungal activities.[4] The presence of the azo linkage, along with other functional groups like the phenolic hydroxyl and amino groups, can contribute to their biological activity.

  • Anticancer and Antioxidant Properties: Certain azo derivatives have been investigated for their potential as anticancer and antioxidant agents.[5] The ability of these compounds to interact with biological macromolecules and their redox properties are areas of active research.

  • Molecular Scaffolding: The rigid, planar structure of the azo-benzene core in 4-[(4-aminophenyl)azo]phenol makes it an attractive scaffold for the design of new therapeutic agents. The amino and hydroxyl groups provide convenient handles for further chemical modification and the introduction of pharmacophoric groups.

  • Biomedical Imaging and Diagnostics: The chromophoric nature of azo dyes makes them suitable for use as biological stains and probes in various diagnostic and imaging applications.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-[(4-aminophenyl)azo]phenol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Azo compounds can be sensitive to light.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this compound.[6][7]

Conclusion

4-[(4-aminophenyl)azo]phenol is a compound of significant interest due to its straightforward synthesis, rich chemistry, and diverse potential applications. For researchers and professionals in drug development, it represents a valuable building block for the creation of novel therapeutic agents and biomedical tools. A thorough understanding of its synthesis, characterization, and biological properties is key to unlocking its full potential in advancing chemical and biomedical sciences.

References

  • Baghdad Science Journal. Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. [Link]

  • CAS Chemical. CAS 103-18-4 4-[(4-aminophenyl)azo]phenol. [Link]

  • ResearchGate. (PDF) Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. [Link]

  • SIELC. Separation of Phenol, 4-[(4-aminophenyl)azo]- on Newcrom R1 HPLC column. [Link]

  • Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]

  • SIELC. Separation of Phenol, 4-[[4-(phenylamino)phenyl]azo]- on Newcrom R1 HPLC column. [Link]

  • PubMed. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • ResearchGate. (PDF) 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. [Link]

  • Journal of Biochemical Technology. Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [Link]

  • Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

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Solubility Profile of 4-[(4-aminophenyl)azo]phenol: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-[(4-aminophenyl)azo]phenol (CAS No. 103-18-4). The document delineates the core physicochemical properties that govern its solubility across a spectrum of solvents. We present a detailed, field-proven experimental protocol for accurate solubility determination using the shake-flask method coupled with UV-Vis spectrophotometry. The influence of pH on aqueous solubility is mechanistically explained, providing researchers with the predictive insights necessary for formulation, analytical method development, and various research applications. This guide is structured to deliver not just procedural steps but the causal logic behind them, ensuring a robust and reproducible understanding of this compound's solubility behavior.

Introduction and Molecular Overview

4-[(4-aminophenyl)azo]phenol is an organic compound characterized by an azo linkage (-N=N-) connecting a 4-aminophenol moiety to a phenyl ring.[1] This structure places it within the vast class of azo dyes, which are of significant interest in textile manufacturing, analytical chemistry, and as potential scaffolds in medicinal chemistry.[2][3] Understanding the solubility of this compound is a foundational requirement for any application, as it dictates the choice of solvent systems for synthesis, purification, formulation, and analytical characterization.

The molecule possesses both hydrogen bond donor sites (the phenolic -OH and the amino -NH2 groups) and hydrogen bond acceptor sites (the nitrogen atoms of the azo group and the lone pairs on the oxygen and nitrogen atoms), suggesting a complex interaction profile with various solvents. Its amphoteric nature, due to the acidic phenol and basic amino groups, implies that its aqueous solubility will be highly dependent on pH.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. For 4-[(4-aminophenyl)azo]phenol, the key determinants are polarity, hydrogen bonding capacity, and ionizability.

  • Molecular Structure: The molecule contains two aromatic rings, which are nonpolar, and three functional groups (hydroxyl, amino, azo) that are polar. This dual character suggests moderate solubility in polar organic solvents and limited solubility in both highly nonpolar solvents and water at neutral pH.

  • Predicted pKa: The compound has a predicted pKa of approximately 8.85 for the phenolic proton.[4] The basicity of the aromatic amino group is expected to be low (pKa of aniline is ~4.6), meaning it will be protonated only in strongly acidic conditions. These values are critical for predicting how pH will modulate aqueous solubility.

  • Intermolecular Forces: The ability to self-associate via hydrogen bonding can increase the lattice energy of the solid, making it harder to dissolve. Solvents that can effectively compete for these hydrogen bonds are more likely to be effective.

The diagram below illustrates the key functional groups and their potential interactions with solvent molecules.

Caption: Molecular structure highlighting hydrogen bond donor and acceptor sites.

Solubility Profile

Table 1: Predicted Solubility of 4-[(4-aminophenyl)azo]phenol in Common Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Aqueous
Water (pH ~7)Very Slightly SolubleThe nonpolar aromatic rings dominate, while the polar groups are not sufficient to overcome the crystal lattice energy for significant dissolution. Similar to 4-hydroxyazobenzene.[5][6]
Aqueous Acid (pH < 4)Slightly SolubleProtonation of the amino group introduces a positive charge, increasing polarity and interaction with water.
Aqueous Base (pH > 10)SolubleDeprotonation of the phenolic group to the phenoxide anion introduces a negative charge and significantly enhances aqueous solubility.
Polar Protic
EthanolSolubleThe alkyl chain provides some nonpolar character to interact with the aromatic rings, while the hydroxyl group can act as both an H-bond donor and acceptor, solvating the polar functional groups.[7]
MethanolSolubleSimilar to ethanol, effective at solvating the polar groups.[7]
Polar Aprotic
DMSOSolubleA highly polar solvent capable of accepting hydrogen bonds and disrupting the crystal lattice. Often used for NMR analysis of similar compounds.[8]
AcetoneSolubleThe carbonyl oxygen is a good hydrogen bond acceptor, interacting favorably with the -OH and -NH2 groups.[6]
AcetonitrileSparingly SolubleLess polar than DMSO and acetone, may be a less effective solvent. Used as a solvent for analysis of related dyes.[9]
Nonpolar
HexaneInsolubleLacks the polarity and hydrogen bonding capability to interact with the functional groups and overcome the intermolecular forces of the solid solute.
TolueneSlightly SolublePi-stacking interactions between toluene and the aromatic rings of the solute may allow for some minor dissolution.

Note: This table is predictive. Experimental verification is mandatory for any application.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol is essential. The equilibrium shake-flask method is a gold standard for solubility measurement.[10] This protocol is adapted from the ICH M9 guidelines and tailored for the analysis of this specific compound.[10][11]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined, typically by UV-Vis spectrophotometry, which is well-suited for colored azo compounds.

Materials and Equipment
  • 4-[(4-aminophenyl)azo]phenol (high purity)

  • Solvents of interest (analytical grade)

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Scintillation vials or flasks with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Calibration Curve (Self-Validation Step 1):

    • Rationale: A calibration curve is crucial to establish a linear relationship between absorbance and concentration (Beer-Lambert Law), allowing for accurate quantification of the unknown saturated solution.

    • Procedure:

      • Prepare a stock solution of 4-[(4-aminophenyl)azo]phenol of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., ethanol or DMSO).

      • Perform serial dilutions to prepare a series of at least five standard solutions of decreasing concentration.

      • Determine the wavelength of maximum absorbance (λ_max) by scanning one of the standards across the UV-Vis spectrum.

      • Measure the absorbance of each standard at the determined λ_max.

      • Plot absorbance vs. concentration. The resulting graph should be linear with a correlation coefficient (R²) > 0.99. The slope of this line is the extinction coefficient.

  • Equilibration (The Shake-Flask Method):

    • Rationale: To ensure the solution is truly saturated, the system must reach thermodynamic equilibrium. Agitation increases the surface area for dissolution, and a 24-48 hour period at a constant temperature is typically sufficient for most compounds.

    • Procedure:

      • Add an excess amount of solid 4-[(4-aminophenyl)azo]phenol to a series of vials (in triplicate for each solvent). "Excess" means that a visible amount of solid remains after equilibration. A starting point is ~10 mg per 2 mL of solvent.

      • Add a precise volume of the desired solvent to each vial.

      • Seal the vials tightly to prevent solvent evaporation.

      • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours.

  • Sample Preparation and Analysis:

    • Rationale: Undissolved solid particles will scatter light and lead to erroneously high absorbance readings. Filtration is a critical step to isolate the homogenous saturated solution.

    • Procedure:

      • After equilibration, allow the vials to stand for at least 30 minutes for the solid to settle.

      • Carefully withdraw a sample from the supernatant using a syringe.

      • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

      • Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the previously established calibration curve.

      • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Rationale: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, then account for the dilution factor to find the original concentration of the saturated solution.

    • Calculation Steps:

      • Calculate the concentration of the diluted sample (C_diluted) using the calibration curve equation: C_diluted = (Absorbance - y-intercept) / slope.

      • Calculate the solubility (S) in the original saturated solution by multiplying by the dilution factor: S = C_diluted * Dilution Factor.

      • Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

The entire workflow is visualized in the diagram below.

cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation prep_stock Prepare Stock Solution (Known Concentration) prep_standards Create Serial Dilutions (Calibration Standards) prep_stock->prep_standards scan_lambda Scan for λ_max prep_standards->scan_lambda measure_abs Measure Absorbance of Standards scan_lambda->measure_abs plot_curve Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_curve calculate Calculate Concentration using Calibration Curve plot_curve->calculate Provides Equation add_excess Add Excess Solid Solute to Solvent (Triplicate) equilibrate Seal and Agitate (24-48h at Const. Temp) add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle filter_sample Filter Supernatant (0.22 µm Syringe Filter) settle->filter_sample dilute_sample Dilute Saturated Solution to Linear Range filter_sample->dilute_sample measure_final Measure Absorbance at λ_max dilute_sample->measure_final measure_final->calculate final_sol Apply Dilution Factor to get Final Solubility (S) calculate->final_sol

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

The solubility of 4-[(4-aminophenyl)azo]phenol is a nuanced characteristic governed by its amphoteric and multifunctional chemical structure. While it exhibits poor solubility in neutral water, its solubility can be significantly enhanced in acidic or, more effectively, basic aqueous solutions. It is predicted to be readily soluble in polar organic solvents such as ethanol, DMSO, and acetone. For researchers, scientists, and drug development professionals, moving beyond prediction to precise experimental determination is paramount. The detailed shake-flask protocol provided herein offers a robust, self-validating framework for obtaining accurate and reliable solubility data, which is the essential first step for any successful application of this compound.

References

  • PubChem. p-((p-(Phenylazo)phenyl)azo)phenol | C18H14N4O | CID 22623. [Link]

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A Preliminary Investigation of 4-[(4-aminophenyl)azo]phenol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 4-[(4-aminophenyl)azo]phenol and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthesis, characterization, and diverse biological activities of these molecules, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals in their quest for novel therapeutic agents.

The Core Moiety: Understanding 4-[(4-aminophenyl)azo]phenol

4-[(4-aminophenyl)azo]phenol is an aromatic azo compound characterized by an azo bridge (-N=N-) linking a 4-aminophenol and a phenylamine moiety.[1] This core structure is a versatile scaffold for chemical modification, and its inherent chromophoric nature has historically placed such compounds in the realm of dyes and pigments.[2][3] However, the presence of reactive functional groups—the amino (-NH2) and hydroxyl (-OH) groups—provides avenues for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities.[3]

Table 1: Physicochemical Properties of 4-[(4-aminophenyl)azo]phenol

PropertyValue
Molecular FormulaC12H11N3O[4]
Molar Mass213.24 g/mol [4]
Melting Point185-190 °C (decomposed)[4]
AppearanceYellow-brown to brown powder[2]

Synthetic Pathways: Crafting the Derivatives

The synthesis of 4-[(4-aminophenyl)azo]phenol derivatives primarily relies on the foundational principles of diazotization and azo coupling reactions.[3] This classical and cost-effective approach allows for the introduction of various substituents, leading to a broad range of novel compounds.[3][5]

General Synthesis of the Core Scaffold

The synthesis of the parent compound, 4-[(4-aminophenyl)azo]phenol, serves as the initial step for many of its derivatives. This process involves the diazotization of an aromatic amine, such as p-phenylenediamine, followed by a coupling reaction with phenol under alkaline conditions.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A Aromatic Amine (e.g., p-phenylenediamine) B NaNO2, HCl 0-5 °C A->B Reacts with C Diazonium Salt B->C Forms D Phenol C->D Couples with E NaOH (alkaline) D->E In presence of F 4-[(4-aminophenyl)azo]phenol E->F Yields

Caption: General workflow for the synthesis of 4-[(4-aminophenyl)azo]phenol.

Key Derivative Classes and Their Synthesis

A significant and versatile class of derivatives are Schiff bases, formed by the condensation reaction between the primary amine of 4-[(4-aminophenyl)azo]phenol or a related aminoazobenzene and an aldehyde or ketone.[6][7][8] This reaction introduces an imine (-C=N-) linkage, which has been shown to be crucial for the biological activity of many compounds.[7]

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Dissolution: Dissolve equimolar amounts of the amino-azo compound (e.g., p-aminoazobenzene) and a substituted benzaldehyde in a suitable solvent, such as absolute ethanol.[7]

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture.[7]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]

  • Isolation: The resulting Schiff base precipitate is collected by filtration.[7]

  • Purification: Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure Schiff base derivative.[7]

The introduction of halogens or the formation of esters can significantly modulate the lipophilicity and electronic properties of the parent molecule, often leading to enhanced biological activity.[9] For instance, halogenated derivatives have shown promising anticancer activities.[9] Aspirinate esters have also been synthesized to combine the properties of the azo moiety with the well-known anti-inflammatory effects of aspirin.[9]

Biological Activities: A Multifaceted Therapeutic Potential

Derivatives of 4-[(4-aminophenyl)azo]phenol have been investigated for a wide array of pharmacological applications, demonstrating their potential as lead compounds in drug discovery.[3][10]

Antimicrobial Activity

Numerous studies have highlighted the antibacterial and antifungal properties of these azo compounds.[3][5][11][12] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5][7]

Table 2: Selected Antimicrobial Activities of Azo-Phenol Derivatives

Compound TypeTarget OrganismActivityReference
Azo-phenol derivativesP. aeruginosa (drug-resistant)Significant inhibition[5]
4-Aminophenol Schiff basesS. aureus, E. coliBroad-spectrum activity[7]
4,4′-dihydroxy-azobenzeneS. aureus, S. pseudintermediusMIC values of 64 and 32 mg/L, respectively[12]

The antimicrobial mechanism is thought to involve membrane damage, as suggested by the increase in thiobarbituric acid reactive substances (TBARS), indicating lipid peroxidation.[12]

Anticancer Activity

The antiproliferative effects of 4-[(4-aminophenyl)azo]phenol derivatives have been evaluated against various cancer cell lines.[9][13][14] The 4-aminophenol moiety itself is recognized as a key pharmacophore for suppressing cancer cell growth.[13]

Table 3: Anticancer Activity of Selected Derivatives

DerivativeCell LineIC50 ValueReference
4-[(E)-(Fluorophenyl)diazenyl]phenolNasopharyngeal cancer (HK-1)Highest activity among tested halo-derivatives[9]
4-arylcoumarin derivativesVariousRemarkable anticancer activities[14]

One proposed mechanism for their anticancer action is the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often overexpressed in cancer cells.[9]

cluster_pathway EGFR Signaling Pathway A Azo Derivative B EGFR A->B Inhibits E Apoptosis A->E Induces C Downstream Signaling (e.g., MAPK pathway) B->C Activates D Cell Proliferation & Survival C->D Promotes

Caption: Proposed mechanism of anticancer activity via EGFR inhibition.

Other Therapeutic Applications

Beyond antimicrobial and anticancer effects, these derivatives have been explored for other medicinal uses:

  • Anti-diabetic Agents: Some azo derivatives have shown potent α-glucosidase inhibitory activity, suggesting their potential in managing diabetes.[5]

  • Urinary Analgesics: The azo dye phenazopyridine is a well-known urinary analgesic that exerts a local anesthetic effect on the urinary tract mucosa, relieving pain and discomfort associated with urinary tract infections.[15][16][17][18][19]

  • Photosensitizers for Photodynamic Therapy (PDT): The introduction of an azo moiety into certain dye structures can create photosensitizers that are activated under hypoxic conditions, a characteristic of solid tumors.[20][21] This allows for targeted cancer cell ablation upon photoirradiation.[20]

Characterization and Analysis: Ensuring Purity and Structure

The structural elucidation and purity assessment of synthesized 4-[(4-aminophenyl)azo]phenol derivatives are paramount. A combination of spectroscopic techniques is routinely employed for this purpose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretch of the amino group, the O-H stretch of the phenol, and the C=N stretch of Schiff bases.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbon atoms, which is crucial for confirming the molecular structure.[7][22]

  • UV-Visible (UV-Vis) Spectroscopy: Due to their chromophoric azo group, these compounds exhibit characteristic absorption bands in the UV-Vis region, which can be used for both qualitative and quantitative analysis.[6][23]

Future Directions and Conclusion

The derivatives of 4-[(4-aminophenyl)azo]phenol represent a promising and versatile class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with the wide range of achievable biological activities, makes them attractive candidates for further investigation in drug discovery and development.[3][24] Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. The development of structure-activity relationships (SAR) will be instrumental in guiding the design of next-generation derivatives with improved pharmacological profiles.

References

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  • Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. ResearchGate. Available at: [Link]

  • 4-[(4-aminophenyl)diazenyl]phenol. ChemBK. Available at: [Link]

  • Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Publisher's Website. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH. Available at: [Link]

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  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. ICAIIT 2025 Conference. Available at: [Link]

  • Development of an Azo-Based Photosensitizer Activated under Mild Hypoxia for Photodynamic Therapy. PubMed. Available at: [Link]

  • Synthesis, Characterization and Computational Study of Some Schiff Bases Derived from p-Aminoazobenzene. ResearchGate. Available at: [Link]

  • Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. PubMed. Available at: [Link]

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  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. PubMed. Available at: [Link]

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  • Synthesis and Characterization of Some Functional Schiff Base Derivatives with Azobenzene Substituted Groups. Scientific.Net. Available at: [Link]

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  • Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Emerald Publishing. Available at: [Link]

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Methodological & Application

A Comprehensive Guide to Diazotization and Azo Coupling Reactions: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide to diazotization and azo coupling reactions, foundational processes in synthetic organic chemistry with wide-ranging applications in the development of dyes, pharmaceuticals, and other functional materials. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: The Significance of Diazotization and Azo Coupling

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1][2] This transformation is of paramount importance as it converts the amino group into an excellent leaving group (N₂), paving the way for a variety of subsequent reactions.[3] Among the most significant of these is the azo coupling reaction, where the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling agent, such as a phenol or an aromatic amine.[4][5] This reaction forges a nitrogen-nitrogen double bond (azo group) and connects two aromatic rings, leading to the formation of highly conjugated systems known as azo compounds.[6]

The extended conjugation in azo compounds is responsible for their characteristic vibrant colors, making them the basis for a vast array of azo dyes.[7] Beyond their use as colorants, the structural motifs derived from these reactions are integral to many pharmaceuticals and functional organic materials.[5][8]

The Chemistry Behind the Reactions: Mechanisms and Key Considerations

A thorough understanding of the underlying mechanisms of diazotization and azo coupling is crucial for successful and safe execution in the laboratory.

The Diazotization Reaction

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9][10]

Mechanism of Diazotization:

The reaction proceeds through a series of steps:

  • Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[11]

  • Nucleophilic Attack: The primary aromatic amine acts as a nucleophile and attacks the nitrosonium ion.[11]

  • Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps lead to the formation of an N-nitrosamine, which then rearranges and eliminates a water molecule to yield the resonance-stabilized aryldiazonium ion.[11][12]

Diazotization_Mechanism cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl H2O H₂O HNO2->H2O + NaCl NaCl NaCl ArNH2 Ar-NH₂ (Aromatic Amine) ArN2+ Ar-N₂⁺ (Diazonium Ion) ArNH2->ArN2+ + HNO₂ / H⁺ HNO2_acid HNO₂ / H⁺ H2O_product 2 H₂O ArN2+->H2O_product

Caption: Overall workflow of the diazotization reaction.

Critical Experimental Parameters:

  • Temperature: This is arguably the most critical factor. Diazotization reactions are typically carried out at low temperatures (0-5 °C).[9][13] Aromatic diazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures.[2][14] The low temperature prevents the premature decomposition of the diazonium salt to phenol and nitrogen gas.[15][16]

  • Acidity: A strong acidic medium is necessary for the generation of the nitrosonium ion and to prevent the newly formed diazonium salt from coupling with the unreacted primary aromatic amine.[3]

The Azo Coupling Reaction

The azo coupling reaction is a classic example of electrophilic aromatic substitution.[4][5] The aryldiazonium ion, although a relatively weak electrophile, readily reacts with electron-rich aromatic compounds (coupling components).[17][18]

Mechanism of Azo Coupling:

The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component, typically at the para position to the activating group to minimize steric hindrance.[5][7] If the para position is blocked, coupling may occur at the ortho position.[7] The reaction proceeds via a resonance-stabilized intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity and form the final azo compound.[7][19]

Azo_Coupling_Mechanism ArN2+ Ar-N₂⁺ (Diazonium Ion) Intermediate Sigma Complex (Intermediate) ArN2+->Intermediate + Coupling Component Coupling_Component Coupling Component (e.g., Phenol, Aniline) Coupling_Component->Intermediate Azo_Compound Ar-N=N-Ar' (Azo Compound) Intermediate->Azo_Compound - H⁺

Caption: General mechanism of the azo coupling reaction.

Critical Experimental Parameters:

  • pH: The pH of the reaction medium is crucial and depends on the nature of the coupling component.

    • Phenols: Coupling with phenols is typically carried out in mildly alkaline conditions (pH 8-10).[7] In this pH range, the phenol is deprotonated to the more strongly activating phenoxide ion, which enhances its nucleophilicity.[20]

    • Aromatic Amines: Coupling with aromatic amines is generally performed in weakly acidic conditions (pH 4-7).[7] A more acidic solution would protonate the amino group, deactivating the ring towards electrophilic attack. Conversely, a more basic solution would lead to side reactions of the diazonium salt.

  • Activating Groups: The coupling component must possess a strong electron-donating group (activating group), such as a hydroxyl (-OH) or an amino (-NH₂) group, to be sufficiently reactive towards the weakly electrophilic diazonium ion.[4]

Safety Precautions: Handling Diazonium Salts

Solid diazonium salts are notoriously unstable and can be explosive when dry.[14] They are sensitive to heat, friction, and shock. For this reason, diazonium salts are almost always prepared in situ and used immediately in solution without isolation .[2][3]

Key Safety Rules:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Maintain the reaction temperature strictly between 0 and 5 °C.[21]

  • Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[14]

  • Never attempt to isolate solid diazonium salts unless you are an experienced chemist following a well-established and validated procedure for forming stabilized salts.

  • Quench any residual diazonium salt at the end of the reaction, for example, by adding a compound that readily reacts with it, such as sulfamic acid.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the diazotization of aniline and its subsequent coupling with phenol and 2-naphthol.

Protocol 1: Diazotization of Aniline to form Benzenediazonium Chloride

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a 250 mL beaker, add aniline (5.0 mL, ~0.055 mol) and distilled water (50 mL).

  • Carefully add concentrated hydrochloric acid (15 mL, ~0.18 mol) to the aniline suspension while stirring. The aniline hydrochloride salt will form, which may be partially soluble.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature throughout the addition of sodium nitrite.[13]

  • In a separate beaker, dissolve sodium nitrite (4.0 g, ~0.058 mol) in distilled water (20 mL). Cool this solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of 10-15 minutes.[9] The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for another 15-20 minutes to ensure the diazotization is complete.

  • The resulting clear solution of benzenediazonium chloride is now ready for the coupling reaction and should be used immediately.[2]

Protocol 2: Azo Coupling of Benzenediazonium Chloride with Phenol

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Benzenediazonium chloride solution (from Protocol 1)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 400 mL beaker, dissolve phenol (5.2 g, ~0.055 mol) in a 10% sodium hydroxide solution (40 mL). This is done to form the more reactive sodium phenoxide.[15][20]

  • Cool the phenol solution to below 5 °C in an ice bath.

  • Slowly, and with constant stirring, add the cold benzenediazonium chloride solution (prepared in Protocol 1) to the cold phenol solution.

  • A yellow-orange precipitate of p-hydroxyazobenzene will form immediately.[15][20]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.

Protocol 3: Azo Coupling of Benzenediazonium Chloride with 2-Naphthol

Materials:

  • 2-Naphthol (Naphthalen-2-ol)

  • Sodium Hydroxide (NaOH)

  • Benzenediazonium chloride solution (from Protocol 1)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 400 mL beaker, dissolve 2-naphthol (7.9 g, ~0.055 mol) in a 10% sodium hydroxide solution (60 mL).[22]

  • Cool the 2-naphthol solution to below 5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution (prepared in Protocol 1) to the cold 2-naphthol solution.

  • An intense orange-red precipitate will form immediately.[20]

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to yield the purified azo dye.

Summary of Key Reaction Parameters

ParameterDiazotizationAzo Coupling with PhenolsAzo Coupling with Amines
Temperature 0-5 °C< 5 °C< 5 °C
pH Strongly Acidic (e.g., HCl)Mildly Alkaline (pH 8-10)Weakly Acidic (pH 4-7)
Key Reagents Primary Aromatic Amine, NaNO₂, Mineral AcidDiazonium Salt, Phenol, NaOHDiazonium Salt, Aromatic Amine
Critical Consideration Maintain low temperature to prevent decompositionDeprotonation of phenol to phenoxide enhances reactivityAvoid protonation of the amine group

Conclusion

Diazotization and azo coupling reactions are powerful tools in the arsenal of the synthetic chemist. A firm grasp of the underlying principles, meticulous control over reaction conditions, and an unwavering commitment to safety are essential for the successful synthesis of a diverse range of azo compounds. The protocols and guidelines presented in this document serve as a robust foundation for researchers and professionals engaged in the synthesis and application of these important chemical entities.

References

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved January 25, 2026, from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. Retrieved January 25, 2026, from [Link]

  • JoVE. (2025, May 22). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved January 25, 2026, from [Link]

  • YouTube. (2021, December 23). Diazotization reaction mechanism. Retrieved January 25, 2026, from [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Retrieved January 25, 2026, from [Link]

  • Scribd. (n.d.). Synthesis of An Azo Dye. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 25, 2026, from [Link]

  • JoVE. (2023, April 30). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved January 25, 2026, from [Link]

  • Pharm D Guru. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved January 25, 2026, from [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, November 4). Diazotization Reactions of Heterocyclic Compounds and Their Azo Coupling Reactions (A Mini-Review). Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 25, 2026, from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved January 25, 2026, from [Link]

  • Chemguide. (n.d.). some reactions of diazonium ions. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved January 25, 2026, from [Link]

  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved January 25, 2026, from [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. Retrieved January 25, 2026, from [Link]

Sources

Purifying Crude "4-[(4-aminophenyl)azo]phenol": A Detailed Guide to Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity for 4-[(4-aminophenyl)azo]phenol

4-[(4-aminophenyl)azo]phenol is an azo dye with a molecular structure that lends itself to a variety of applications, including as a chromophore in chemical sensors and as a building block in the synthesis of more complex molecules. The presence of both a phenolic hydroxyl group and an amino group imparts interesting chemical properties, but also presents unique challenges in its purification.

The purity of this compound is paramount for its intended application. Impurities, which can include unreacted starting materials, by-products from side reactions, and degradation products, can significantly impact the compound's performance, reactivity, and safety profile. This guide provides a detailed examination of the most effective methods for purifying crude 4-[(4-aminophenyl)azo]phenol to a high degree of purity.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of 4-[(4-aminophenyl)azo]phenol typically involves the diazotization of a p-phenylenediamine derivative followed by an azo coupling reaction with phenol.[1] This process can lead to several impurities:

  • Unreacted Starting Materials: Residual p-phenylenediamine and phenol may remain in the crude product.

  • Side-Products of Diazotization: The diazonium salt can undergo side reactions, such as decomposition to form phenol, leading to the presence of excess phenol.

  • Products of Self-Coupling: The diazonium salt can couple with the starting amine, leading to the formation of triazene or other polymeric species.

  • Isomeric By-products: Coupling of the diazonium salt at the ortho position of the phenol can lead to the formation of 2-[(4-aminophenyl)azo]phenol.

A clear understanding of these potential contaminants is critical for selecting and optimizing the appropriate purification strategy.

Physicochemical Properties Guiding Purification

The successful purification of 4-[(4-aminophenyl)azo]phenol hinges on exploiting its unique physicochemical properties.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₂H₁₁N₃OProvides the molecular weight for calculations.
Appearance Likely a colored solidVisual confirmation of the compound.
pKa (predicted) ~8.85 (phenolic OH)[2]Crucial for developing an effective acid-base extraction protocol. The phenolic proton can be removed with a sufficiently strong base.
Solubility Slightly soluble in water; soluble in polar organic solvents like ethanol, acetone, and ethyl acetate.[3][4]Guides the selection of appropriate solvents for recrystallization and chromatography.

Purification Methodologies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired level of purity for 4-[(4-aminophenyl)azo]phenol. This guide will detail three primary methods: recrystallization, acid-base extraction, and column chromatography.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities will either be highly soluble or insoluble at all temperatures.

Rationale for Solvent Selection:

Based on the polar nature of 4-[(4-aminophenyl)azo]phenol, polar protic solvents are a logical starting point. Ethanol and ethanol/water mixtures are commonly used for the recrystallization of similar azo dyes.[3][5] Ethanol can effectively dissolve the compound when hot, and the addition of water as an anti-solvent can induce crystallization upon cooling.

Detailed Protocol:
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to identify a suitable system. An ideal solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent (e.g., ethanol) to the crude 4-[(4-aminophenyl)azo]phenol. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Troubleshooting:
  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that lower the melting point. Try using a larger volume of solvent or a different solvent system.

  • No crystal formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure compound.

Protocol 2: Acid-Base Extraction

This technique leverages the acidic and basic functional groups within the 4-[(4-aminophenyl)azo]phenol molecule to separate it from neutral or differently charged impurities. The phenolic hydroxyl group is acidic, while the amino group is basic.

Causality of Experimental Choices:

The predicted pKa of the phenolic proton is approximately 8.85.[2] This indicates that a moderately strong base, such as a dilute aqueous solution of sodium hydroxide or sodium carbonate, will be sufficient to deprotonate the phenol, forming a water-soluble phenoxide salt. The amino group, being a weak base, will remain protonated in an acidic solution. This differential solubility in aqueous and organic phases is the basis for the separation.

Experimental Workflow Diagram:

Caption: Acid-Base Extraction Workflow for 4-[(4-aminophenyl)azo]phenol Purification.

Detailed Protocol:
  • Dissolution: Dissolve the crude 4-[(4-aminophenyl)azo]phenol in a suitable water-immiscible organic solvent, such as ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove any basic impurities. The protonated basic impurities will move into the aqueous layer. Drain the aqueous layer.

  • Base Extraction: To the organic layer, add a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). Shake the funnel vigorously to allow the base to deprotonate the phenolic hydroxyl group of the target compound. The resulting phenoxide salt will dissolve in the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer containing the deprotonated product into a clean flask.

  • Neutralization and Precipitation: Cool the aqueous solution in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is neutral or slightly acidic. The purified 4-[(4-aminophenyl)azo]phenol will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[4] For 4-[(4-aminophenyl)azo]phenol, normal-phase chromatography using silica gel is a suitable approach.

Logic of Mobile Phase Selection:

The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system with the appropriate polarity is needed to move the compound down the column at a reasonable rate. For a moderately polar compound like 4-[(4-aminophenyl)azo]phenol on a polar stationary phase like silica gel, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. The optimal ratio is determined empirically using Thin Layer Chromatography (TLC).

Experimental Workflow Diagram:

Caption: Column Chromatography Workflow for Purifying 4-[(4-aminophenyl)azo]phenol.

Detailed Protocol:
  • TLC Analysis: Before running the column, determine the optimal mobile phase using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal mobile phase will give a good separation of the desired compound from its impurities, with an Rf value for the product of around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable stain.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 4-[(4-aminophenyl)azo]phenol.

Purity Assessment

The purity of the final product should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate mobile phase is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point for method development.[7]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, and MS): These techniques confirm the chemical structure and can reveal the presence of impurities.

Conclusion

The purification of crude 4-[(4-aminophenyl)azo]phenol requires a systematic and well-reasoned approach. By understanding the potential impurities and leveraging the physicochemical properties of the target molecule, researchers can effectively employ recrystallization, acid-base extraction, and column chromatography to achieve a high degree of purity. The detailed protocols and the underlying scientific principles provided in this guide are intended to empower researchers to confidently purify this valuable compound for their specific applications.

References

  • Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
  • Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Retrieved from [Link]

  • CN112595796A - Preparation method of p-aminoazobenzene standard substance and application thereof in detection.
  • Iraqi Academic Scientific Journals. (2024). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-aminoazobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US4141892A - Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol.
  • SIELC Technologies. (n.d.). Separation of Phenol, 4-[(4-aminophenyl)azo]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]

  • Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of phenolic acids. (A) TLC chromatogram, detection with.... Retrieved from [Link]

  • Wikipedia. (2023, December 12). 4-Aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
  • MDPI. (2021). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • YouTube. (2013, February 3). How to Carry Out a Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). p-((p-(Phenylazo)phenyl)azo)phenol. Retrieved from [Link]

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Application Note: Unveiling the Molecular Fingerprint of 4-[(4-aminophenyl)azo]phenol using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Elucidation

4-[(4-aminophenyl)azo]phenol is a diazo compound of significant interest in various fields, including pharmaceuticals, due to its potential as a chromophoric agent and a building block for more complex molecules. The precise arrangement of its functional groups—a primary aromatic amine, a hydroxyl group attached to an aromatic ring (phenol), and the characteristic azo linkage (-N=N-)—governs its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis, quality control, and application.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups present in a molecule.[1][2] By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, FTIR provides a unique "molecular fingerprint" of the compound. This application note provides a comprehensive guide to the analysis of 4-[(4-aminophenyl)azo]phenol using FTIR spectroscopy, from fundamental principles to detailed experimental protocols and spectral interpretation.

Theoretical Foundation: Vibrational Modes of Key Functional Groups

The infrared spectrum of 4-[(4-aminophenyl)azo]phenol is a composite of the vibrational absorptions of its constituent functional groups. Understanding the expected wavenumber ranges for these vibrations is paramount for accurate spectral interpretation.

  • The Azo (-N=N-) Linkage: The stretching vibration of the azo group is a key diagnostic feature. In aromatic azo compounds, the -N=N- stretching band typically appears in the region of 1555–1411 cm⁻¹.[1][3] Its intensity can vary, and its exact position is influenced by the electronic nature of the substituents on the aromatic rings.

  • The Phenolic Hydroxyl (-OH) Group: The hydroxyl group gives rise to two characteristic vibrations: a strong, broad O-H stretching band in the region of 3600–3200 cm⁻¹ due to intermolecular hydrogen bonding, and a C-O stretching band.[4][5] For phenols, the C-O stretching vibration is typically observed between 1260 and 1200 cm⁻¹.[6]

  • The Primary Aromatic Amine (-NH₂) Group: Primary amines exhibit two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[7] Aromatic amines tend to show these absorptions at slightly higher frequencies than their aliphatic counterparts.[8] Additionally, the C-N stretching of aromatic amines produces a strong band in the 1335–1250 cm⁻¹ range.[9]

  • The Aromatic Rings (C=C and C-H): The presence of benzene rings is confirmed by several characteristic absorptions. These include C-H stretching vibrations typically appearing just above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1600–1450 cm⁻¹ region.[5] Out-of-plane C-H bending vibrations in the 900–675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section details the step-by-step procedure for obtaining the FTIR spectrum of solid 4-[(4-aminophenyl)azo]phenol using the potassium bromide (KBr) pellet method. This method is chosen for its ability to produce high-quality spectra for solid samples.[10]

3.1. Materials and Equipment

  • 4-[(4-aminophenyl)azo]phenol sample (solid)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with a die set

  • FTIR spectrometer

  • Spatula

  • Balance (analytical or microbalance)

3.2. Step-by-Step Sample Preparation (KBr Pellet Method)

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at 105-110°C for at least 2 hours and then cooling it in a desiccator. KBr is hygroscopic, and absorbed moisture will lead to a broad absorption band in the 3400 cm⁻¹ region, potentially obscuring the N-H and O-H stretching vibrations of the sample.[11]

  • Weighing: Accurately weigh approximately 1-2 mg of the 4-[(4-aminophenyl)azo]phenol sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100 to ensure a homogenous mixture and prevent overly intense absorption bands.[10][11]

  • Grinding and Mixing: Place the KBr powder in the agate mortar and grind it to a fine, consistent powder. Add the sample to the mortar and continue to grind the mixture for 1-2 minutes until it is homogenous. This ensures that the sample is evenly dispersed within the KBr matrix.[10][12]

  • Pellet Formation: Transfer the homogenous powder mixture into the pellet die. Assemble the die and place it in the pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[12][13] A clear pellet indicates good mixing and sufficient pressure.

  • Pellet Inspection: Carefully remove the pellet from the die. It should be free of cracks and have a uniform, transparent appearance.

3.3. Instrument Parameters and Data Acquisition

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Acquisition Parameters: Set the appropriate acquisition parameters. Typical parameters include:

    • Scan Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Acquisition: Initiate the scan to obtain the FTIR spectrum of 4-[(4-aminophenyl)azo]phenol.

Spectral Interpretation and Data Analysis

The obtained FTIR spectrum should be carefully analyzed to identify the characteristic absorption bands corresponding to the functional groups of 4-[(4-aminophenyl)azo]phenol.

4.1. Expected Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for 4-[(4-aminophenyl)azo]phenol:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500–3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium
3600–3200O-H Stretch (H-bonded)PhenolStrong, Broad
~3100–3000Aromatic C-H StretchAromatic RingsMedium to Weak
1600–1450C=C In-ring StretchAromatic RingsMedium to Strong
1555–1411N=N StretchAzo LinkageMedium to Weak
1335–1250Aromatic C-N StretchPrimary Aromatic AmineStrong
1260–1200C-O StretchPhenolStrong
900–675Aromatic C-H Out-of-plane BendAromatic RingsStrong

4.2. Visualizing the Molecular Structure and Functional Groups

Caption: Molecular structure of 4-[(4-aminophenyl)azo]phenol with key functional groups.

Workflow for FTIR Analysis

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample & KBr (1:100 ratio) grind Grind & Mix Homogenously weigh->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Process Spectrum (Baseline Correction, Smoothing) sample->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare report Generate Report compare->report

Caption: Workflow for FTIR analysis of 4-[(4-aminophenyl)azo]phenol.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, the following self-validating checks should be performed:

  • Purity of KBr: Run a spectrum of a pure KBr pellet. It should be a flat line with no significant absorption bands, especially in the O-H region.

  • Consistency: Prepare and analyze multiple pellets from the same sample batch to check for reproducibility.

  • Reference Comparison: If available, compare the obtained spectrum with a reference spectrum of 4-[(4-aminophenyl)azo]phenol from a reliable spectral database.

  • Completeness: A valid spectrum should exhibit all the expected characteristic peaks for the molecule's functional groups. The absence of a key peak may indicate an impurity or a different compound.

By adhering to the detailed protocol and performing these validation steps, researchers can be confident in the structural identification of 4-[(4-aminophenyl)azo]phenol.

References

  • Shafi, S., & Khan, I. A. (2014). Non-destructive FT-IR analysis of mono azo dyes. Bulgarian Chemical Communications, 46(3), 516-523. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
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  • Iraqi Academic Scientific Journals. (2012). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Iraqi Journal of Science, 53(4). [Link]

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  • Applied Spectroscopy. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Applied Spectroscopy, 47(4), 444-449. [Link]

  • Al-Obaidi, N. S., Sattar, O. D. A., Hadi, F. F., Ali, A. S., & Zaki, B. T. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-24. [Link]

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  • ResearchGate. (n.d.). OH stretching FTIR spectrum of a coexpansion of phenol (PhOH) with.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

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Application Notes and Protocols for the UV-Vis Spectroscopic Characterization of 4-[(4-aminophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the UV-Visible (UV-Vis) spectroscopic characterization of 4-[(4-aminophenyl)azo]phenol, an azo dye with significant potential in chemical sensing, drug development, and materials science. This document moves beyond a simple recitation of methods to offer an in-depth exploration of the underlying principles governing the compound's spectral behavior. It furnishes researchers, scientists, and drug development professionals with robust protocols for analyzing the effects of solvent polarity (solvatochromism) and pH on the electronic transitions of the molecule. By understanding the causality behind experimental choices, this guide equips the user to perform self-validating analyses, ensuring data integrity and reproducibility.

Introduction: The Significance of 4-[(4-aminophenyl)azo]phenol

4-[(4-aminophenyl)azo]phenol is a member of the vast family of azo compounds, which are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. This particular molecule is of significant interest due to its push-pull electronic structure. The electron-donating amino group (–NH₂) and the phenolic hydroxyl group (–OH) act in concert with the electron-withdrawing azo bridge, creating a delocalized π-electron system that is highly sensitive to its chemical environment.

UV-Vis spectroscopy is a powerful, non-destructive analytical technique that probes the electronic transitions within a molecule.[1] For 4-[(4-aminophenyl)azo]phenol, the UV-Vis spectrum is not merely a fingerprint; it is a dynamic reporter of molecular interactions. The position and intensity of its absorption bands are exquisitely sensitive to solvent polarity and pH, making it a valuable candidate for applications such as:

  • pH Indicators: The distinct color change associated with the protonation/deprotonation of the phenolic hydroxyl and amino groups allows for the visual or instrumental determination of pH.

  • Solvatochromic Probes: The shift in absorption maxima with solvent polarity can be used to characterize the local microenvironment in complex systems, such as polymer matrices or biological membranes.[2]

  • Chemical Sensors: Functionalization of the amino or phenolic groups could lead to novel sensors where binding events induce a measurable spectral change.

This guide will provide the foundational protocols to explore and harness these properties.

Theoretical Underpinnings of Spectral Behavior

The UV-Vis absorption spectrum of an azo dye is dominated by two primary electronic transitions:[3]

  • π → π* Transition: A high-intensity absorption band, typically in the UV or near-visible region, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated aromatic system. For azo dyes structurally similar to our target compound, this transition is often observed in the 340-380 nm range.

  • n → π* Transition: A lower-intensity absorption band, occurring at a longer wavelength, resulting from the excitation of a non-bonding electron (from the nitrogen atoms of the azo group) to a π* antibonding orbital.

The energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is directly influenced by the molecule's environment.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the change in the position of an absorption band as the polarity of the solvent is varied.[2] This phenomenon arises from differential solvation of the ground and excited states of the dye molecule.

  • Bathochromic Shift (Red Shift): An increase in solvent polarity will often stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the electronic transition, resulting in a shift of λmax to a longer wavelength. This is a common observation for the π → π* transition in push-pull systems like 4-[(4-aminophenyl)azo]phenol.[3]

  • Hypsochromic Shift (Blue Shift): In some cases, particularly for n → π* transitions, increasing solvent polarity can lead to a shift to shorter wavelengths. This can occur if the ground state is stabilized more than the excited state, for instance, through hydrogen bonding to the non-bonding electrons of the azo group.

Halochromism: The Influence of pH

Halochromism refers to the color change of a substance upon a change in pH. For 4-[(4-aminophenyl)azo]phenol, there are two key ionizable groups: the phenolic hydroxyl group and the amino group. The protonation state of these groups dramatically alters the electronic structure of the entire conjugated system.

  • Basic Conditions (High pH): The phenolic hydroxyl group will be deprotonated to form the phenoxide ion (–O⁻). This is a much stronger electron-donating group than the neutral hydroxyl group. This enhanced electron-donating ability leads to a significant bathochromic shift (red shift) in the λmax, often resulting in a dramatic color change. The predicted pKa for the phenolic proton is approximately 8.85.[4]

  • Acidic Conditions (Low pH): The amino group (–NH₂) can be protonated to form an ammonium group (–NH₃⁺). This converts an electron-donating group into an electron-withdrawing group, which typically results in a hypsochromic shift (blue shift) of the λmax.

The interconversion between these forms often proceeds through an isosbestic point —a specific wavelength at which the molar absorptivity of the two species in equilibrium is identical. The presence of a sharp isosbestic point is a strong indicator of a clean conversion between two species.

Experimental Protocols

Materials and Instrumentation
  • Analyte: 4-[(4-aminophenyl)azo]phenol (CAS 103-18-4), purity >95%.[4][5] It is crucial to ensure the purity of the dye, as impurities can lead to spurious absorption bands. Recrystallization from a suitable solvent like ethanol may be necessary for purification.[6]

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-hexane, toluene, dichloromethane, acetone, ethanol, methanol, dimethyl sulfoxide, water).

  • Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). Universal buffer solutions can be prepared, or standard citrate, phosphate, and borate buffers can be used.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Protocol 1: Preparation of Stock and Working Solutions

Causality: Accurate concentration control is fundamental to spectrophotometry, as absorbance is directly proportional to concentration (Beer-Lambert Law). A concentrated stock solution minimizes weighing errors, and serial dilution allows for the precise preparation of working solutions within the optimal absorbance range of the instrument (typically 0.1 - 1.0).

  • Stock Solution (e.g., 1 mM in Ethanol):

    • Accurately weigh approximately 21.3 mg of 4-[(4-aminophenyl)azo]phenol.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent.

    • Stopper and invert the flask several times to ensure homogeneity. This stock solution should be stored in the dark to prevent photochemical degradation.

  • Working Solution (e.g., 10 µM):

    • Pipette 1.0 mL of the 1 mM stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the desired solvent.

    • This working solution is now ready for spectral analysis.

Caption: Workflow for solution preparation.

Protocol 2: Solvatochromism Study

Causality: This protocol is designed to systematically probe the effect of the solvent environment on the electronic structure of the dye. By using a range of solvents with varying polarities, we can observe shifts in λmax that reveal the nature of the solute-solvent interactions and the change in dipole moment upon excitation.

  • Sample Preparation: Prepare a series of ~10 µM working solutions of the dye in a range of spectroscopic grade solvents (e.g., n-hexane, toluene, acetone, ethanol, DMSO).

  • Blanking: For each solvent, use a cuvette filled with the pure solvent as the reference (blank) to correct for any absorbance from the solvent itself.

  • Spectral Acquisition:

    • Acquire the UV-Vis spectrum for each solution over a range of 250 nm to 600 nm.

    • Record the wavelength of maximum absorbance (λmax) for the most prominent absorption band in the visible region.

  • Data Analysis:

    • Tabulate the λmax values against a solvent polarity scale (e.g., Reichardt's ET(30) values).

    • Plot λmax versus the solvent polarity parameter to visualize the solvatochromic trend.

Protocol 3: pH Titration Study

Causality: This protocol elucidates the acid-base properties of the dye. By systematically varying the pH and observing the spectral changes, one can determine the pKa of the ionizable groups. The appearance of an isosbestic point provides strong evidence for a two-state equilibrium, validating the measurement.

  • Sample Preparation:

    • Prepare a series of buffered solutions with pH values ranging from 2 to 12.

    • Prepare a working solution of the dye by adding a small, constant volume of a concentrated stock solution (e.g., in ethanol) to each buffer solution. The final concentration should be consistent across all samples (e.g., 10 µM). Note: The volume of the organic solvent from the stock should be kept minimal (<1%) to avoid significantly altering the buffer's properties.

  • Blanking: Use the corresponding pure buffer solution as the reference for each measurement.

  • Spectral Acquisition:

    • Acquire the UV-Vis spectrum for each pH sample from 250 nm to 600 nm.

    • Overlay all the spectra on a single graph to identify trends and any isosbestic points.

  • Data Analysis:

    • Plot the absorbance at the λmax of the basic form (the phenoxide) as a function of pH.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

G cluster_0 pH Titration Workflow A Prepare Buffer Series (pH 2-12) B Add Dye Stock to Each Buffer A->B C Acquire UV-Vis Spectrum for Each pH B->C D Overlay Spectra C->D F Plot Absorbance vs. pH C->F E Identify Isosbestic Point(s) D->E G Determine pKa from Sigmoidal Fit F->G

Caption: pH titration and data analysis workflow.

Expected Results and Data Presentation

The data obtained from these protocols should be organized clearly for interpretation and comparison.

Solvatochromic Data

The expected trend is a bathochromic shift (increase in λmax) with increasing solvent polarity due to the stabilization of the charge-transfer excited state.

SolventDielectric Constant (ε)λmax (nm) (Representative)
n-Hexane1.88~358
Toluene2.38~365
Acetone20.7~390
Ethanol24.5~395
Methanol32.7~398
DMSO46.7~410

Note: The λmax values are illustrative, based on trends observed for similar azo dyes.[3] Actual experimental values should be determined.

pH-Dependent Spectral Data

The overlaid spectra from the pH titration are expected to show a clear transition.

  • At acidic to neutral pH (e.g., pH < 7): A primary absorption band corresponding to the neutral form of the molecule would be expected. Based on analogs, this could be in the 340-380 nm range.

  • At basic pH (e.g., pH > 10): A new, red-shifted absorption band should appear at a longer wavelength, corresponding to the deprotonated phenoxide form. This shift can be substantial, potentially moving the peak well into the 400-500 nm region.

  • Isosbestic Point: A clean isosbestic point should be observed, indicating a direct equilibrium between the neutral phenol and the anionic phenoxide forms.

pHλmax (nm) of Neutral FormAbsorbanceλmax (nm) of Basic FormAbsorbance
2.0~370 nmHigh~450 nmLow
7.0~370 nmHigh~450 nmLow
8.8~370 nmMedium~450 nmMedium
12.0~370 nmLow~450 nmHigh

Note: λmax values are estimates and should be determined experimentally.

Conclusion

This application note provides a robust, scientifically-grounded methodology for the comprehensive UV-Vis spectroscopic characterization of 4-[(4-aminophenyl)azo]phenol. By following these protocols, researchers can reliably investigate the solvatochromic and halochromic properties of this versatile dye. The emphasis on the causality behind each experimental step ensures that the collected data is not only accurate but also well-understood, enabling its effective application in diverse fields of scientific research and development.

References

  • Majeed, A. (2012). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Journal of Basrah Researches ((Sciences)), 38(4A).

  • Shikare, S. V., et al. (2016). Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4 -Hydroxyphenylazo)-4-Nitro Aniline. International Journal of Modern Engineering Research (IJMER).

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol.

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and....

  • ResearchGate. (n.d.). UV–Vis spectra of a 4-aminophenol and b 4,4′-(diazene-1,2-diyl)diphenol.

  • Biosynth. (n.d.). 4-[(4-Aminophenyl)azo]phenol.

  • ChemicalBook. (n.d.). 4-[(4-aminophenyl)azo]phenol.

  • Al-Hamdani, A. A. S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1).

  • Jasim, H. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology, 9(4), 33-42.

  • ChemicalBook. (n.d.). 4-[(4-aminophenyl)azo]phenol CAS 103-18-4.

  • ChemBK. (n.d.). Phenol, 4-[(2,4-diaminophenyl)azo]-.

  • Percino, M. J., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 11(43), 26867-26877.

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye.

  • Bhagat, S. D., et al. (2021). Synthesis and spectral analysis of some new phenolic azo dyes. ResearchGate.

  • Bowers, G. N., Jr, & McComb, R. B. (1975). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 21(13), 1988–1995.

  • Li, J., et al. (2015). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Molecules, 20(11), 20384–20397.

  • Wang, X., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(49), 34693-34700.

  • Sanchez-Vanzzini, G. Y., et al. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 29(11), 2587.

Sources

Application Notes and Protocols for 4-[(4-aminophenyl)azo]phenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of the azo dye, 4-[(4-aminophenyl)azo]phenol, as a pH indicator. This document outlines the underlying scientific principles, detailed protocols for solution preparation and application in acid-base titrations, and the expected colorimetric transitions. The information herein is curated to support researchers in academia and industry in leveraging this compound for accurate pH determination.

Introduction: The Chromatic Response of Azo Dyes to pH

Azo compounds, characterized by the functional group R-N=N-R', represent a significant class of synthetic organic dyes. Their vibrant colors arise from the extended π-electron delocalization across the aromatic rings connected by the azo bridge.[1] This electronic structure is sensitive to changes in the chemical environment, particularly pH. The protonation or deprotonation of functional groups on the aromatic rings can alter the electronic distribution within the molecule, leading to a discernible color change. This property makes many azo dyes, including 4-[(4-aminophenyl)azo]phenol, effective acid-base indicators.

4-[(4-aminophenyl)azo]phenol, also known as 4-hydroxy-4'-aminoazobenzene, possesses both an amino (-NH₂) and a hydroxyl (-OH) group. These functional groups can participate in acid-base equilibria, making the molecule's chromophore responsive to hydrogen ion concentration.

Principle of Operation: A Mechanistic Insight

The function of 4-[(4-aminophenyl)azo]phenol as a pH indicator is rooted in the principles of acid-base chemistry and its effect on molecular electronic transitions. The color of the indicator is dependent on the predominant species in solution, which is governed by the pH.

The key to the color change is the deprotonation of the phenolic hydroxyl group under alkaline conditions. In acidic to neutral solutions, the hydroxyl group remains protonated. As the pH increases and surpasses the pKa of the phenolic proton, the hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide ion is a more powerful electron-donating group than the hydroxyl group, leading to a significant alteration in the electronic structure of the molecule. This change in electron delocalization results in a bathochromic shift (a shift to a longer wavelength of maximum absorbance), causing the solution to change color.

A predicted pKa value for 4-[(4-aminophenyl)azo]phenol is approximately 8.85 ± 0.15.[2] This suggests that the color transition would occur in the slightly alkaline range, making it a potentially suitable indicator for the titration of weak acids with strong bases.

Physicochemical Properties

A summary of the key physicochemical properties of 4-[(4-aminophenyl)azo]phenol is provided in the table below.

PropertyValueReference
Chemical Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol [2]
Predicted pKa 8.85 ± 0.15[2]
Appearance Yellow crystals or orange needles[3]
Solubility Soluble in ethanol, slightly soluble in water[3]

Experimental Protocols

Preparation of 4-[(4-aminophenyl)azo]phenol Indicator Solution (0.1% w/v)

This protocol details the preparation of a 0.1% (w/v) solution of 4-[(4-aminophenyl)azo]phenol for use as a pH indicator.

Materials:

  • 4-[(4-aminophenyl)azo]phenol powder

  • 95% Ethanol

  • Volumetric flask (100 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh 0.1 g of 4-[(4-aminophenyl)azo]phenol powder using an analytical balance.

  • Transfer the weighed powder into a clean 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol to the volumetric flask.

  • Gently swirl the flask to dissolve the powder completely. A sonicator may be used to aid dissolution if necessary.

  • Once the solid is fully dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a tightly sealed, labeled amber glass bottle to protect it from light.

Protocol for Acid-Base Titration

This protocol describes the use of the prepared 4-[(4-aminophenyl)azo]phenol indicator solution in a typical acid-base titration. Given its predicted pKa, it is most suitable for titrations where the endpoint lies in the slightly alkaline region (e.g., titration of a weak acid with a strong base).

Materials:

  • Analyte solution (e.g., a weak acid of unknown concentration)

  • Titrant solution (e.g., a standardized solution of a strong base like NaOH)

  • 4-[(4-aminophenyl)azo]phenol indicator solution (0.1% w/v)

  • Burette

  • Pipette

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Rinse the burette with a small amount of the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Pipette a known volume of the analyte solution into a clean Erlenmeyer flask.

  • Add 2-3 drops of the 4-[(4-aminophenyl)azo]phenol indicator solution to the analyte in the Erlenmeyer flask. The solution should exhibit its acidic color.

  • Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, add a stir bar and begin gentle stirring.

  • Slowly add the titrant from the burette to the analyte, swirling the flask continuously.

  • As the endpoint is approached, the titrant should be added drop by drop. The endpoint is reached when a single drop of the titrant causes a permanent color change to the indicator's basic color.

  • Record the final burette reading. The volume of titrant used is the difference between the final and initial readings.

  • Repeat the titration at least two more times to ensure concordant results.

Expected Colorimetric Transitions

Based on the predicted pKa of 8.85, the following color changes are anticipated for 4-[(4-aminophenyl)azo]phenol:

pH RangeExpected Color
pH < 8 Yellow
pH ~ 8.85 (pKa) Orange (transition)
pH > 9.5 Red

Note: The exact pH range and colors should be experimentally verified for the specific batch of the indicator being used.

Visualization of the pH-Dependent Structural Change

The color change of 4-[(4-aminophenyl)azo]phenol is a direct consequence of the structural transformation at the molecular level in response to pH changes. The following diagram illustrates this transition.

G cluster_acidic Acidic/Neutral Form (Yellow) cluster_basic Basic Form (Red) acidic 4-[(4-aminophenyl)azo]phenol (Protonated Hydroxyl Group) basic Deprotonated Phenoxide Form (Enhanced Electron Delocalization) acidic->basic + OH⁻ - H₂O basic->acidic + H₃O⁺ - H₂O

Caption: pH-induced equilibrium of 4-[(4-aminophenyl)azo]phenol.

Synthesis of 4-[(4-aminophenyl)azo]phenol

For researchers interested in preparing the indicator in-house, a general two-step synthesis protocol involving diazotization and azo coupling is provided below. This is a standard method for producing azo dyes.

Part 1: Diazotization of p-Aminophenol

  • Dissolve p-aminophenol in an acidic solution (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature. This reaction forms the diazonium salt.

Part 2: Azo Coupling

  • In a separate vessel, dissolve a coupling agent (in this case, phenol) in an alkaline solution (e.g., sodium hydroxide).

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution.

  • The azo coupling reaction will occur, resulting in the precipitation of 4-[(4-aminophenyl)azo]phenol.

  • The solid product can then be collected by filtration, washed, and purified by recrystallization.

Conclusion and Further Recommendations

4-[(4-aminophenyl)azo]phenol is a valuable azo dye with strong potential as a pH indicator, particularly for titrations with an endpoint in the slightly alkaline range. The predicted pKa of 8.85 provides a solid theoretical basis for its application. For rigorous scientific applications, it is highly recommended that users experimentally determine the precise pKa and the corresponding color transition range for their specific batch of the synthesized or purchased compound. This can be achieved through spectrophotometric analysis at various pH values. The protocols provided in these application notes offer a robust starting point for researchers to integrate this versatile indicator into their analytical workflows.

References

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Kmal, R. Q., Mohamed, A. M., Aljeboree, A. M., Jasim, L. S., & Alkaim, A. F. (2021). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. International Journal of Drug Delivery Technology, 11(3), 1040-1044.
  • Al-Khuzaie, M. G. A., & Al-Majidi, S. M. H. (2020). Synthesis and characterization of new azo compounds linked to 1,8-naphthalimide as new fluorescent dispersed dyes for cotton fibers. AIP Conference Proceedings, 2290(1), 030011.
  • PubChem. (n.d.). 4-Amino-4'-hydroxyazobenzene. Retrieved January 25, 2026, from [Link]

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application of "4-[(4-aminophenyl)azo]phenol" in textile dyeing processes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 4-[(4-aminophenyl)azo]phenol in Textile Dyeing

Introduction: Unveiling the Potential of a Classic Chromophore

4-[(4-aminophenyl)azo]phenol is a monoazo dye characterized by the core -N=N- chromophore linking a p-aminophenol moiety to a phenol ring.[1][2] Azo dyes represent the most significant class of synthetic colorants, accounting for over 60% of all dyes used in the textile industry due to their cost-effectiveness, straightforward synthesis, and the vast spectrum of colors achievable.[3] The specific structure of 4-[(4-aminophenyl)azo]phenol, possessing both an amino (-NH2) and a hydroxyl (-OH) group, makes it a versatile molecule with potential applications across various textile substrates. These functional groups, known as auxochromes, are critical for modulating the dye's color, solubility, and, most importantly, its affinity for different fiber types.

This guide provides a comprehensive technical overview for researchers and scientists on the synthesis, mechanisms of action, and detailed application protocols for 4-[(4-aminophenyl)azo]phenol in the dyeing of polyester, wool, and cotton fabrics. It emphasizes the causality behind experimental choices, ensuring protocols are robust and self-validating.

Section 1: Physicochemical Properties

Understanding the fundamental properties of the dye molecule is paramount for predicting its behavior in a dyebath and its interaction with textile fibers.

PropertyValueSource
Chemical Name 4-[(4-aminophenyl)azo]phenol[1][2]
CAS Number 103-18-4[1][2]
Molecular Formula C₁₂H₁₁N₃O[1]
Molar Mass 213.23 g/mol [1]
Appearance Typically a colored crystalline powder (e.g., red to brown)[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.[4][5]
Classification Monoazo Dye[6]

Section 2: Synthesis Principle: Diazotization and Azo Coupling

The synthesis of 4-[(4-aminophenyl)azo]phenol is a classic example of diazotization followed by an azo coupling reaction, a cornerstone of industrial organic chemistry.[3] The process involves two key stages:

  • Diazotization: A primary aromatic amine (in this case, p-phenylenediamine or a protected variant) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at a low temperature (0–5 °C).[7] This converts the amino group into a highly reactive diazonium salt.

  • Azo Coupling: The diazonium salt, an electrophile, is then introduced to a coupling component—an electron-rich aromatic compound. For this dye, the coupling component is phenol. The coupling occurs in a moderately alkaline medium, where the phenol exists as the more reactive phenoxide ion, leading to the formation of the stable azo linkage (-N=N-).[8]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A p-Phenylenediamine (Primary Aromatic Amine) C Diazonium Salt Intermediate A->C 0-5 °C B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C F 4-[(4-aminophenyl)azo]phenol (Final Dye) C->F Electrophilic Aromatic Substitution D Phenol (Coupling Component) D->F 0-5 °C E Sodium Hydroxide (NaOH) (Alkaline Medium) E->D Deprotonation

Caption: Synthesis workflow for 4-[(4-aminophenyl)azo]phenol.

Section 3: Mechanism of Dye-Fiber Interaction

The efficacy of a dyeing process is dictated by the chemical and physical interactions between the dye molecule and the polymer chains of the textile fiber. The bifunctional nature of 4-[(4-aminophenyl)azo]phenol allows it to bind to different fibers through distinct mechanisms.

  • Polyester (Hydrophobic Fibers): As a relatively small, non-polar molecule with limited water solubility, 4-[(4-aminophenyl)azo]phenol is well-suited for application as a disperse dye . The dyeing mechanism involves the transfer of individual dye molecules from an aqueous dispersion to the surface of the polyester fiber. At high temperatures (typically >100°C), the amorphous regions of the polyester swell, allowing the dye molecules to penetrate the fiber structure and become trapped within as the fiber cools and the structure contracts. The forces holding the dye are primarily van der Waals forces and hydrogen bonds.[8][9]

  • Wool (Amphoteric Protein Fibers): Wool fibers are composed of keratin, a protein containing both acidic (carboxyl) and basic (amino) groups. In an acidic dyebath (pH 4-6), the amino groups of the wool are protonated (-NH₃⁺).[3] The phenolic hydroxyl group of the dye can be deprotonated, giving the dye an anionic character. This allows for the formation of strong ionic bonds between the anionic dye and the cationic fiber. This is the principle of acid dyeing . Hydrogen bonds and van der Waals forces further stabilize the interaction.[10]

  • Cotton (Anionic Cellulosic Fibers): Native cotton fibers have a negative surface charge in water and lack sites for strong ionic bonding with simple azo dyes. Therefore, 4-[(4-aminophenyl)azo]phenol has a low intrinsic affinity for cotton.[11] To achieve effective dyeing, an ingrain or azoic dyeing process is required.[12] This method involves forming the insoluble dye directly inside the fiber pores. The cotton is first impregnated with one component (e.g., the coupling agent, phenol, in an alkaline solution to form sodium phenoxide), and then treated with a solution of the second component (the diazonium salt), causing the dye to precipitate within the fiber matrix.[13][14] This mechanical entrapment results in excellent wash fastness.[12]

G cluster_fibers Textile Fibers Dye {4-[(4-aminophenyl)azo]phenol | {-OH (Phenolic) -NH₂ (Amino) }} Polyester Polyester Hydrophobic Non-polar Dye->Polyester Disperse Dyeing (Van der Waals Forces) High Temp Wool Wool (Protein) Amphoteric -COOH / -NH₂ Dye->Wool Acid Dyeing (Ionic Bonds) Acidic pH Cotton Cotton (Cellulose) Hydrophilic -OH groups Anionic surface Dye->Cotton Ingrain (Azoic) Dyeing (Mechanical Entrapment) In-situ Synthesis

Caption: Dye-fiber interaction mechanisms.

Section 4: Detailed Application Protocols

Safety Precaution: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid inhaling dye powders by using a dust mask.[16][17]

Protocol 4.1: Disperse Dyeing of Polyester Fabric

This protocol is designed for applying 4-[(4-aminophenyl)azo]phenol as a disperse dye to polyester. The high temperature is crucial for fiber swelling.

  • Preparation of Dye Dispersion:

    • Accurately weigh 0.1 g of 4-[(4-aminophenyl)azo]phenol powder.

    • Create a smooth paste with 1-2 mL of a dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate product).

    • Gradually add 100 mL of distilled water with constant stirring to create a fine, stable dispersion. The liquor ratio (ratio of the volume of dye bath to the weight of fabric) should be approximately 40:1.

  • Dye Bath Setup:

    • Transfer the dye dispersion to a high-temperature dyeing vessel (e.g., a laboratory-scale infrared dyeing machine).

    • Add distilled water to achieve the final volume.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid. This range ensures the stability of the polyester fiber and the dye dispersion.[9]

  • Dyeing Procedure:

    • Introduce a pre-wetted 2.5 g sample of polyester fabric into the dyebath at room temperature.

    • Increase the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes, ensuring continuous agitation to promote level dyeing.

  • Post-Dyeing Treatment (Reduction Clearing):

    • Cool the dyebath to 70°C and remove the fabric. Rinse thoroughly with warm water.

    • Prepare a clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric in this bath at 80°C for 20 minutes to remove any unfixed surface dye, which is critical for good wash and rub fastness.[9]

    • Rinse the fabric with hot water, then cold water, and allow it to air dry.

Protocol 4.2: Acid Dyeing of Wool Fabric

This protocol utilizes an acidic medium to facilitate ionic bonding between the dye and wool fibers.

  • Dye Bath Preparation:

    • Dissolve 0.1 g of 4-[(4-aminophenyl)azo]phenol in a small amount of ethanol before adding it to 100 mL of water (Liquor Ratio 40:1).

    • Add 1 g (10% on weight of fiber, owf) of Glauber's salt (sodium sulfate) as a leveling agent to ensure uniform color distribution.

    • Add acetic acid to adjust the dyebath pH to 4.5-5.5.

  • Dyeing Procedure:

    • Introduce a pre-wetted 2.5 g sample of wool yarn or fabric into the dyebath at 40°C.

    • Agitate the material gently for 10 minutes.

    • Raise the temperature to the boil (100°C) over 30-45 minutes.[10]

    • Continue dyeing at the boil for 45-60 minutes, or until the desired depth of shade is achieved and the bath is substantially exhausted.

  • Post-Dyeing Treatment:

    • Allow the bath to cool gradually before removing the wool to prevent fiber damage.

    • Rinse the dyed wool thoroughly with warm water and then cold water until the rinse water runs clear. This removes residual acid and unfixed dye.[10]

    • Squeeze gently to remove excess water and air dry away from direct sunlight.

Protocol 4.3: Ingrain (Azoic) Dyeing of Cotton Fabric

This two-stage protocol generates the insoluble azo dye directly within the cotton fibers.

  • Stage 1: Naphtholation (Impregnation):

    • Prepare the "naphthol" solution: Dissolve 0.1 g of phenol in a solution containing 0.2 g of sodium hydroxide in 50 mL of water. This forms the water-soluble sodium phenoxide.[14]

    • Immerse a 2.5 g sample of scoured, pre-wetted cotton fabric in this solution for 15-20 minutes at room temperature.[14]

    • Remove the fabric and squeeze it evenly to remove excess solution, ensuring about 80-100% wet pick-up. Do not rinse.

  • Stage 2: Diazotization and Development:

    • Prepare the diazonium salt solution immediately before use: In a separate beaker surrounded by an ice bath (0-5°C), dissolve 0.1 g of p-phenylenediamine in 50 mL of water containing 0.3 mL of concentrated HCl.

    • Slowly add a solution of 0.07 g of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.[7] Stir for 5-10 minutes.

    • Immerse the "naphtholated" cotton fabric from Stage 1 into this cold diazonium salt solution.[13]

    • Agitate the fabric for 10-15 minutes. The color will develop rapidly as the coupling reaction occurs within the fibers.

  • Post-Dyeing Treatment:

    • Remove the dyed fabric and rinse it thoroughly in cold water.

    • "Soap" the fabric by washing it in a 2 g/L non-ionic detergent solution at 60-80°C for 15 minutes. This removes surface dye particles and stabilizes the shade.[18]

    • Rinse thoroughly with hot and then cold water, and air dry.

Section 5: Evaluation of Dyeing Performance

A rigorous evaluation of the dyeing results is essential to validate the protocols.

Performance MetricTest MethodExpected Outcome for 4-[(4-aminophenyl)azo]phenol
Color Strength (K/S) Reflectance Spectrophotometry (Kubelka-Munk equation)[9]Moderate to good color strength. Varies with fiber type and dye concentration.
Washing Fastness ISO 105-C06Good to excellent, especially for ingrain-dyed cotton and well-cleared polyester, due to the dye's insolubility or entrapment.[8][12]
Light Fastness ISO 105-B02 (Xenon Arc Lamp)Fair to moderate. Azo dyes without special substituents can be susceptible to photodegradation.[8]
Rubbing Fastness ISO 105-X12 (Crockmeter)Good to excellent on all fibers, provided that post-dyeing clearing/soaping procedures are followed correctly to remove surface dye.[8]

Section 6: Safety and Environmental Considerations

While azo dyes are industrially vital, their use demands stringent safety and environmental stewardship.

  • Handling Precautions: Direct skin and eye contact should be avoided, as the dye and its precursors (p-phenylenediamine, phenol) can cause irritation and allergic reactions.[4][17] Inhalation of the dye powder must be prevented.[15] Standard laboratory safety protocols should be strictly followed.[16]

  • Environmental Impact: The primary environmental concern with azo dyes is the potential for the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions (e.g., in certain wastewater treatment stages or sediments).[19][20] This cleavage can release the constituent aromatic amines.[21][22] For 4-[(4-aminophenyl)azo]phenol, this would yield p-phenylenediamine and p-aminophenol, compounds which are classified as harmful and may pose toxicological risks.[23]

  • Wastewater Treatment: Effluent from dyeing processes must be treated to remove residual color and auxiliary chemicals. Conventional biological treatments are often ineffective against the complex structure of azo dyes.[24] Advanced oxidation processes (AOPs) or specialized microbial treatments are often necessary for complete degradation and detoxification.[8][20]

Conclusion

4-[(4-aminophenyl)azo]phenol stands as a model compound illustrating the versatility of azo chemistry in textile dyeing. Its application is not universal but is highly dependent on the targeted fiber and the selection of an appropriate dyeing mechanism—disperse for polyester, acid for wool, and azoic for cotton. By understanding the underlying chemical principles, researchers can effectively utilize this chromophore and troubleshoot dyeing processes. However, its application must be balanced with a rigorous approach to safety and environmental management, particularly concerning the potential formation of hazardous aromatic amines from dye degradation. Future research may focus on modifying its structure to enhance properties like light fastness or to build in reactive groups for more efficient and permanent fixation on cellulosic fibers.

References

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Bafana, A., Devi, S. S., & Chakrabarti, T. (2011). Azo dyes: past, present and the future. Environmental Reviews, 19, 350-371. Retrieved January 25, 2026, from [Link]

  • Al-Obaidi, N. S., Abdul Sattar, O. D., Hadi, F. F., Ali, A. S., & Zaki, B. T. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. Retrieved January 25, 2026, from [Link]

  • Miladinova, P. M., Vaseva, R. K., & Lukanova, V. R. (2014). SYNTHESIS AND INVESTIGATION OF SOME ACID AZO DYES FOR WOOL. Journal of Chemical Technology and Metallurgy, 49(6), 579-586. Retrieved January 25, 2026, from [Link]

  • Imtiazuddin, S. M., & Tiki, A. (2020). Textile Azo Dyes; Significance, Ecological, Health, and Safety issues. Pakistan Journal of Chemistry, 10(1-4), 35-38. Retrieved January 25, 2026, from [Link]

  • Phenol, 4-[(2,4-diaminophenyl)azo]-. (2024, April 9). ChemBK. Retrieved January 25, 2026, from [Link]

  • Oladipo, A. A., Abiola, O. J., & Nnamdi, C. O. (2011). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl). Asian Journal of Textile, 1(3), 127-135. Retrieved January 25, 2026, from [Link]

  • DYES & DYEING. (n.d.). CDN. Retrieved January 25, 2026, from [Link]

  • Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). (2024). Iraqi Academic Scientific Journals. Retrieved January 25, 2026, from [Link]

  • Azo dyes: Synthesis, Classification and Utilisation in Textile Industry. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

  • An overview of azo dyes environmental impacts. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Dying of Cotton Fabric With Azoic Dye. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]

  • Synthesis and investigation of some acid azo dyes for wool. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • An overview of azo dyes environmental impacts. (2023). GSC Online Press. Retrieved January 25, 2026, from [Link]

  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH. Retrieved January 25, 2026, from [Link]

  • The acid colors. (n.d.). THE CRAFTSMAN. Retrieved January 25, 2026, from [Link]

  • El-Shishtawy, R. M., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega. Retrieved January 25, 2026, from [Link]

  • What are the benefits of using azo dye in the textile industry? (2022, September 7). Quora. Retrieved January 25, 2026, from [Link]

  • An overview of azo dyes environmental impacts. (2023). Zenodo. Retrieved January 25, 2026, from [Link]

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

  • DYEING WOOL. (n.d.). DT Craft & Design. Retrieved January 25, 2026, from [Link]

  • Saratale, R. G., et al. (2011). Bacterial decolorization and degradation of azo dyes: a review. Journal of the Taiwan Institute of Chemical Engineers, 42(1), 138-157. Retrieved January 25, 2026, from [Link]

  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Science Alert. Retrieved January 25, 2026, from [Link]

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  • Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

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Sources

assessing the antimicrobial activity of "4-[(4-aminophenyl)azo]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to Assessing the Antimicrobial Activity of 4-[(4-aminophenyl)azo]phenol

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development[1]. Azo compounds, characterized by the –N=N– functional group, have long been recognized for their diverse biological activities[2][3]. The archetypal antimicrobial sulfonamide, Prontosil, was itself an azo dye whose in vivo reduction released the active agent, sulfanilamide[4]. This "prodrug" concept remains a compelling strategy in drug design.

The compound 4-[(4-aminophenyl)azo]phenol, also known as 4-Hydroxyazobenzene, belongs to this promising class[5][6]. Structurally, it possesses features suggestive of potential bioactivity: the azo linkage and phenolic and amino moieties which are common in many biologically active molecules[7]. Studies on analogous compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria[8][9][10]. The proposed mechanisms for azo compounds are varied, ranging from microbial-mediated reduction by azoreductase enzymes to active aromatic amines that interfere with essential metabolic pathways, to direct oxidative damage to cellular membranes[4][11].

This document provides a robust, self-validating framework for the systematic evaluation of the antimicrobial properties of 4-[(4-aminophenyl)azo]phenol. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, reliable, and comparable across different laboratories[12][13][14]. We will proceed from initial qualitative screening to quantitative determination of inhibitory and cidal concentrations, providing the foundational data required for further drug development.

Foundational Preparations: Ensuring a Self-Validating System

The integrity of any antimicrobial assessment hinges on meticulous preparation and the implementation of rigorous controls. These initial steps are non-negotiable for generating trustworthy data.

Test Compound Preparation

The solubility and stability of 4-[(4-aminophenyl)azo]phenol will dictate the choice of solvent.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is often the solvent of choice for initial screening of organic compounds due to its broad solvency and low toxicity at concentrations typically below 1% (v/v)[15].

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~50 mM) of 4-[(4-aminophenyl)azo]phenol in 100% DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Prepare intermediate dilutions in the appropriate sterile broth medium immediately before use, ensuring the final DMSO concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%). A solvent toxicity control must always be included.

Table 1: Example Stock Solution Preparation

Parameter Specification Rationale
Compound 4-[(4-aminophenyl)azo]phenol C₁₂H₁₀N₂O, MW: 198.23 g/mol [16]
Solvent DMSO (ACS Grade) Excellent solvating power for organic molecules.
Stock Concentration 10.24 mg/mL (51.66 mM) High concentration allows for wide range of serial dilutions.
Sterilization 0.22 µm Syringe Filter Prevents contamination without heat degradation of the compound.

| Storage | -20°C, protected from light | Ensures stability of the compound. |

Selection and Standardization of Microbial Strains

Testing against a well-characterized panel of microorganisms is critical. This panel should include representatives from different bacterial and fungal groups, as well as clinically relevant resistant strains.

  • Rationale for Strain Selection: A standard panel allows for the determination of the compound's spectrum of activity. Including both ATCC® type strains and validated multidrug-resistant (MDR) strains provides a comprehensive profile of potential efficacy[17][18][19].

Table 2: Recommended Panel of Microbial Test Strains

Strain ATCC® No. Gram Type / Kingdom Relevance
Staphylococcus aureus 25923 Gram-positive Common cause of skin and systemic infections.
Escherichia coli 25922 Gram-negative Representative of enteric bacteria, common pathogen.
Pseudomonas aeruginosa 9027 Gram-negative Opportunistic pathogen known for intrinsic resistance.
Candida albicans 10231 Fungi (Yeast) Common cause of opportunistic fungal infections.
MRSA Isolate BAA-1717 Gram-positive Methicillin-Resistant S. aureus, a priority pathogen.

| ESBL E. coli | BAA-2452 | Gram-negative | Extended-Spectrum β-Lactamase producer. |

Inoculum Preparation: The McFarland Standard

The density of the initial microbial inoculum dramatically impacts the outcome of susceptibility tests. Standardization is mandatory for reproducibility. The 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria, is the universally accepted reference[20].

  • Causality: An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high resistance readings. Conversely, a sparse inoculum may suggest false susceptibility. Adherence to CLSI guidelines for inoculum density is paramount[21].

Experimental Workflow: A Tripartite Assessment Strategy

Our assessment follows a logical progression from broad screening to quantitative evaluation. This ensures an efficient use of resources while building a comprehensive data package for the test compound.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cidal Activity Assessment Disk Protocol 1: Kirby-Bauer Disk Diffusion Assess Zone of Inhibition (ZOI) Rapidly determine spectrum of activity MIC Protocol 2: Broth Microdilution Determine Minimum Inhibitory Concentration (MIC) Establish lowest concentration to inhibit growth Disk->MIC If ZOI > threshold MBC Protocol 3: Minimum Bactericidal Concentration Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Distinguish between static vs. cidal activity MIC->MBC Subculture from non-turbid wells

Caption: Overall workflow for antimicrobial activity assessment.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method provides a rapid, visual assessment of antimicrobial activity, making it an ideal first-pass screening tool[22][23]. The principle is based on the diffusion of the antimicrobial from a saturated disk into an agar medium, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk[24][25].

Materials
  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile 6 mm paper disks

  • Stock solution of 4-[(4-aminophenyl)azo]phenol

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control disks (impregnated with solvent, e.g., DMSO)

  • Standardized 0.5 McFarland inoculum of test strains

  • Sterile cotton swabs

Step-by-Step Methodology
  • Disk Preparation: Aseptically apply a precise volume (e.g., 10 µL) of the 4-[(4-aminophenyl)azo]phenol stock solution onto sterile paper disks to achieve a known final mass (e.g., 100 µ g/disk ). Allow disks to dry completely in a sterile environment. Prepare solvent-only disks for the negative control.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum. Remove excess liquid by pressing the swab against the inside of the tube.

  • Lawn Culture: Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.

  • Disk Application: Using sterile forceps, place the prepared compound disks, positive control disks, and negative control disk onto the inoculated agar surface. Press gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours (24-48 hours for fungi like C. albicans).

  • Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) for each disk.

Data Interpretation

A larger ZOI generally indicates greater susceptibility. However, this method is qualitative as the zone size is also influenced by the compound's diffusion rate and solubility. The key output is a preliminary indication of which microbial strains are affected by the compound.

Table 3: Example Disk Diffusion Results

Test Organism Compound (100 µ g/disk ) ZOI (mm) Ciprofloxacin (5 µg) ZOI (mm) DMSO ZOI (mm)
S. aureus ATCC 25923 18 25 0
E. coli ATCC 25922 14 30 0
P. aeruginosa ATCC 9027 0 22 0

| C. albicans ATCC 10231| 12 | N/A | 0 |

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[26][27][28]. The protocol is rigorously defined by CLSI document M07[13].

Materials
  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solution of 4-[(4-aminophenyl)azo]phenol

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Standardized 0.5 McFarland inoculum, diluted to yield ~5 x 10⁵ CFU/mL in the final well volume.

  • Multichannel pipette

Step-by-Step Methodology

Caption: Workflow for serial dilution in a 96-well plate.

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the test compound at 2x the highest desired final concentration to well 1.

  • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 100 µL from well 2 to well 3. Continue this 2-fold serial dilution down to well 10. Discard the final 100 µL from well 10. This creates a gradient of decreasing compound concentration.

  • Control Wells:

    • Growth Control (Well 11): Contains 100 µL of CAMHB and will receive the inoculum.

    • Sterility Control (Well 12): Contains 100 µL of CAMHB only.

    • Solvent Control: A separate row should be run with the highest concentration of DMSO used, serially diluted, to ensure it doesn't inhibit growth.

  • Inoculation: Add 100 µL of the standardized, diluted inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes both the compound and the inoculum by half, achieving the final target concentrations. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well)[29]. This can be assessed visually or with a microplate reader at 600 nm. The sterility control must be clear, and the growth control must be turbid.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MIC value reveals the concentration that inhibits growth (bacteriostatic) but does not indicate whether the compound is lethal (bactericidal). The MBC test determines the lowest concentration that kills ≥99.9% of the initial inoculum[30][31].

Methodology
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours, or until growth is visible in control spots.

  • Reading the MBC: The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate[30].

Data Interpretation
  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Table 4: Example MIC and MBC Results for 4-[(4-aminophenyl)azo]phenol

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 25923 32 64 2 Bactericidal
E. coli ATCC 25922 64 512 8 Bacteriostatic
MRSA BAA-1717 64 128 2 Bactericidal

| C. albicans ATCC 10231 | 128 | >512 | >4 | Fungistatic |

Postulated Mechanisms of Action

The structural similarity of 4-[(4-aminophenyl)azo]phenol to sulfonamides provides a compelling hypothesis for its mechanism of action. Many bacteria can reduce the azo bond via azoreductase enzymes, potentially releasing p-aminophenol and p-phenylenediamine or a related sulfonamide-like structure[4]. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway[32][33][34]. Humans are unaffected as they obtain folate from their diet[34][35]. An alternative or concurrent mechanism, observed in similar azo compounds, involves inducing oxidative stress and causing direct damage to the bacterial cell membrane[4].

G cluster_0 Bacterial Cell Compound 4-[(4-aminophenyl)azo]phenol (Prodrug) AzoReductase Bacterial Azoreductase Compound->AzoReductase Reduction ROS Reactive Oxygen Species (ROS) Compound->ROS Induces ActiveAmine Active Aromatic Amine (e.g., Sulfanilamide analog) AzoReductase->ActiveAmine DHPS DHPS Enzyme ActiveAmine->DHPS Competitive Inhibition PABA PABA PABA->DHPS Normal Substrate Folate Folic Acid Synthesis DHPS->Folate DNA DNA Synthesis Folate->DNA Membrane Cell Membrane Damage Membrane Damage & Cell Lysis Membrane->Damage ROS->Membrane Attacks

Caption: Potential antimicrobial mechanisms of 4-[(4-aminophenyl)azo]phenol.

Conclusion

This guide outlines a systematic, standards-driven approach to characterize the antimicrobial profile of 4-[(4-aminophenyl)azo]phenol. By progressing from qualitative screening (disk diffusion) to quantitative assessment (MIC) and finally to determining the mode of action (MBC), researchers can build a comprehensive and reliable dataset. The inclusion of stringent controls, standardized reagents, and a diverse panel of microorganisms ensures the generation of high-integrity data suitable for publication and further stages of drug discovery. The potential dual-action mechanism, combining prodrug activation with direct membrane effects, makes this and similar azo compounds worthy of continued investigation in the fight against antimicrobial resistance.

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  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Simu, G. M., et al. (n.d.). AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. Sciforum. Available at: [Link]

  • Hanadi, A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. Available at: [Link]

  • Pierce, C. G., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Available at: [Link]

  • Journal of Global Pharma Technology. (2018). Synthesis, Spectral Studies and Biological Activity of Azo dye Complexes with Some MetalIons. JGPRT. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. HiMedia. Available at: [Link]

  • YouTube. (2013). Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. YouTube. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]

  • Iraqi Academic Scientific Journals. (2024). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). IASJ. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • de Lacerda Leite, G. M., et al. (2019). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. PubMed Central. Available at: [Link]

  • Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Emery Pharma. (2023). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

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Application Notes and Protocols for Evaluating the Antioxidant Properties of 4-[(4-aminophenyl)azo]phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Azo-Phenol Scaffolds

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred a significant search for novel antioxidant compounds that can mitigate oxidative damage. Among the vast chemical landscapes explored, azo compounds, particularly those bearing phenolic moieties, have emerged as a promising class of antioxidants.[1] The presence of a phenol group is a well-established structural motif for antioxidant activity, primarily due to its ability to donate a hydrogen atom to stabilize free radicals.[2]

The molecule 4-[(4-aminophenyl)azo]phenol represents a prototypical scaffold combining the phenolic antioxidant pharmacophore with the versatile azo linkage. This unique combination allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the antioxidant properties of 4-[(4-aminophenyl)azo]phenol and its derivatives, detailing the underlying mechanisms, protocols for their synthesis and antioxidant evaluation, and insights into their structure-activity relationships (SAR).

Underlying Principles: Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds, including 4-[(4-aminophenyl)azo]phenol and its derivatives, is primarily attributed to their ability to scavenge free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring and the azo bridge, which is crucial for its antioxidant efficacy. A lower bond dissociation enthalpy (BDE) of the O-H bond correlates with a higher antioxidant activity.

  • Single Electron Transfer (SET): The phenolic compound can also donate an electron to a free radical, forming a radical cation. This is often followed by proton loss to yield the same resonance-stabilized phenoxyl radical as in the HAT mechanism. The ionization potential (IP) of the molecule is a key determinant in this pathway.

The presence of both an electron-donating amino group (-NH2) and a hydroxyl group (-OH) in the 4-[(4-aminophenyl)azo]phenol structure is anticipated to enhance its antioxidant potential through synergistic electronic effects.

Synthesis of 4-[(4-aminophenyl)azo]phenol and its Derivatives

The synthesis of these compounds typically follows a well-established two-step electrophilic aromatic substitution reaction: diazotization of an aromatic amine followed by an azo coupling reaction with a phenol.[3]

General Synthesis Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Substituted Aniline B NaNO2, HCl 0-5 °C A->B Reacts with C Arenediazonium Salt B->C Forms D Phenol or Substituted Phenol C->D Couples with F Azo-Phenol Derivative E Alkaline solution (e.g., NaOH) D->E Dissolved in E->F Yields

Caption: General workflow for the synthesis of azo-phenol derivatives.

Protocol for the Synthesis of 4-[(4-aminophenyl)azo]phenol

This protocol describes the synthesis of the parent compound. Derivatives can be synthesized by using appropriately substituted anilines or phenols.

Materials:

  • p-Phenylenediamine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization of p-Phenylenediamine:

    • In a 250 mL beaker, dissolve a specific molar amount of p-phenylenediamine in a mixture of concentrated HCl and distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C.

    • Continue stirring for 30 minutes after the addition is complete to ensure the formation of the diazonium salt solution.

  • Azo Coupling with Phenol:

    • In a separate 500 mL beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.

    • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

    • A colored precipitate of 4-[(4-aminophenyl)azo]phenol will form immediately.

    • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated product using vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted salts.

    • Dry the crude product in a desiccator.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-[(4-aminophenyl)azo]phenol.

In Vitro Antioxidant Activity Assays

The antioxidant capacity of 4-[(4-aminophenyl)azo]phenol and its derivatives can be reliably assessed using a panel of in vitro assays. The following protocols for DPPH, ABTS, and FRAP assays are widely accepted and provide complementary information on the antioxidant mechanism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[1]

Workflow for DPPH Assay

G A Prepare DPPH solution in methanol C Mix DPPH solution with test compound A->C B Prepare test compound (various concentrations) B->C D Incubate in the dark (e.g., 30 min) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 value E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store this solution in a dark bottle at 4 °C.

    • Test Compound Stock Solution: Prepare a stock solution of the azo-phenol derivative in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution to a specific volume of each dilution of the test compound.

    • For the control, add the same volume of the solvent used for the test compound to the DPPH solution.

    • For the blank, use the solvent without DPPH.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates a higher antioxidant activity.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • On the day of the assay, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound (at various concentrations) to a larger volume of the diluted ABTS•⁺ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC₅₀ value from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in acetic acid solution.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37 °C before use.

  • Assay Procedure:

    • Add a small volume of the test compound (at various concentrations) to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37 °C for a specific time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known antioxidant, such as ferrous sulfate (FeSO₄) or Trolox.

    • Express the FRAP value of the test compound in terms of equivalents of the standard (e.g., µmol Fe²⁺ equivalents per gram of sample).

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of 4-[(4-aminophenyl)azo]phenol derivatives is significantly influenced by the nature and position of substituents on both aromatic rings.

  • Phenolic Hydroxyl Group: The presence of the phenolic -OH group is paramount for antioxidant activity. Its ability to donate a hydrogen atom is the primary mechanism of radical scavenging.

  • Amino Group: The -NH₂ group on the second phenyl ring is an electron-donating group, which can increase the electron density of the molecule, potentially enhancing its ability to donate an electron (SET mechanism) and stabilize the resulting radical. The para position of the amino group, as in the parent compound, allows for effective resonance delocalization.

  • Substituent Effects:

    • Electron-Donating Groups (EDGs) on the phenolic ring (e.g., -OCH₃, -CH₃) are generally expected to increase antioxidant activity by enhancing the stability of the phenoxyl radical.

    • Electron-Withdrawing Groups (EWGs) on the aniline ring (e.g., -NO₂, -Cl) can also enhance antioxidant activity.[5] This might be due to their ability to further stabilize the radical through resonance or inductive effects. The position of these substituents is also critical.[5]

Logical Relationship of SAR

G cluster_0 Structural Features cluster_1 Mechanism of Action cluster_2 Antioxidant Activity A Phenolic -OH Group E H-Atom Donation (HAT) A->E B Amino -NH2 Group (para position) F Single Electron Transfer (SET) B->F C Electron-Donating Groups on Phenol Ring G Radical Stabilization C->G D Electron-Withdrawing Groups on Aniline Ring D->G H Increased Radical Scavenging E->H F->H G->H

Caption: Structure-activity relationship of azo-phenol derivatives.

Quantitative Data Summary

The following table presents representative IC₅₀ values for the DPPH radical scavenging activity of some azo-phenol derivatives. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

CompoundSubstituent on Phenol RingSubstituent on Aniline RingDPPH IC₅₀ (µg/mL)Reference
4-[(4-aminophenyl)azo]phenol-H-HData not readily available
Derivative A-H4-NO₂Variable[5]
Derivative B-H4-FVariable[5]
Ascorbic Acid (Standard)--~5-15[2]
Trolox (Standard)--~20-50[6]

Note: Specific IC₅₀ values for a comprehensive series of derivatives of the parent compound are not consistently reported in a single study. The antioxidant activity is highly dependent on the specific substituents and their positions.

Conclusion and Future Perspectives

The 4-[(4-aminophenyl)azo]phenol scaffold represents a versatile platform for the development of novel antioxidant agents. The synthetic accessibility of these compounds, coupled with the ability to modulate their antioxidant activity through targeted structural modifications, makes them attractive candidates for further investigation in drug discovery programs. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on expanding the library of derivatives and establishing a more comprehensive quantitative structure-activity relationship (QSAR) to guide the rational design of next-generation antioxidants with enhanced efficacy and favorable pharmacokinetic profiles.

References

  • Al-Ayed, A. S. (2011). Synthesis and characterization of some novel azo compounds and their applications in dyeing of polyester fabrics. Molecules, 16(12), 10146-10158. Available at: [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. Available at: [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available at: [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. Available at: [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. Available at: [Link]

  • Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345-391. Available at: [Link]

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306. Available at: [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Available at: [Link]

  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. Available at: [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Institutes of Health. Available at: [Link]

  • IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available at: [Link]

  • Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal. Available at: [Link]

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Available at: [Link]

  • Correlations between the IC 50 values of antioxidant activities, phenolics and flavonoids content of S.asper. ResearchGate. Available at: [Link]

  • A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. National Institutes of Health. Available at: [Link]

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Application Note: 4-[(4-aminophenyl)azo]phenol – An Investigative Study into Azo Dyes as Potential Chromophores in Biological Staining

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the azo dye 4-[(4-aminophenyl)azo]phenol. While recognized within the broader category of azo compounds, its specific application as a routine stain in biological research is not established. This guide, therefore, takes an investigative approach. It details the synthesis and chemical properties of 4-[(4-aminophenyl)azo]phenol, reviews its known biological interactions, and presents a rigorous, validation-centric framework for evaluating its potential as a novel biological stain. The protocols herein are designed for research and development purposes to explore and characterize the staining capabilities of this and similar azo dyes.

Introduction to Azo Dyes in a Biological Context

Azo dyes are a major class of organic compounds characterized by the presence of one or more azo groups (–N=N–), which function as a powerful chromophore responsible for their vibrant color.[1] The synthesis of these dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner, such as a phenol or another amine.[2] While their primary use is in the textile and printing industries, their structural features—namely the chromophore and potential for auxochromic groups (like -OH and -NH2)—make them intriguing candidates for biological applications.

4-[(4-aminophenyl)azo]phenol (CAS No. 103-18-4) is a representative member of this class.[3][4] Its structure contains both a hydroxyl (-OH) and an amino (-NH2) group, which can act as auxochromes, modifying the dye's color and, crucially, enabling potential interactions with biological substrates through hydrogen bonding or electrostatic forces. This application note will explore this compound as a case study for the broader investigation of novel azo-based staining reagents.

Synthesis and Chemical Profile of 4-[(4-aminophenyl)azo]phenol

Principle of Synthesis: Diazotization and Azo Coupling

The synthesis of 4-[(4-aminophenyl)azo]phenol is a classic example of electrophilic aromatic substitution. The process begins with the diazotization of an aromatic amine. In a potential synthesis route, a primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the salt.[2] Subsequently, the electrophilic diazonium salt is reacted with a coupling agent—in this case, a phenol—under slightly alkaline conditions to yield the final azo dye.[1]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Aromatic Amine (e.g., p-Phenylenediamine) B NaNO₂ + HCl (0-5 °C) A->B Reacts with C Diazonium Salt (Electrophile) B->C Forms E 4-[(4-aminophenyl)azo]phenol (Azo Dye) C->E Couples with D Phenol (Nucleophile) D->E F Alkaline Conditions F->E

Figure 1: General workflow for the synthesis of an azo dye like 4-[(4-aminophenyl)azo]phenol.

Protocol 1: Laboratory-Scale Synthesis

This protocol is adapted from general methodologies for azo dye synthesis.[2][5] Caution: This procedure involves hazardous chemicals and should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Nitrobenzene

  • 4-aminophenol

  • Ethanol

  • 10 M Potassium Hydroxide (KOH)

  • Microwave reactor (or traditional heating apparatus)

  • Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a 10 mL microwave reaction vial, combine 1 mmol of a suitable nitroarene precursor and 2.5 mmol of 4-aminophenol.

  • Dissolve the mixture in 2 mL of ethanol.

  • Carefully add 1 mL of 10 M KOH solution to the vial and shake for 30 seconds. The solution will likely change color.

  • If using a microwave reactor, set the parameters to 150°C, 200 W power, and 250 psi pressure for a 3-minute reaction time.[5]

  • After the reaction is complete, allow the mixture to cool.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) until the product precipitates.

  • Isolate the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove residual salts.

  • Purify the product further by recrystallization from a suitable solvent like ethanol or by column chromatography if needed.

Chemical and Physical Properties

The fundamental properties of 4-[(4-aminophenyl)azo]phenol are summarized below.[4][6]

PropertyValue
CAS Number 103-18-4
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.23 g/mol
Appearance Solid (color dependent on purity)
Melting Point 185-190 °C (decomposes)
pKa 8.85 ± 0.15 (Predicted)

Biological Interactions and Safety Profile

Review of Known Biological Activity

While not documented as a stain, derivatives of 4-aminophenol and related azo dyes have been investigated for various biological activities. Studies have shown that some azo compounds exhibit antimicrobial and antifungal properties.[1][7] For instance, certain Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum activity against bacteria like Staphylococcus aureus and fungi like Saccharomyces cerevisiae.[8] Other studies have explored the potential for these molecules to interact with DNA, suggesting applications in anticancer research.[8] This existing body of research indicates that the molecule can interact with biological macromolecules, a prerequisite for any potential staining agent.

Safety and Handling

As with any laboratory chemical, 4-[(4-aminophenyl)azo]phenol and its precursors must be handled with care. The safety profile, derived from available Safety Data Sheets (SDS), highlights several hazards.[9]

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity (Oral, Inhalation) !H302 + H332: Harmful if swallowed or if inhaled.[9]
Skin Sensitization !H317: May cause an allergic skin reaction.[9]
Germ Cell Mutagenicity !H341: Suspected of causing genetic defects.[9]
Specific Target Organ Toxicity !H373: May cause damage to organs through prolonged or repeated exposure.[9]
Hazardous to the Aquatic Environment !H410: Very toxic to aquatic life with long lasting effects.[9]

Handling Precautions:

  • Always handle this compound in a well-ventilated area or chemical fume hood.[10]

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Avoid creating dust.[11]

  • Wash hands thoroughly after handling.

  • Consult the full Safety Data Sheet (SDS) before use.

A Research Framework for Evaluating Novel Staining Properties

The presence of both a chromophore (-N=N-) and auxochromes (-OH, -NH2) in 4-[(4-aminophenyl)azo]phenol provides a theoretical basis for its potential as a biological stain. The auxochromes could facilitate binding to tissue components: the phenolic hydroxyl group is weakly acidic and could bind to basic structures (acidophilic staining), while the amino group is basic and could bind to acidic structures like nucleic acids (basophilic staining). The following framework provides a systematic approach to test this hypothesis.

G A 1. Prepare Staining Solutions (Vary concentration, pH, solvent) C 3. Staining Protocol (Deparaffinize, Rehydrate, Incubate) A->C B 2. Prepare Tissue Sections (e.g., Paraffin-embedded) B->C E 5. Microscopy & Analysis (Evaluate color, localization, intensity) C->E D 4. Control Staining (H&E, No-stain control) D->E F 6. Optimization (Iterate on variables from Step 1 & 3) E->F Analyze Results F->A Refine Protocol

Figure 2: A workflow for the systematic evaluation of a novel biological staining candidate.

Protocol 2: Histological Evaluation of 4-[(4-aminophenyl)azo]phenol

This protocol provides a starting point for investigating the staining properties on standard formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Step A: Preparation of Staining Solutions

  • Stock Solution: Prepare a 1% (w/v) stock solution of 4-[(4-aminophenyl)azo]phenol in a suitable solvent (e.g., 70% ethanol or dimethyl sulfoxide (DMSO), depending on solubility).

  • Working Solutions: Prepare a range of working concentrations (e.g., 0.01%, 0.1%, 0.5%) by diluting the stock solution in different buffer systems (e.g., phosphate buffer at pH 6.0, 7.4, and Tris buffer at pH 8.5) to assess the effect of pH on staining.

Step B: Tissue Preparation

  • Cut FFPE tissue sections at 4-5 µm thickness and mount them on positively charged slides.[12]

  • Bake the slides in an oven at 60°C for 1 hour to adhere the tissue.

Step C: Staining Procedure

  • Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydration: Immerse slides through a graded series of ethanol solutions: 100% (2x, 2 min each), 95% (2 min), 70% (2 min), and finally in distilled water.

  • Staining Incubation: Immerse the slides in the prepared working staining solutions. Test a range of incubation times (e.g., 1, 5, 15, and 30 minutes).

  • Rinsing: Briefly rinse the slides in distilled water or the corresponding buffer to remove excess stain.

  • Differentiation (Optional): If staining is too intense, briefly dip the slides in a weak acid solution (e.g., 0.1% acetic acid in 70% ethanol) to selectively remove stain. This step requires careful optimization.

  • Dehydration: Dehydrate the sections through a reverse graded series of ethanol (70%, 95%, 100% 2x) for 2 minutes each.

  • Clearing: Immerse slides in two changes of xylene for 2 minutes each.

  • Mounting: Apply a coverslip using a permanent mounting medium.

Step D: Controls and Validation

  • Positive Control: Stain adjacent sections with a standard Hematoxylin and Eosin (H&E) stain to assess tissue quality and provide a benchmark.

  • Negative Control: Process a slide through the entire procedure without the staining incubation step to check for endogenous pigmentation.

Expected Outcomes and Troubleshooting

Evaluation Criteria:

  • Color: Note the color imparted to different tissue structures.

  • Selectivity: Does the stain preferentially bind to specific components (e.g., nuclei, cytoplasm, extracellular matrix)?

  • Intensity: How strong is the staining at different concentrations and incubation times?

  • Clarity: Is the staining crisp and precise, or is there diffuse background staining?

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
No Staining Incorrect pH; Low concentration; Insufficient time.Test a wider range of pH, increase stain concentration, and/or lengthen incubation time.
Weak Staining Low concentration; Short incubation; Over-differentiation.Increase concentration/time; reduce or eliminate the differentiation step.
Excessive Background High concentration; Incorrect pH; Insufficient rinsing.Decrease stain concentration; optimize pH; increase rinse time.
Precipitate on Tissue Stain solution is supersaturated or unstable.Filter the staining solution before use; prepare fresh solutions.

Conclusion

4-[(4-aminophenyl)azo]phenol is an archetypal azo dye whose potential as a specific biological stain remains largely unexplored. While its established applications are outside the realm of routine histology, its chemical structure, containing both chromophoric and auxochromic groups, provides a scientific rationale for its investigation. The protocols and framework presented in this application note offer a robust starting point for researchers to systematically evaluate the staining properties of this compound. This investigative approach not only characterizes a novel substance but also contributes to the broader search for new tools and reagents in biological imaging and diagnostics.

References

  • Vatèle, J. M. (2016). A protocol for microwave-assisted synthesis of unsymmetrical azo dyes. MethodsX, 3, 473–477. [Link]

  • Ogboji, L. M., Esezobor, O. Z., Khan, M. E., & Igoli, J. O. (2017). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers.
  • Ţăranu, I., Otoc, M., Pinteala, M., & Vlase, L. (2021). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Molecules, 26(21), 6487. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Rojas-Díaz, D., et al. (2024). Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. STAR Protocols, 5(4), 103634. [Link]

  • Rauf, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Wasit Journal for Pure Sciences. (2023). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. Retrieved from [Link]

  • Journal of Global Pharma Technology. (2018). Synthesis, Spectral Studies and Biological Activity of Azo dye Complexes with Some MetalIons. Retrieved from [Link]

  • Google Patents. (1938). US2117707A - Azo dye.
  • ResearchGate. (2019). Synthesis, spectral properties, biological activity and application of new 4-(benzyloxy)phenol derived azo dyes for polyester fiber dyeing. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-[(4-aminophenyl)azo]phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(4-aminophenyl)azo]phenol, a critical intermediate in the development of various pharmaceuticals and dyes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis, with a primary focus on addressing the pervasive issue of low product yield. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate problems but also to proactively optimize your experimental design.

Troubleshooting Guide: A Causal Approach to Low Yield

Low yield in the synthesis of 4-[(4-aminophenyl)azo]phenol, often commercially known as Disperse Orange 3, is a frequent challenge that can stem from suboptimal conditions in either of the two core stages of the reaction: the diazotization of p-nitroaniline and the subsequent azo coupling with phenol.[1] This guide provides a systematic approach to identifying and rectifying the root causes of diminished output.

Question 1: My yield of 4-[(4-aminophenyl)azo]phenol is consistently low. Where should I start my investigation?

A low yield is most often traced back to issues within the diazotization step, which is highly sensitive to temperature and acidity.[2] The stability of the diazonium salt intermediate is paramount for a successful coupling reaction.

Initial Diagnostic Checklist:

  • Temperature Control: Was the temperature of the diazotization reaction strictly maintained between 0-5 °C?[3]

  • Rate of Nitrite Addition: Was the sodium nitrite solution added slowly and dropwise to the acidic solution of p-nitroaniline?

  • Acidity: Was a sufficient excess of mineral acid (e.g., hydrochloric acid) used to maintain a strongly acidic environment?

  • Reagent Purity: Are the p-nitroaniline and sodium nitrite of high purity?

dot graph TD A[Low Yield of 4-[(4-aminophenyl)azo]phenol] --> B{Identify Problem Stage}; B --> C{Diazotization Issues}; B --> D{Coupling Issues}; B --> E{Purification Losses};

end Caption: Troubleshooting workflow for low yield.

Question 2: I observed gas evolution and a darkening of the reaction mixture during diazotization. What does this indicate?

This is a classic sign of diazonium salt decomposition. The diazonium group is an excellent leaving group (as N₂ gas), and at temperatures above 5-10 °C, the salt will decompose to form a phenol and nitrogen gas.[3][4][5] The dark color is likely due to the formation of phenolic byproducts.[6]

Causality and Solution:

  • Cause: The exothermic nature of the diazotization reaction, coupled with an inadequate cooling or too rapid addition of sodium nitrite, has caused the temperature to rise above the stability threshold of the diazonium salt.[7]

  • Solution:

    • Utilize an ice-salt bath to achieve temperatures closer to 0 °C.

    • Ensure vigorous stirring to maintain uniform temperature throughout the reaction vessel.[8]

    • Add the sodium nitrite solution dropwise, monitoring the temperature closely to prevent any significant increase.

Question 3: My final product is a dark, tarry substance instead of a distinct precipitate. What are the likely causes?

A dark and impure final product often points to issues in the coupling stage, although it can also be a consequence of a poorly executed diazotization.

Potential Causes and Corrective Actions:

Potential Cause Explanation Corrective Action
Incorrect pH during Coupling The coupling of the diazonium salt with phenol requires a mildly alkaline medium (pH 8-10).[7] In this pH range, phenol is deprotonated to the more reactive phenoxide ion.[9] If the pH is too low, the coupling reaction will be slow or may not occur at all. If the pH is too high, it can promote the decomposition of the diazonium salt.Prepare a solution of phenol in aqueous sodium hydroxide to ensure the formation of the sodium phenoxide salt before adding the diazonium salt solution.[4] Monitor and adjust the pH of the reaction mixture to maintain it within the optimal range.
Side Reactions If the diazonium salt solution is added too quickly or if there is localized high concentration, the diazonium ion can couple with itself or other species, leading to a mixture of undesired azo compounds.Add the cold diazonium salt solution slowly to the chilled phenoxide solution with constant and efficient stirring.[10]
Decomposition of Diazonium Salt If the diazonium salt was not used immediately after its preparation or if it was allowed to warm up, it may have decomposed, leading to the formation of colored impurities.[3]Use the freshly prepared, cold diazonium salt solution for the coupling reaction without delay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of p-nitroaniline?

The optimal temperature for the diazotization of p-nitroaniline is between 0 and 5 °C.[3] This low temperature is crucial to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[2]

Q2: Why is a strong acid necessary for the diazotization reaction?

A strong mineral acid, such as hydrochloric acid, serves two critical functions in the diazotization reaction:

  • It reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[11]

  • It protonates the primary aromatic amine, in this case, p-nitroaniline, which prevents the newly formed diazonium salt from coupling with the unreacted amine, a common side reaction.[6]

Q3: How can I confirm the formation of the diazonium salt before proceeding to the coupling reaction?

A simple qualitative test can be performed by adding a small amount of the diazonium salt solution to a solution of a coupling agent like 2-naphthol in a sodium hydroxide solution. The immediate formation of an intense reddish-orange precipitate indicates the presence of the diazonium salt.[10]

Q4: What is the best method for purifying the final 4-[(4-aminophenyl)azo]phenol product?

Recrystallization is a common and effective method for purifying azo dyes.[12] Ethanol is often a suitable solvent for the recrystallization of 4-[(4-aminophenyl)azo]phenol.[12] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly to form crystals, which can be collected by filtration. Washing the collected crystals with a small amount of cold solvent helps to remove any remaining impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-[(4-aminophenyl)azo]phenol

Materials:

  • p-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of p-Nitroaniline

  • In a beaker, dissolve p-nitroaniline in a mixture of concentrated hydrochloric acid and water.[13]

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.[10]

  • In a separate beaker, prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the p-nitroaniline solution, ensuring the temperature does not exceed 5 °C.[10] Continue stirring for 10-15 minutes after the addition is complete.

Part B: Azo Coupling

  • In another beaker, dissolve phenol in an aqueous solution of sodium hydroxide.[4]

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the sodium phenoxide solution.

  • A colored precipitate of 4-[(4-aminophenyl)azo]phenol should form immediately.

  • Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-[(4-aminophenyl)azo]phenol.[12]

  • Dry the purified product in a desiccator.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Synthesis pathway of 4-[(4-aminophenyl)azo]phenol.

References

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]

  • Al-Obaidi, N. S., Abdul Sattar, O. D., Hadi, F. F., Ali, A. S., & Zaki, B. T. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
  • US4141892A - Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol - Google Patents. (n.d.).
  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2023). Molecules, 28(13), 5068. [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [a relevant, stable URL if available, otherwise omit]
  • Making an Azo Dye from Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). (2024). Iraqi Journal of Science, 65(12), 6296-6306.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Retrieved from [a relevant, stable URL if available, otherwise omit]
  • some reactions of diazonium ions. (n.d.). Chemguide. Retrieved from [Link]

  • synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. (2022). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Synthesis of Azo Dyes. (2025, December). BenchChem.
  • Lec4 - Diazotization Reactions. (2024, February 22). YouTube. Retrieved from [Link]

  • Optimization of coupling reaction time at 50°C. (n.d.). ResearchGate. Retrieved from [Link]

  • A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. (n.d.).
  • Synthesis of 4-hydroxyazobenzene-4'-sulfonic acid (HABA). (2023, January 13). Reddit. Retrieved from [Link]

  • Synthesis of Disperse Orange 3. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for the purification of p-aminophenol. (n.d.). PubChem. Retrieved from [Link]

  • "optimizing coupling reaction conditions for azo dyes". (n.d.). BenchChem.
  • KR102060607B1 - The preparing method of disperse orange dye - Google Patents. (n.d.).
  • Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. (2021, May 8). Sciencemadness Discussion Board.
  • Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. (1961). CHIMIA International Journal for Chemistry, 15(1), 148-150.
  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017, October 21).
  • Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. (2018). ACS Macro Letters, 7(3), 345-350. [Link]

  • Copper-catalyzed O-arylation of phenols with diazonium salts. (n.d.). Royal Society of Chemistry.
  • troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. (n.d.). BenchChem.
  • The continuous flow synthesis of azos. (2024).
  • Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. (2023). Molecules, 28(16), 5991. [Link]

  • Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. (2018). ACS Macro Letters, 7(3), 345-350.
  • for optimized reaction conditions and yields for 24 parallel... (n.d.). ResearchGate. Retrieved from [Link]

  • Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024).
  • The microscale synthesis of azo dyes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Exploring Flow Procedures for Diazonium Form
  • Why should the temperature be maintained at 0–5 °C in a diazotisation?. (2017, June 19). Chemistry Stack Exchange. Retrieved from [Link]

  • Kinetics of the homogenous diazotization of p-nitroaniline with nitrous acid solution using stopped-flow technique. (2025).
  • Synthesis of 4-hydroxyazobenzene-4'-sulfonic acid. (2026, January 13). Reddit. Retrieved from [Link]

  • Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). UCL Discovery.
  • Disperse Orange 3. (n.d.). PubChem. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Disperse Orange 3. (2012, February 16). World dye variety.
  • What is the product for reaction of ortho-nitroaniline with nitrous acid?. (2016, February 13). Quora.
  • Structures, Stability, and Safety of Diazonium Salts. (n.d.).

Sources

how to avoid tar formation in azo dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of azo dyes. Its purpose is to address common challenges, particularly the formation of tarry byproducts, and to offer robust troubleshooting strategies and preventative measures. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Tar Formation

This section addresses the most common issues encountered during azo dye synthesis that lead to the formation of undesirable tarry byproducts.

Q1: My reaction mixture has turned into a dark, sticky mess. What is causing this tar formation?

A1: The formation of a brown or black tar-like substance is a frequent challenge in azo dye synthesis and typically points to decomposition of the diazonium salt or other unwanted side reactions. The primary causes include:

  • Elevated Temperatures: Diazonium salts are notoriously unstable at higher temperatures. Allowing the reaction temperature to rise above the recommended 0-5 °C range significantly accelerates their decomposition into phenols and other complex, often colored, byproducts.

  • Incorrect pH Control: The pH of the reaction medium is critical for both the diazotization and coupling steps. Deviations from the optimal pH can lead to a host of side reactions, including the premature decomposition of the diazonium salt and self-coupling reactions.

  • Impure Starting Materials: The purity of the initial aromatic amine and the coupling component is paramount. The presence of impurities can introduce competing reactions that result in the formation of a complex mixture of colored byproducts, contributing to the tarry appearance.

  • Oxidation: Phenols and anilines, common coupling components, are susceptible to oxidation, which can generate colored impurities that contribute to the overall tarry consistency of the product.

Q2: I'm confident my temperature control is accurate, but I'm still getting low yields and some tarry residue. What else should I investigate?

A2: Beyond temperature, several other factors can contribute to poor yields and the formation of impurities:

  • Inadequate Stirring: Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, even if the overall temperature of the reaction bath is low. This can lead to localized decomposition and side reactions. Slow and controlled addition of the diazonium salt solution to the coupling component with vigorous stirring is crucial to prevent this.

  • Incorrect Stoichiometry: An excess of either the diazonium salt or the coupling component can lead to side reactions. For instance, an excess of the diazonium salt can lead to the formation of triazenes.

  • pH Drift During Reaction: It is essential to monitor and maintain the pH throughout the coupling reaction. The optimal pH is highly dependent on the specific coupling component being used. For phenols, a mildly alkaline pH (around 8-10) is generally required to form the more reactive phenoxide ion. For anilines, the reaction is typically carried out in a mildly acidic to neutral medium (pH 4-7).

Q3: How can I confirm that my diazonium salt has formed successfully before proceeding to the coupling step?

A3: A simple qualitative test can be performed to check for the presence of the diazonium salt. A small sample of the reaction mixture can be added to a solution of a coupling agent, such as 2-naphthol, in an alkaline medium. The immediate formation of a brightly colored azo dye indicates the successful formation of the diazonium salt. Conversely, the absence of color change suggests that the diazotization was incomplete or the diazonium salt has decomposed.

Section 2: Troubleshooting and Optimization Guide

This section provides a systematic approach to troubleshooting common problems and optimizing your azo dye synthesis protocol to minimize tar formation.

Problem Potential Cause(s) Troubleshooting/Optimization Strategy
Dark, Tarry Product High reaction temperature.Maintain a strict temperature range of 0-5 °C for both diazotization and coupling steps using an ice-salt bath.
Incorrect pH.Carefully monitor and adjust the pH of the coupling reaction using appropriate buffers or dropwise addition of acid/base. The optimal pH depends on the coupling component.
Impure starting materials.Use freshly purified or high-purity starting materials. Recrystallize or distill the amine and coupling components if necessary.
Low Yield of Azo Dye Decomposition of diazonium salt.Use the diazonium salt immediately after its preparation. Ensure the temperature is consistently maintained below 5 °C.
Inefficient mixing.Add the diazonium salt solution slowly to the coupling component solution with vigorous and constant stirring.
Suboptimal pH for coupling.Determine the optimal pH for your specific coupling component through small-scale trial reactions.
Formation of Insoluble Byproducts Self-coupling of the diazonium salt.Maintain a sufficiently acidic pH during diazotization to suppress this side reaction.
Polymerization of the coupling component.Ensure the coupling component is dissolved completely and the reaction is carried out under an inert atmosphere if it is particularly sensitive to oxidation.

Section 3: Experimental Protocols for Minimizing Tar Formation

Here are detailed, step-by-step methodologies for the key stages of azo dye synthesis, designed to mitigate the risk of tar formation.

Protocol 1: Diazotization of a Primary Aromatic Amine

This protocol outlines the critical steps for the formation of the diazonium salt while minimizing its decomposition.

  • Preparation: Dissolve the aromatic amine in dilute hydrochloric acid or sulfuric acid in a flask.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous and efficient stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. It is crucial to maintain the temperature below 5 °C throughout the addition.

  • Reaction Time: Continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization.

  • Verification (Optional): Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid. A slight excess is often desirable to ensure complete reaction of the amine.

Protocol 2: Azo Coupling Reaction

This protocol details the coupling of the diazonium salt with a coupling component, emphasizing the control of reaction parameters.

  • Coupling Solution Preparation: Dissolve the coupling component (e.g., a phenol or an aniline) in an appropriate solvent. For phenols, an aqueous alkaline solution (e.g., NaOH) is typically used. For anilines, a mildly acidic aqueous solution may be appropriate.

  • Cooling: Cool the coupling component solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slow Addition: Add the freshly prepared, cold diazonium salt solution slowly and dropwise to the cold coupling component solution. Maintain vigorous stirring throughout the addition to ensure rapid and homogeneous mixing.

  • pH Control: Monitor the pH of the reaction mixture and adjust as necessary by adding a dilute acid or base to maintain the optimal pH for the specific coupling reaction.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: The azo dye often precipitates out of the solution. Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

Section 4: Visualizing the Workflow and Key Relationships

To further clarify the process and the critical control points for avoiding tar formation, the following diagrams illustrate the experimental workflow and the key chemical transformations.

Experimental Workflow for Azo Dye Synthesis

AzoDyeSynthesisWorkflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_purification Purification Amine Aromatic Amine in Acid DiazoniumSalt Diazonium Salt Solution Amine->DiazoniumSalt Slow Addition at 0-5 °C CouplingComponent Coupling Component Solution NaNO2 Sodium Nitrite Solution NaNO2->DiazoniumSalt AzoDye Crude Azo Dye DiazoniumSalt->AzoDye Immediate Use CouplingComponent->AzoDye Slow Addition at 0-5 °C (pH Control) Purification Recrystallization or Column Chromatography AzoDye->Purification PureDye Pure Azo Dye Purification->PureDye TarFormationFactors cluster_causes Primary Causes cluster_prevention Preventative Measures Tar Tar Formation Temp High Temperature (> 5 °C) Temp->Tar pH Incorrect pH pH->Tar Purity Impure Reactants Purity->Tar Oxidation Oxidation Oxidation->Tar ControlTemp Strict Temperature Control (0-5 °C) ControlTemp->Temp mitigates ControlpH Precise pH Monitoring & Adjustment ControlpH->pH mitigates HighPurity Use of High-Purity Reagents HighPurity->Purity mitigates InertAtmosphere Inert Atmosphere (optional) InertAtmosphere->Oxidation mitigates

Caption: A diagram illustrating the causal relationship between common experimental errors and tar formation, along with corresponding preventative measures.

Section 5: Purification of Azo Dyes from Tarry Byproducts

Even with careful control, some level of impurity may be present. The following are standard methods for purifying your crude azo dye.

Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the crude dye at an elevated temperature but not at room temperature. Common solvents for polar compounds like azo dyes include ethanol, methanol, or mixtures of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude dye to achieve complete dissolution.

  • Hot Filtration: If insoluble impurities (including some tarry material) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Column Chromatography

For separating more complex mixtures or when a very high degree of purity is required, column chromatography is the method of choice.

  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of polar organic compounds like azo dyes.

  • Mobile Phase Selection: The appropriate mobile phase (eluent) is determined by thin-layer chromatography (TLC) to achieve good separation of the desired dye from impurities.

  • Column Packing: A glass column is carefully packed with a slurry of the stationary phase in the mobile phase.

  • Sample Loading: The crude dye is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution and Fraction Collection: The mobile phase is passed through the column, and the separated components are collected in fractions.

  • Analysis and Solvent Evaporation: The collected fractions are analyzed by TLC to identify those containing the pure dye. The solvent is then removed from the combined pure fractions, typically using a rotary evaporator, to yield the purified azo dye.

References

  • Heliyon. (2020). Classifications, properties, recent synthesis and applications of azo dyes. National Center for Biotechnology Information. [Link]

  • Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes.
  • First Source Worldwide. (2017). How Do You Make an Azo Dye?. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]

  • Khan Academy. (2023). Azo dye formation | Electrophilic aromatic substitution reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). The continuous flow synthesis of azos. National Center for Biotechnology Information. [Link]

  • The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. *Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium

controlling pH for efficient azo coupling with phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azo Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for one of the most fundamental reactions in organic synthesis: the azo coupling of phenols. Here, we move beyond simple protocols to explore the causality behind the experimental parameters, ensuring your success in synthesizing azo compounds.

The Crucial Role of pH: A Delicate Balancing Act

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile and reacts with an activated aromatic ring, such as a phenol.[1] The pH of the reaction medium is arguably the most critical parameter influencing the success and efficiency of this reaction. It governs a delicate equilibrium between the reactivity of the coupling partners and the stability of the diazonium salt.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your azo coupling experiments with phenols, providing explanations and actionable solutions grounded in chemical principles.

Question 1: My azo coupling reaction has a very low yield or failed completely. What are the likely pH-related causes?

Answer:

Low or no yield in azo coupling with phenols is frequently traced back to improper pH control. There are two primary reasons for this:

  • Insufficient Phenoxide Formation (pH is too low): The electrophilicity of the diazonium ion is relatively weak.[2] Therefore, it requires a highly activated aromatic compound to react efficiently.[2] For phenols, the reactive species is the phenoxide ion, which is a much stronger nucleophile than the neutral phenol molecule due to the increased electron density on the aromatic ring.[3][4] If the pH of the reaction medium is too acidic, the equilibrium will favor the protonated phenol, significantly slowing down or even preventing the coupling reaction.[3]

  • Decomposition of the Diazonium Salt (pH is too high or too low):

    • Acidic Conditions: While diazonium salts are synthesized in acidic solutions, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to their decomposition, forming phenols and releasing nitrogen gas.[3]

    • Highly Alkaline Conditions (pH > 10): In strongly basic solutions, the diazonium ion is converted into unreactive diazohydroxide or diazotate ions.[5] This effectively removes the electrophile from the reaction mixture, halting the coupling process.

Solution:

The optimal pH for azo coupling with phenols is typically in the mildly alkaline range, often between pH 8 and 10 .[5] This pH is high enough to ensure a significant concentration of the reactive phenoxide ion but not so high as to cause the decomposition of the diazonium salt into unreactive species.[5] It is crucial to monitor and adjust the pH of the phenol solution before and during the addition of the diazonium salt solution.

Question 2: I'm observing the formation of a brown or black tarry substance instead of my brightly colored azo compound. What's happening?

Answer:

The formation of tarry byproducts is often a sign of diazonium salt decomposition. As mentioned, diazonium salts are thermally unstable and their decomposition is catalyzed by both strongly acidic and alkaline conditions, as well as exposure to light and certain metal ions.[6] When the diazonium salt decomposes, it can lead to a variety of side reactions, including polymerization and the formation of complex, colored impurities.

Another possibility is the oxidation of the phenol under alkaline conditions, which can also produce colored, polymeric materials.

Solution:

  • Maintain Low Temperatures: Diazonium salts are notoriously unstable at temperatures above 5 °C.[6][7] The diazotization reaction (formation of the diazonium salt) and the subsequent coupling reaction should always be carried out in an ice bath (0-5 °C).[8]

  • Use Freshly Prepared Diazonium Salt: Due to their instability, diazonium salt solutions should be prepared fresh and used immediately.[8] They should not be stored.[6]

  • Precise pH Control: Avoid extremes in pH. Maintain the mildly alkaline conditions optimal for the coupling reaction without venturing into a pH range that accelerates decomposition.

  • Inert Atmosphere: If your phenol is particularly sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of oxidative byproducts.

Question 3: The color of my product is different from what I expected. Could pH be a factor?

Answer:

Yes, pH can influence the final color of your azo compound, both directly and indirectly.

  • pH-Dependent Color (Indicator Properties): Many azo compounds are themselves acid-base indicators.[9] Their color arises from an extended conjugated system of pi electrons.[10] Changes in pH can lead to protonation or deprotonation of functional groups on the azo dye, which alters the electronic structure and, consequently, the wavelengths of light absorbed.[9] For example, methyl orange is yellow in basic solutions (pH > 4.4) and red in acidic solutions (pH < 3.1).[9] Therefore, the color of your isolated product might depend on the pH of the solution it is in.

  • Formation of Isomers: While the primary directing effect of the hydroxyl group in phenols is to the para position, some ortho substitution can occur, especially if the para position is blocked.[2][11] The ratio of ortho to para isomers can sometimes be subtly influenced by reaction conditions, including pH, which could affect the overall hue of the product mixture.

Solution:

  • Standardize pH for Color Assessment: When comparing the color of different batches or reporting the color of your product, it is good practice to do so at a standardized pH.

  • Purification: Chromatographic purification of your product will separate any isomers and remove impurities, allowing you to determine the true color of your desired azo compound.

Frequently Asked Questions (FAQs)

Q1: Why is the azo coupling with anilines carried out in a different pH range (mildly acidic, pH 4-5) compared to phenols?

A1: The difference in optimal pH for coupling with anilines versus phenols is due to the nature of the activating group. In the case of anilines, the amino group is the activating group. In strongly acidic solutions, the amino group is protonated to form an anilinium ion (-NH3+), which is a deactivating group and will prevent the electrophilic substitution from occurring. In basic solutions, there is a risk of the diazonium ion reacting with the amino group itself, rather than the aromatic ring. Therefore, a weakly acidic pH of 4-5 is a compromise: it is acidic enough to prevent significant reaction at the nitrogen atom but not so acidic as to deactivate the ring by protonating the amino group.[4]

Q2: What is the ideal temperature for azo coupling reactions?

A2: Azo coupling reactions should be carried out at low temperatures, typically between 0 and 5 °C.[8] This is because diazonium salts are thermally unstable and can decompose at higher temperatures, leading to reduced yields and the formation of byproducts.[6][7]

Q3: Can I use any base to adjust the pH for coupling with phenols?

A3: While sodium hydroxide is commonly used to prepare the sodium phenoxide solution, other bases like sodium carbonate or sodium acetate can also be used to maintain the mildly alkaline pH during the coupling reaction.[8] The choice of base can sometimes influence the reaction rate and the solubility of the product. It is important to use a base that does not introduce interfering ions.

Q4: How can I monitor the progress of my azo coupling reaction?

A4: The formation of the azo dye is usually accompanied by the appearance of a vibrant color.[10] This provides a simple visual indication that the reaction is proceeding. For more quantitative monitoring, thin-layer chromatography (TLC) can be used to follow the disappearance of the starting materials and the formation of the product.

Data Presentation: Optimal pH Ranges for Azo Coupling

Coupling PartnerOptimal pH RangeRationale
Phenols8 - 10Ensures sufficient concentration of the highly reactive phenoxide ion while minimizing decomposition of the diazonium salt.[5]
Anilines4 - 5Prevents protonation of the activating amino group and minimizes side reactions at the nitrogen atom.[4]

Experimental Protocol: Synthesis of an Azo Dye from Phenol

This protocol provides a general procedure for the azo coupling of a generic phenol. Always consult the specific literature for your particular substrates and perform a thorough safety assessment before starting any experiment.

Step 1: Preparation of the Diazonium Salt Solution (0-5 °C)
  • Dissolve the aromatic amine (1 equivalent) in dilute hydrochloric acid in a beaker.

  • Cool the beaker in an ice-water bath to 0-5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • The formation of the diazonium salt is usually indicated by a slight color change. Use this solution immediately in the next step.

Step 2: Preparation of the Phenol Solution
  • Dissolve the phenol (1 equivalent) in an aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be sufficient to deprotonate the phenol and bring the pH to the desired range (typically 8-10).

  • Cool this solution in an ice-water bath to 0-5 °C.

Step 3: The Coupling Reaction (0-5 °C)
  • Slowly add the cold diazonium salt solution from Step 1 to the cold phenol solution from Step 2 with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

Step 4: Isolation and Purification of the Azo Dye
  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

Visualization of the Azo Coupling Mechanism

The following diagram illustrates the key steps in the azo coupling of a phenol, highlighting the pH-dependent equilibria.

Azo_Coupling_Mechanism Diazonium Ar-N≡N⁺ (Active Electrophile) Diazohydroxide Ar-N=N-OH (Unreactive) Diazonium->Diazohydroxide OH⁻ (pH > 10) Azo_Dye Ar-N=N-Ar'-OH (Product) Diazonium->Azo_Dye Electrophilic Attack Diazohydroxide->Diazonium H⁺ Diazotate Ar-N=N-O⁻ (Unreactive) Diazohydroxide->Diazotate OH⁻ Diazotate->Diazohydroxide H⁺ Phenol Ar'-OH (Weak Nucleophile) Phenoxide Ar'-O⁻ (Strong Nucleophile) Phenol->Phenoxide OH⁻ (pH 8-10) Phenoxide->Phenol H⁺ Phenoxide->Azo_Dye

Caption: pH-dependent equilibria in azo coupling with phenols.

References

Sources

Technical Support Center: Navigating the Stability of 4-[(4-aminophenyl)azo]phenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(4-aminophenyl)azo]phenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a seasoned application scientist, I understand that unexpected instability in solution can be a significant roadblock. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues, grounded in scientific principles and practical experience. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the integrity and success of your research.

I. Understanding the Molecule: Key Stability Considerations

4-[(4-aminophenyl)azo]phenol is an aromatic azo compound containing both a phenolic hydroxyl group and an amino group. This unique structure, while offering valuable chromophoric and reactive properties, also presents inherent stability challenges. The azo bond (-N=N-) is susceptible to cleavage under various conditions, and the phenolic and amino groups can undergo oxidation and other reactions, particularly in solution. The stability of this molecule is not absolute and is critically influenced by its environment.

Key factors that can impact the stability of 4-[(4-aminophenyl)azo]phenol in solution include:

  • pH: The protonation state of the amino and phenolic groups is pH-dependent, which can significantly alter the molecule's electronic structure and susceptibility to degradation.

  • Solvent: The polarity and protic nature of the solvent can influence reaction rates and degradation pathways.

  • Light: Azo compounds are often photosensitive and can undergo photodegradation upon exposure to light, especially UV radiation.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life in solution.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amino and phenolic moieties.

This guide will delve into specific issues related to these factors and provide actionable solutions.

II. Troubleshooting Guide: Common Stability Issues and Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

A. Discoloration and Precipitation

Question 1: My solution of 4-[(4-aminophenyl)azo]phenol, which was initially a clear, colored solution, has become cloudy and/or changed color over a short period. What is happening?

Answer: This is a classic sign of compound degradation and/or precipitation. The color change suggests a chemical transformation of the chromophore, likely involving the azo bond or the aromatic rings. Cloudiness or precipitation indicates the formation of insoluble degradation products or that the compound is coming out of solution due to a change in its chemical form.

Causality Explained:

  • pH Shift: A change in the pH of your solution, even a slight one, can alter the solubility of 4-[(4-aminophenyl)azo]phenol. The protonation state of the amino and phenolic groups affects the molecule's overall charge and its interaction with the solvent.

  • Oxidation: The aminophenyl and phenol moieties are susceptible to oxidation, which can lead to the formation of polymeric, often insoluble, materials. This process can be accelerated by exposure to air (oxygen).

  • Photodegradation: Exposure to ambient or UV light can induce cleavage of the azo bond, leading to the formation of colorless or differently colored degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discoloration and precipitation.

Step-by-Step Mitigation Protocol:

  • Verify pH: Immediately measure the pH of your solution. If it has deviated from the intended pH, carefully adjust it back using a dilute acidic or basic solution. For long-term stability, the use of a suitable buffer system is highly recommended. The optimal pH for stability will likely be in the neutral to slightly acidic range to minimize oxidation of the phenol and maintain the amino group in a less reactive state.[1]

  • Protect from Light: Prepare and store all solutions of 4-[(4-aminophenyl)azo]phenol in amber-colored vials or wrap your containers in aluminum foil to prevent light exposure.

  • Minimize Oxygen Exposure: When preparing stock solutions for long-term storage, consider degassing the solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound. For highly sensitive experiments, working in a glovebox or under an inert atmosphere can prevent oxidation.

  • Solvent Selection: Ensure the chosen solvent is appropriate for your experimental conditions and that the compound is fully dissolved. Azo dyes can exhibit different stability in various solvents.[2][3][4][5][6] Polar aprotic solvents like DMF or DMSO might offer better solubility but can also influence degradation pathways. For aqueous solutions, the addition of a co-solvent like ethanol or acetonitrile may be necessary to maintain solubility.

B. Inconsistent Experimental Results

Question 2: I am observing a high degree of variability in my experimental results when using solutions of 4-[(4-aminophenyl)azo]phenol. Could this be related to its stability?

Answer: Absolutely. Inconsistent results are a common consequence of using a degraded or partially degraded compound. The concentration of the active molecule decreases over time, and the presence of degradation products can interfere with your assay.

Causality Explained:

  • Decreased Concentration: As the compound degrades, its effective concentration in your solution decreases, leading to weaker than expected signals or effects in your experiments.

  • Interference from Degradation Products: The degradation products may have their own biological or chemical activity, or they might interfere with the analytical method used to measure your desired outcome. For instance, degradation could lead to the formation of 4-aminophenol and other aromatic amines which can be reactive.[7]

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent experimental results.

Protocol for Ensuring Solution Integrity:

  • Always Use Fresh Solutions: For critical experiments, it is best practice to prepare a fresh solution of 4-[(4-aminophenyl)azo]phenol immediately before use.

  • Implement a Stability-Indicating Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of your compound over time.[8][9][10] This method should be able to separate the intact 4-[(4-aminophenyl)azo]phenol from its potential degradation products.

    • Recommended HPLC-UV Method: A reverse-phase HPLC method with UV detection is a suitable starting point.[11][12]

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like phosphoric or formic acid to improve peak shape) is a good starting point.

      • Detection: Monitor at the λmax of 4-[(4-aminophenyl)azo]phenol.

  • Perform Forced Degradation Studies: To develop a robust stability-indicating method, you need to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, and light). This will generate the potential degradation products and allow you to confirm that your analytical method can separate them from the parent compound.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24-48 hours
Base Hydrolysis0.1 M NaOH24-48 hours
Oxidation3% H₂O₂24-48 hours
Thermal Degradation60-80 °C48-72 hours
PhotodegradationUV light (254 nm or 365 nm)24-48 hours

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 4-[(4-aminophenyl)azo]phenol for long-term storage?

A1: There is no single "best" solvent, as the optimal choice depends on the intended application and storage conditions. However, for general stock solutions, consider the following:

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These polar aprotic solvents are often good choices for dissolving many organic compounds, including azo dyes. They can typically be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Ethanol or Methanol: These polar protic solvents can also be used. Solutions in these solvents should also be stored at low temperatures.

  • Aqueous Buffers: If your experiment requires an aqueous solution, it is crucial to use a buffer to maintain a stable pH. The stability in aqueous solutions is generally lower than in organic solvents. It is recommended to prepare these solutions fresh.

Q2: How can I quickly check if my solution has degraded without running an HPLC?

A2: While HPLC is the most reliable method, a quick UV-Vis spectrophotometric scan can provide a preliminary indication of degradation. A significant decrease in the absorbance at the λmax of the compound or the appearance of new peaks at different wavelengths suggests that the compound has degraded. However, this method is not as specific as HPLC and may not detect all degradation products.

Q3: Can I use a solution of 4-[(4-aminophenyl)azo]phenol that has changed color slightly?

A3: It is strongly advised against using a solution that has visibly changed color. The color change is a direct indication of a chemical change in the molecule. Using such a solution will introduce unknown variables into your experiment and compromise the reliability of your data.

Q4: What are the likely degradation products of 4-[(4-aminophenyl)azo]phenol?

A4: The primary degradation pathway for azo dyes involves the cleavage of the azo bond, which would likely yield 4-aminophenol and other related aromatic amines.[7] Oxidation of the phenol and amino groups can also lead to the formation of quinone-like structures and polymeric materials. LC-MS (Liquid Chromatography-Mass Spectrometry) is the most powerful technique for identifying these degradation products.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of 4-[(4-aminophenyl)azo]phenol in a clean, dry vial.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO, ethanol) to achieve the desired concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • If preparing for long-term storage, dispense the solution into small, single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at an appropriate low temperature (e.g., -20°C or -80°C).

Protocol 2: Stability Assessment using HPLC-UV
  • Prepare a solution of 4-[(4-aminophenyl)azo]phenol at a known concentration in the desired solvent or buffer.

  • Immediately after preparation (t=0), inject an aliquot into the HPLC system and record the chromatogram.

  • Store the solution under the desired test conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system.

  • Analyze the chromatograms to determine the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of the remaining parent compound at each time point to assess the stability.

V. Conclusion

The stability of 4-[(4-aminophenyl)azo]phenol in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the factors that influence its degradation and implementing the troubleshooting and preventative measures outlined in this guide, researchers can minimize stability-related issues. The key takeaways are to always be mindful of pH, light, and temperature, to use fresh solutions whenever possible, and to employ a validated stability-indicating analytical method to ensure the integrity of your starting materials.

References

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Validation & Comparative

performance of "4-[(4-aminophenyl)azo]phenol" as a dye on different fabrics

Compared to a similar structure without a hydroxyl group (Disperse Orange 1), the presence of the -OH group in 4-[(4-aminophenyl)azo]phenol appears to improve its affinity and wash fastness on polar fibers like wool. Natural alternatives like Quercetin can offer comparable or even superior fastness on natural fibers when applied with a mordant, presenting a viable path for more sustainable textile dyeing. [6] Future research should focus on the chemical modification of the 4-[(4-aminophenyl)azo]phenol structure, such as introducing reactive groups (e.g., triazine rings) to enable covalent bonding with cellulosic fibers, which would drastically improve its wash and rubbing fastness on cotton. [20]

References

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Guidance on ISO 105 X12 Color Fastness Test to Rubbing. (2024, July 25). Textile Tester. Retrieved from [Link]

  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (2025, September 29). ResearchGate. Retrieved from [Link]

  • Colorfastness Test Methods for Textiles: Complete Guide. (2025, March 13). QIMA Blog. Retrieved from [Link]

  • 5 Color Fastness Tests to Prevent Textile Fading and Staining. (2019, July 9). InTouch Quality. Retrieved from [Link]

  • Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). (2024, December 8). Iraqi Academic Scientific Journals. Retrieved from [Link]

  • Rubbing Fastness: How It Works, Factors Affecting It and the Role of Textile Chemicals. (n.d.). Pidilite. Retrieved from [Link]

  • A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. (2019, June 17). RSC Publishing. Retrieved from [Link]

  • An Overview of Azo Dyes. (2023, August 18). Textile Apex. Retrieved from [Link]

  • Wash Fastness of Textile Fibers Dyed with Natural Dye from Eucalyptus Wood Steaming Waste. (2015, September 17). ResearchGate. Retrieved from [Link]

  • What Are the Alternatives to Azo Dyes?. (2025, December 2). Sustainability Directory. Retrieved from [Link]

  • Understanding Color Fastness to Rubbing: A Comprehensive Guide. (n.d.). ChiuVention. Retrieved from [Link]

  • Some Aspects of the Light Fastness of Reactive Azo‐dyes on Cellulose under Wet Conditions. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Phenolic Compounds from By-Products for Functional Textiles. (2023, November 20). PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial Screening and application on the wool fabric of new Bis-azo Compounds derived from 4,4'- Diaminodiphenylmethane. (2025, August 4). ResearchGate. Retrieved from [Link]

  • Dyeing of polyester/cotton fibers with reactive AZO disperse dyes in one batch processes dyeing. (n.d.). Fibre2Fashion. Retrieved from [Link]

  • Understanding the 9 Color Fastness to Rubbing Test Standards and Influencing Factors. (2025, May 23). TESTEX. Retrieved from [Link]

  • Statistical modelling for optimisation of dyeing of silk with semisynthetic azo dye made by chemical modification of areca nut. (2020, January 13). Emerald Publishing. Retrieved from [Link]

  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Colour fastness. (n.d.). Wikipedia. Retrieved from [Link]

  • Application of Eugenol-Derived Azo Dyes on Natural Textile Fabrics. (2025, November 11). MDPI. Retrieved from [Link]

  • Effect of Reactive Dyes Structure on Light Fastness. (n.d.). International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Azo dyes for cellulosic fibers. (n.d.). Google Patents.
  • Preparation method of p-aminoazobenzene standard substance and... (2020, December 23). Google Patents.
  • Examples of various commonly used textile dye structures. Azo reactive... (n.d.). ResearchGate. Retrieved from [Link]

  • What is rubbing fastness?. (2021, December 1). Hangzhou Tiankun Chem Co.,Ltd. Retrieved from [Link]

  • Cellulosics Dyeing. (n.d.). rexresearch1. Retrieved from [Link]

  • What are the benefits of using azo dye in the textile industry?. (2022, September 7). Quora. Retrieved from [Link]

  • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (2022, January 1). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Synthesis of Novel Azo Disperse dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics. (2025, August 7). ResearchGate. Retrieved from [Link]

  • p-aminoazobenzene : Organic synthesis. (2024, February 11). YouTube. Retrieved from [Link]

  • What's Color Fastness of Dyed Fabrics, How to Test Color Fastness to Washing. (2017, May 9). Testex. Retrieved from [Link]

  • How to improve the light fastness of textiles?. (2022, March 4). utstester. Retrieved from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]

  • Colour fastness according to ISO 105 series. (n.d.). Centexbel. Retrieved from [Link]

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  • Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009, May 29). Science Alert. Retrieved from [Link]

  • Clay catalysed facile rearrangement of di- azoaminobenzene to p-aminoazobenzene Note. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

A Senior Application Scientist's Guide to Alternatives for 4-[(4-aminophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For decades, 4-[(4-aminophenyl)azo]phenol, a versatile azo dye, has been a staple in various scientific applications, from histological staining to colorimetric assays. Its straightforward synthesis, vibrant color, and reactivity have made it a reliable tool in the laboratory. However, growing concerns over the potential toxicity of aromatic amines and the demand for higher performance characteristics, such as enhanced sensitivity and photostability, have prompted researchers to seek viable alternatives. This guide provides a comprehensive comparison of promising alternatives to 4-[(4-aminophenyl)azo]phenol, offering experimental insights and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Rationale for Seeking Alternatives

4-[(4-aminophenyl)azo]phenol belongs to the vast class of azo dyes, characterized by the -N=N- functional group. While effective, the reductive cleavage of this bond can release the constituent aromatic amines, some of which are known or suspected carcinogens. Furthermore, the parent compound, 4-aminophenol, has demonstrated nephrotoxicity in animal studies. Research has shown that while 4-aminophenol itself can cause cell death in renal proximal tubules, its glutathione conjugate, 4-amino-3-S-glutathionylphenol, is significantly less toxic, highlighting that metabolic activation is a key step in its toxicity. This inherent toxicological concern is a primary driver for the exploration of safer alternatives.

Beyond safety, the performance limitations of traditional azo dyes in modern, high-sensitivity applications necessitate the adoption of newer technologies. For instance, in fluorescence microscopy, the photostability and quantum yield of azo dyes are often inferior to those of dedicated fluorophores. Similarly, in colorimetric assays, the sensitivity and specificity of assays based on simple azo dyes can sometimes be surpassed by more sophisticated reagents.

This guide will explore alternatives in three key application areas: biological staining, colorimetric assays, and as a versatile chemical intermediate.

Section 1: Alternatives in Biological Staining

In histology and cytology, 4-[(4-aminophenyl)azo]phenol can be used as a component of staining solutions to provide contrast to tissue components. The primary alternatives fall into two main categories: fluorescent dyes and natural dyes.

Fluorescent Dyes: A Leap in Sensitivity and Specificity

Fluorescent dyes offer a significant advantage over traditional chromogenic stains by providing higher contrast, the potential for multiplexing (staining multiple targets in the same sample with different colors), and quantitative analysis of signal intensity.

Key Alternatives:

  • Rhodamine B: A well-established fluorescent dye with strong red fluorescence.

  • Alexa Fluor Dyes: A family of spectrally diverse and highly photostable fluorescent dyes.

  • Natural Dyes with Fluorescent Properties: Certain natural compounds also exhibit fluorescence.

Comparative Performance:

Feature4-[(4-aminophenyl)azo]phenol (Azo Dye)Rhodamine B (Fluorescent Dye)Natural Dyes (e.g., Curcumin)
Staining Principle Absorption of lightEmission of light upon excitationAbsorption and/or fluorescence
Sensitivity ModerateHighVariable, generally lower than synthetic fluorophores
Photostability Generally lowerModerate to high (can photobleach)Variable, often lower
Multiplexing LimitedExcellentLimited
Toxicity Potential for toxic aromatic amine releaseCan exhibit cytotoxicity at high concentrationsGenerally considered lower toxicity
Cost LowModerate to HighLow to moderate

Experimental Protocol: Comparative Staining of Tissue Sections

This protocol outlines a general procedure to compare the staining efficacy of 4-[(4-aminophenyl)azo]phenol with a fluorescent alternative like Rhodamine B.

Staining_Comparison_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining cluster_imaging Imaging & Analysis prep1 Deparaffinize and rehydrate tissue sections prep2 Antigen retrieval (if necessary for target) prep1->prep2 stain_azo Incubate with 4-[(4-aminophenyl)azo]phenol solution prep2->stain_azo stain_rhod Incubate with Rhodamine B solution prep2->stain_rhod wash Wash sections to remove excess stain stain_azo->wash stain_rhod->wash mount Dehydrate and mount with coverslip wash->mount img_bright Bright-field microscopy for Azo dye mount->img_bright img_fluor Fluorescence microscopy for Rhodamine B mount->img_fluor analyze Quantitative analysis of staining intensity and photostability img_bright->analyze img_fluor->analyze

Caption: Workflow for comparative histological staining.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections using standard histological procedures (xylene and graded alcohol series).

    • Perform antigen retrieval if staining for a specific protein target, following a validated protocol (e.g., heat-induced epitope retrieval).

  • Staining:

    • Group A: Incubate sections with a solution of 4-[(4-aminophenyl)azo]phenol (concentration to be optimized, e.g., 0.1-1% w/v in an appropriate solvent).

    • Group B: Incubate sections with a solution of Rhodamine B (concentration to be optimized, e.g., 1-10 µg/mL in PBS).

    • Incubation times for both groups should be varied to determine the optimal staining duration.

  • Washing and Mounting:

    • Gently wash the sections in buffer (e.g., PBS) to remove unbound dye.

    • Dehydrate the sections through a graded alcohol series and clear in xylene.

    • Mount with a compatible mounting medium and a coverslip.

  • Imaging and Analysis:

    • Image Group A slides using a bright-field microscope.

    • Image Group B slides using a fluorescence microscope with appropriate excitation and emission filters for Rhodamine B.

    • Quantify staining intensity using image analysis software (e.g., ImageJ).

    • Assess photostability of the fluorescent stain by continuous exposure to the excitation light and measuring the decay in fluorescence intensity over time.

Natural Dyes: The Eco-Friendly and Safer Choice

Natural dyes extracted from plants and other biological sources are gaining traction as sustainable and less toxic alternatives to synthetic dyes.

Key Alternatives:

  • Hematoxylin: Derived from the logwood tree, it is a widely used nuclear stain in histology.

  • Eosin: A common counterstain to hematoxylin, providing pink/red staining of the cytoplasm and extracellular matrix.

  • Turmeric (Curcumin): Exhibits yellow coloration and has been explored as a cytoplasmic stain.

  • Hibiscus (Anthocyanins): Provides red to purple hues and has shown potential in staining various tissue components.

Comparative Performance:

Feature4-[(4-aminophenyl)azo]phenol (Azo Dye)Hematoxylin & Eosin (Natural Dyes)
Staining Target General cytoplasmic/extracellular matrixNuclei (blue/purple) and cytoplasm/ECM (pink/red)
Staining Quality Good contrastGold standard for histological diagnosis
Reproducibility GoodExcellent with standardized protocols
Toxicity Potential for toxic aromatic amine releaseGenerally considered low toxicity
Cost LowLow

Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

This is a standard and widely accepted protocol in histology.

HE_Staining_Workflow start Deparaffinized and Rehydrated Tissue Section hematoxylin Stain with Hematoxylin start->hematoxylin wash1 Wash in running tap water hematoxylin->wash1 differentiation Differentiate in acid alcohol wash1->differentiation wash2 Wash in running tap water differentiation->wash2 bluing Blue in Scott's tap water substitute wash2->bluing wash3 Wash in running tap water bluing->wash3 eosin Counterstain with Eosin wash3->eosin dehydration Dehydrate through graded alcohols eosin->dehydration clearing Clear in xylene dehydration->clearing mounting Mount with coverslip clearing->mounting

Caption: Standard Hematoxylin and Eosin (H&E) staining workflow.

Step-by-Step Methodology:

  • Deparaffinization and Rehydration: Bring paraffin-embedded sections to water through xylene and graded alcohols.

  • Hematoxylin Staining: Immerse slides in Harris's hematoxylin solution for 3-5 minutes.

  • Washing: Wash in running tap water until the water runs clear.

  • Differentiation: Dip slides briefly in 1% acid alcohol to remove excess stain.

  • Washing: Wash again in running tap water.

  • Bluing: Immerse in Scott's tap water substitute or a weak alkaline solution to turn the hematoxylin from reddish to blue.

  • Washing: Wash in running tap water.

  • Eosin Staining: Counterstain with 1% eosin Y solution for 1-3 minutes.

  • Dehydration, Clearing, and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Section 2: Alternatives in Colorimetric Assays

4-[(4-aminophenyl)azo]phenol can be utilized in colorimetric assays where the azo linkage is formed or cleaved in the presence of an analyte, leading to a measurable color change. Key applications include the detection of nitrite and metal ions.

Nitrite Detection: The Griess Assay

The Griess assay is a widely used and well-validated colorimetric method for the quantification of nitrite, which is often used as an indirect measure of nitric oxide production. The reaction involves the diazotization of sulfanilamide by nitrite in an acidic medium, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo compound.

Comparative Performance:

FeatureAssay with 4-[(4-aminophenyl)azo]phenolGriess Assay
Principle Diazotization and couplingDiazotization and coupling
Reagents 4-aminophenylamine, phenolSulfanilamide, N-(1-naphthyl)ethylenediamine
Sensitivity ModerateHigh (sub-micromolar range)
Specificity Can have interferencesGenerally specific for nitrite
Toxicity of Reagents Aromatic aminesSulfanilamide has low toxicity
Commercial Availability Less common as a kitWidely available as commercial kits

Experimental Protocol: Comparative Nitrite Quantification

Nitrite_Assay_Comparison cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis prep_std Prepare Nitrite Standards assay_azo Add 4-aminophenylamine and phenol reagents prep_std->assay_azo assay_griess Add Griess Reagents (Sulfanilamide and NED) prep_std->assay_griess prep_sample Prepare Unknown Samples prep_sample->assay_azo prep_sample->assay_griess incubate Incubate for color development assay_azo->incubate assay_griess->incubate read_abs Read absorbance at specific wavelength incubate->read_abs std_curve Generate Standard Curve read_abs->std_curve calc_conc Calculate Nitrite Concentration std_curve->calc_conc

Caption: Workflow for comparing nitrite detection assays.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay A (Hypothetical, based on 4-[(4-aminophenyl)azo]phenol chemistry): Prepare solutions of 4-aminophenylamine and phenol in an acidic buffer.

    • Assay B (Griess Assay): Prepare the Griess reagent, typically consisting of two solutions: one with sulfanilamide in an acidic solution and the other with N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Standard Curve: Prepare a series of nitrite standards of known concentrations (e.g., 0-100 µM).

  • Assay Procedure:

    • To a set of wells in a microplate, add the nitrite standards and unknown samples.

    • For Assay A: Add the 4-aminophenylamine solution, incubate, then add the phenol solution.

    • For Assay B: Add the Griess reagent to the wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time to allow for color development.

    • Measure the absorbance at the wavelength of maximum absorbance for the respective colored products using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values on the standard curve.

    • Compare the sensitivity (slope of the standard curve) and limit of detection for both assays.

Metal Ion Detection: 4-(2-Pyridylazo)resorcinol (PAR)

4-(2-Pyridylazo)resorcinol (PAR) is a highly sensitive chromogenic agent for the detection of a wide range of metal ions. It forms stable, colored complexes with metal ions, allowing for their spectrophotometric quantification.

Comparative Performance:

Feature4-[(4-aminophenyl)azo]phenol-based AssayPAR-based Assay
Selectivity Generally lowBroad, but can be tuned by pH and masking agents
Sensitivity ModerateVery high (can detect ppb levels)
Complex Stability VariableHigh
Toxicity of Reagent Aromatic aminesLower

Experimental Protocol: Synthesis and Application of PAR for Heavy Metal Detection

This protocol describes the synthesis of PAR and its use in the colorimetric detection of a heavy metal ion like copper(II).

PAR_Workflow cluster_synthesis Synthesis of PAR cluster_detection Copper(II) Detection diazotization Diazotization of 2-aminopyridine coupling Coupling with resorcinol diazotization->coupling purification Purification of PAR coupling->purification add_par Add PAR solution to standards and samples purification->add_par prep_std Prepare Copper(II) Standards prep_std->add_par adjust_ph Adjust pH to form the complex add_par->adjust_ph measure_abs Measure absorbance at λmax adjust_ph->measure_abs

Caption: Synthesis of PAR and its application in heavy metal detection.

Step-by-Step Methodology:

  • Synthesis of PAR:

    • Diazotization: Dissolve 2-aminopyridine in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

    • Coupling: Dissolve resorcinol in an alkaline solution (e.g., NaOH) and cool. Slowly add the diazonium salt solution to the resorcinol solution with constant stirring.

    • Purification: Acidify the reaction mixture to precipitate the PAR. Filter, wash, and recrystallize the product from a suitable solvent like ethanol.

  • Copper(II) Detection:

    • Prepare a stock solution of PAR in a suitable solvent (e.g., ethanol).

    • Prepare a series of copper(II) standards of known concentrations.

    • In a set of test tubes or cuvettes, add the copper(II) standards and unknown samples.

    • Add the PAR solution and a buffer to maintain the optimal pH for complex formation.

    • Allow the color to develop and measure the absorbance at the wavelength of maximum absorbance of the Cu(II)-PAR complex.

    • Generate a standard curve and determine the concentration of copper(II) in the unknown samples.

Section 3: Cytotoxicity Assessment of Alternatives

A crucial aspect of validating any alternative is to ensure it offers a better safety profile. The MTT assay is a standard colorimetric method for assessing cell viability and is a valuable tool for comparing the cytotoxicity of different compounds.

Experimental Protocol: MTT Cytotoxicity Assay

MTT_Assay_Workflow seed_cells Seed cells in a 96-well plate treat_cells Treat cells with varying concentrations of test compounds seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., a relevant cell line for the intended application) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-[(4-aminophenyl)azo]phenol and the alternative compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for a period relevant to the expected exposure time in the application (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Conclusion

The search for alternatives to 4-[(4-aminophenyl)azo]phenol is driven by the dual imperatives of enhanced performance and improved safety. This guide has provided a comparative overview of several promising alternatives for biological staining and colorimetric assays.

  • For biological staining , fluorescent dyes like Rhodamine B offer superior sensitivity and multiplexing capabilities, while natural dyes such as Hematoxylin and Eosin provide a well-established, low-toxicity alternative for routine histology.

  • In colorimetric assays , the Griess assay for nitrite detection and the use of 4-(2-pyridylazo)resorcinol (PAR) for metal ion analysis represent highly sensitive and specific alternatives.

The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, enabling them to select the most appropriate reagent for their specific needs. By embracing these modern alternatives, the scientific community can move towards safer, more sensitive, and more reliable analytical methods.

References

  • Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DCU Research Repository.
  • Giustarini, D., Dalle-Donne, I., Colombo, R., Milzani, A., & Rossi, R. (2004). Adaptation of the Griess Reaction for Detection of Nitrite in Human Plasma. Free Radical Biology and Medicine, 37(S1), S53.
  • Leica Biosystems. (n.d.). H&E Staining Overview: A Guide to Best Practices. Retrieved from [Link]

  • Vince, D. G., et al. (n.d.). Quantitative Comparison of Immunohistochemical Staining Intensity in Tissues Fixed in Formalin and Histochoice.
  • (2023). Utilization of Natural Dyes Substances for Histological Staining: A Review.
  • BenchChem. (n.d.).
  • Rankin, G. O., et al. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 222, 83-91.
  • (n.d.). 4-(2-Pyridylazo)
  • (2023). Comparative Study of Rhodamine B Treatment: Assessing of Efficiency Processes and Ecotoxicity of By-Products. MDPI.
  • (n.d.). Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger.
  • (n.d.). Quantitative comparison of immunohistochemical staining intensity in tissues fixed in formalin and Histochoice. Semantic Scholar.
  • Deng, F., et al. (2022). Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection. *Spectrochimica

"4-[(4-aminophenyl)azo]phenol" versus methyl orange as a pH indicator

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Azo Dye pH Indicators: 4-[(4-aminophenyl)azo]phenol vs. Methyl Orange

As a Senior Application Scientist, the selection of an appropriate pH indicator is a decision rooted in the fundamental principles of acid-base chemistry. The objective is not merely to observe a color change, but to ensure that this change precisely coincides with the equivalence point of a given titration, thereby guaranteeing the accuracy of the quantitative analysis. This guide provides a detailed, evidence-based comparison of two azo dyes: the well-established Methyl Orange and the structurally related 4-[(4-aminophenyl)azo]phenol.

While both molecules share the characteristic azo (-N=N-) chromophore, their subtle structural differences lead to vastly different functional applications in titrimetry. This analysis will delve into their chemical properties, mechanisms of action, and practical performance, supported by experimental protocols, to guide researchers in making an informed selection for their specific analytical needs.

Foundational Chemistry: A Tale of Two Structures

At their core, both compounds are aromatic azo dyes. The color of these compounds arises from the extended π-conjugated system created by the benzene rings linked through the azo group. However, the nature and position of their functional groups dictate their behavior as acid-base indicators.

Methyl Orange (Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate) is a salt of a sulfonic acid. The presence of the electron-donating dimethylamino group and the electron-withdrawing sulfonate group creates a molecule that changes structure and color in response to protonation of the azo group itself in an acidic pH range.[1][2]

4-[(4-aminophenyl)azo]phenol , in contrast, is a simpler molecule featuring a primary amino group (-NH₂) and a hydroxyl group (-OH) on the phenyl rings. Its indicator activity is predicted to stem from the deprotonation of the phenolic hydroxyl group, a process that typically occurs in a more alkaline environment.[3]

Comparative Analysis of Physicochemical Properties

The suitability of a pH indicator is primarily defined by its pKa value, which dictates the pH at which the color transition occurs. The following table summarizes the key properties of both compounds.

PropertyMethyl Orange4-[(4-aminophenyl)azo]phenol
IUPAC Name Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate4-[(4-aminophenyl)azo]phenol
CAS Number 547-58-0103-18-4[3][4]
Chemical Formula C₁₄H₁₄N₃NaO₃S[1]C₁₂H₁₁N₃O[5]
Molecular Weight 327.33 g/mol [6]213.23 g/mol [5]
pKa (at 25°C) 3.47[1][2]8.85 ± 0.15 (Predicted)[3]
pH Transition Range 3.1 – 4.4[1][6]~8.1 – 9.6 (Inferred from pKa)
Color (Acidic) Red[2][6]Yellow (Predicted)
Color (Basic) Yellow[2][6]Red/Orange (Predicted)

This data immediately reveals the fundamental difference between the two indicators:

  • Methyl Orange is an acidic-range indicator, ideal for titrations where the equivalence point lies between pH 3.1 and 4.4.[1][2]

  • 4-[(4-aminophenyl)azo]phenol , with its predicted pKa of 8.85, would function as a basic-range indicator, analogous in application to phenolphthalein.[3]

Mechanism of Color Change: A Structural Perspective

The observed color change in pH indicators is a direct result of a change in the molecule's electronic structure, which alters its absorption spectrum in the visible range.

Methyl Orange: Azo Group Protonation

In alkaline and neutral solutions (pH > 4.4), methyl orange exists in its yellow, anionic form where the azo bridge links the two aromatic rings, forming an extended conjugated system.[1][2] Upon addition of acid, a proton is accepted by one of the nitrogen atoms in the azo group. This disrupts the delocalized π-system and forces a structural rearrangement to a more stable quinonoid-like structure, which absorbs light at a different wavelength, appearing red.[2]

G Yellow Form (pH > 4.4) Yellow Form (pH > 4.4) Red Form (pH < 3.1) Red Form (pH < 3.1) Yellow Form (pH > 4.4)->Red Form (pH < 3.1) + H+ Red Form (pH < 3.1)->Yellow Form (pH > 4.4) - H+

4-[(4-aminophenyl)azo]phenol: Phenolic Deprotonation

For 4-[(4-aminophenyl)azo]phenol, the mechanism is different. In acidic and neutral solutions, the molecule exists with its phenolic hydroxyl group intact. As the pH increases into the alkaline range, the phenolic proton is abstracted. The resulting phenoxide ion has a lone pair of electrons on the oxygen that can be delocalized into the aromatic ring, extending the conjugated system across the entire molecule. This extended conjugation shifts the absorption maximum to a longer wavelength (a bathochromic shift), resulting in a color change, likely from yellow to a reddish-orange hue.

G Yellow Form (Acidic/Neutral) Yellow Form (Acidic/Neutral) Red/Orange Anion (pH > 8.8) Red/Orange Anion (pH > 8.8) Yellow Form (Acidic/Neutral)->Red/Orange Anion (pH > 8.8) - H+ Red/Orange Anion (pH > 8.8)->Yellow Form (Acidic/Neutral) + H+

Performance and Application in Titrimetry

The choice of indicator is critically dependent on the type of acid-base titration being performed. The indicator's transition range must align with the pH at the equivalence point.

Methyl Orange: The Choice for Strong Acid Titrations

Methyl orange excels in titrations involving a strong acid with a weak base (e.g., HCl vs. NH₄OH) or a strong acid with a strong base (e.g., HCl vs. NaOH).[1][2] The equivalence point for a strong acid-weak base titration occurs in the acidic range, making the 3.1-4.4 transition of methyl orange ideal.[2]

Limitations: Methyl orange is unsuitable for the titration of weak acids (e.g., acetic acid) with strong bases, as the equivalence point for this reaction lies in the basic pH range (typically pH 8-10).[7] Using methyl orange here would result in a premature endpoint detection, leading to significant analytical error.[1]

4-[(4-aminophenyl)azo]phenol: A Potential Alternative to Phenolphthalein

Based on its predicted pKa of 8.85, 4-[(4-aminophenyl)azo]phenol would be the appropriate choice for titrations where the equivalence point is in the basic range. This makes it suitable for:

  • Weak acid vs. Strong base titrations (e.g., CH₃COOH vs. NaOH).

  • Strong acid vs. Strong base titrations .

Its performance would be comparable to phenolphthalein (pH range 8.2-10). The choice between them might depend on factors like the sharpness of the color change or solubility in the titration medium. It would, however, be entirely inappropriate for titrations of strong acids with weak bases.

Experimental Protocols

Trustworthy analytical results depend on meticulously prepared reagents and standardized procedures.

Protocol 1: Preparation of Indicator Solutions (0.1% w/v)

This protocol is a standard method for preparing indicator solutions for titrimetric analysis.

Objective: To prepare a 0.1% weight/volume solution of the selected indicator.

Materials:

  • Methyl Orange or 4-[(4-aminophenyl)azo]phenol powder

  • Distilled or deionized water

  • Ethanol (95%)

  • 100 mL volumetric flask

  • Analytical balance

  • Weighing paper

  • Funnel

Procedure:

  • Weighing: Accurately weigh 0.1 g of the indicator powder (Methyl Orange or 4-[(4-aminophenyl)azo]phenol) onto a piece of weighing paper using an analytical balance.

  • Dissolving: Carefully transfer the powder into a 100 mL volumetric flask using a funnel.

  • Solubilization: Add approximately 80 mL of distilled water to the flask.[8][9] Swirl the flask gently to dissolve the powder. For methyl orange, slight warming may aid dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, add 95% ethanol to bring the final volume to the 100 mL mark on the flask.[8]

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the solution to a labeled dropper bottle. Store at room temperature, protected from light.

Self-Validation Note: A sensitivity test should be performed. For methyl orange, adding 0.1 mL of the indicator solution to 100 mL of carbon dioxide-free water should yield a yellow color. No more than 0.1 mL of 0.1 M HCl should be required to change the color to red.[8] A similar validation should be designed for 4-[(4-aminophenyl)azo]phenol using a weak acid and base to confirm its transition range.

Protocol 2: Acid-Base Titration Workflow

This workflow outlines the logical steps for performing a titration and selecting the appropriate indicator.

G cluster_decision Indicator Selection Logic A 1. Prepare Analyte (Known volume, unknown concentration) B 2. Prepare Titrant (Known concentration) in a burette A->B C 3. Select Indicator Based on expected equivalence point pH B->C D 4. Add 2-3 drops of indicator to analyte C->D SAWB Strong Acid / Weak Base? pH(eq) < 7 C->SAWB WASB Weak Acid / Strong Base? pH(eq) > 7 C->WASB E 5. Titrate Slowly Add titrant to analyte with constant swirling D->E F 6. Identify Endpoint Sharp, permanent color change E->F G 7. Record Volume Read final volume from burette F->G H 8. Calculate Concentration Using M1V1 = M2V2 G->H Use Methyl Orange Use Methyl Orange SAWB->Use Methyl Orange Yes Use 4-[(4-aminophenyl)azo]phenol\nor Phenolphthalein Use 4-[(4-aminophenyl)azo]phenol or Phenolphthalein WASB->Use 4-[(4-aminophenyl)azo]phenol\nor Phenolphthalein Yes

Conclusion

The comparison between methyl orange and 4-[(4-aminophenyl)azo]phenol serves as an excellent case study in structure-function relationships for pH indicators. They are not interchangeable; rather, they are complementary tools for the analytical chemist.

  • Methyl Orange is the established, reliable choice for titrations with an acidic equivalence point (pH 3.1-4.4) , particularly for strong acid-weak base systems. Its mechanism is well-understood and its performance is documented extensively.

  • 4-[(4-aminophenyl)azo]phenol , based on its chemical structure and predicted pKa of 8.85, is suited for titrations with a basic equivalence point (pH ~8-10) . It represents a viable alternative to indicators like phenolphthalein, especially in applications involving weak acids and strong bases.

For the researcher, scientist, or drug development professional, the selection mandate is clear: analyze the specific acid and base , predict the pH of the resulting salt solution at the equivalence point, and choose the indicator whose pKa and transition range most closely match that pH. This logical, evidence-based approach is the cornerstone of accurate and trustworthy titrimetric analysis.

References

  • The Chemistry Blog. (n.d.). What is Methyl Orange? Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl orange. Retrieved from [Link]

  • BYJU'S. (n.d.). Methyl Orange. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2024). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Retrieved from [Link]

  • SciSpace. (2015). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic. Retrieved from [Link]

  • Westlab. (2025). Methyl Orange: Acid-Base Indicator for Scientific Applications. Retrieved from [Link]

  • Scholars Middle East Publishers. (2020). pH Indicators: A Valuable Gift for Analytical Chemistry. Retrieved from [Link]

  • Biochemical Technology Society. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do you prepare methyl orange indicator for titration? Retrieved from [Link]

  • Pharmaguideline. (2010). Preparation of Indicator Solutions. Retrieved from [Link]

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye. Retrieved from [Link]

  • Vedantu. (n.d.). Methyl Orange: Uses, Structure & Indicator Function. Retrieved from [Link]

  • PharmaPath. (2024). Preparation of Methyl Orange (0.1% w/v) Indicator. Retrieved from [Link]

  • CAS Chemical. (n.d.). CAS 103-18-4 4-[(4-aminophenyl)azo]phenol. Retrieved from [Link]8-4-4-4-aminophenyl-azo-phenol.html)

Sources

A Comparative Guide to Assessing the Cytotoxicity of 4-[(4-aminophenyl)azo]phenol and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azo dyes, a ubiquitous class of synthetic organic compounds, are integral to numerous industries, including pharmaceuticals, textiles, and cosmetics. However, their potential for metabolic activation into toxic and carcinogenic compounds necessitates rigorous cytotoxicity assessment. This guide provides an in-depth, comparative analysis of the cytotoxicity of a representative azo dye, 4-[(4-aminophenyl)azo]phenol, and its primary metabolites, p-aminophenol and p-phenylenediamine. We delve into the mechanistic underpinnings of their toxicity, offer a comparative analysis with a structurally similar but more hazardous alternative, Disperse Yellow 3, and provide detailed protocols for a suite of essential in vitro cytotoxicity assays. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to conduct robust and reliable cytotoxicity evaluations of azo compounds.

Introduction: The Double-Edged Sword of Azo Compounds

4-[(4-aminophenyl)azo]phenol is a monoazo dye characterized by the presence of an azo bond (-N=N-) linking two aromatic rings. While the parent compound may exhibit limited biological activity, its toxicological significance lies in its susceptibility to metabolic reduction. The primary route of metabolism for azo dyes involves the reductive cleavage of the azo bond, a reaction readily catalyzed by azoreductases present in the liver and intestinal microbiota[1]. This biotransformation is a critical activation step, yielding aromatic amines that are often more toxic than the parent dye[2].

Metabolic Activation: The Genesis of Toxicity

The metabolic breakdown of 4-[(4-aminophenyl)azo]phenol is a pivotal event in its toxicological profile. The enzymatic cleavage of the azo linkage results in the formation of two primary metabolites: p-aminophenol and p-phenylenediamine. Both of these aromatic amines have been implicated in various toxicities, including nephrotoxicity and carcinogenesis[1][3].

Figure 1: Metabolic activation of 4-[(4-aminophenyl)azo]phenol.

Comparative Cytotoxicity Analysis

A crucial aspect of toxicological assessment is understanding a compound's relative toxicity. Here, we compare the parent compound and its metabolites to a structurally similar azo dye, Disperse Yellow 3, which is known for its carcinogenic and genotoxic properties[4][5][6][7].

CompoundStructureKey Cytotoxicity Data
4-[(4-aminophenyl)azo]phenol 4-[(4-aminophenyl)azo]phenolSpecific IC50 data is not readily available in public literature, highlighting the need for direct experimental assessment. Its toxicity is primarily attributed to its metabolites.
p-Aminophenol p-AminophenolA known nephrotoxicant[3]. It can induce hepatotoxicity at high doses, with its toxicity linked to the formation of reactive metabolites and depletion of glutathione[8]. Renal epithelial cells show higher susceptibility to p-aminophenol-induced toxicity compared to hepatocytes[9].
p-Phenylenediamine (PPD) p-PhenylenediamineInduces apoptosis in human urothelial cells via reactive oxygen species (ROS)-mediated mitochondrial pathways[10]. The half-maximal effective cytotoxic concentration (EC50) on human immortalized keratinocytes (HaCaT) is reported to be 39.37 µg/mL after 24 hours and 35.63 µg/mL after 48 hours[11][[“]].
Disperse Yellow 3 (Alternative) Disperse Yellow 3Classified as a carcinogen, inducing hepatocellular tumors and lymphomas in animal studies[5][6]. It is also genotoxic, causing mutations and DNA damage[6]. Its metabolites, 4-aminoacetanilide and 2-amino-p-cresol, are also genotoxic[6].

Rationale for Comparison with Disperse Yellow 3: Disperse Yellow 3 is a monoazo dye with a similar molecular weight and structural features to 4-[(4-aminophenyl)azo]phenol. Its well-documented carcinogenicity and genotoxicity make it a relevant and cautionary benchmark for assessing the potential hazards of other azo dyes[4][5][6][7].

A Toolkit of In Vitro Cytotoxicity Assays

A multi-faceted approach employing a battery of in vitro assays is essential for a comprehensive understanding of a compound's cytotoxic potential. Each assay interrogates a different aspect of cellular health, providing a more complete picture of the mechanisms of toxicity.

Figure 2: A comprehensive workflow for assessing cytotoxicity.

Cell Viability Assays

These assays provide a quantitative measure of overall cell health and are often the first step in a cytotoxicity assessment.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. This assay measures the amount of LDH in the supernatant as an indicator of cell lysis and necrosis.

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Mechanistic Assays

These assays provide insights into the specific cellular pathways affected by the test compound.

  • Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.

  • Caspase-3 Activity Assay: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. This assay measures the activity of caspase-3, a key executioner caspase, to specifically quantify apoptosis.

  • Oxidative Stress Assays: Aromatic amines are known to induce oxidative stress through the generation of reactive oxygen species (ROS). Assays that measure intracellular ROS levels, such as those using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate), can elucidate the role of oxidative stress in the observed cytotoxicity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above.

Cell Culture
  • Cell Lines: Human hepatoma cells (HepG2) are a relevant model for studying liver metabolism and toxicity. Human keratinocytes (HaCaT) are suitable for investigating dermal exposure scenarios.

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (parent dye, metabolites, and alternative). Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and determine the concentration at which significant membrane damage occurs.

Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Safer Alternatives and Future Directions

The inherent risks associated with certain azo dyes have spurred the development of safer alternatives. These include:

  • Natural Dyes: Derived from plant, animal, or mineral sources, these often have a better safety profile but may lack the color vibrancy and stability of synthetic dyes[13].

  • Bio-based Dyes: Produced through fermentation or enzymatic processes, these offer a promising avenue for sustainable and less toxic colorants[13].

  • Structurally Modified Azo Dyes: Chemical modification of the azo dye structure, for instance by adding bulky side chains to p-phenylenediamine, can reduce skin sensitization and cytotoxicity. Toluene-2,5-diamine sulfate (TDS) is another alternative to PPD with a lower risk of severe allergic reactions[11].

Conclusion

The cytotoxicity assessment of 4-[(4-aminophenyl)azo]phenol and its metabolites serves as a critical case study in the broader safety evaluation of azo compounds. The primary takeaway is the paramount importance of considering metabolic activation in toxicological studies. While the parent dye may be relatively inert, its biotransformation into aromatic amines like p-aminophenol and p-phenylenediamine can unlock significant cytotoxic potential.

A multi-assay, tiered approach, beginning with general cell viability screens and progressing to more specific mechanistic assays, is crucial for a comprehensive risk assessment. The comparative analysis with a known hazardous compound like Disperse Yellow 3 provides essential context for interpreting the toxicological data.

For researchers and drug development professionals, a thorough understanding of these principles and methodologies is not just a matter of scientific rigor, but a fundamental aspect of ensuring product safety and regulatory compliance. The continued development and validation of in vitro models and the exploration of safer alternatives will be pivotal in mitigating the potential risks associated with this important class of chemicals.

References

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  • Panz-Bozkurt, G., Tufan, A. N., & Tuncay, S. (2016). The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. Food and Chemical Toxicology, 98, 139-147. [Link]

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A Comparative Guide to the Lightfastness of Textiles Dyed with 4-[(4-aminophenyl)azo]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the lightfastness of textiles dyed with 4-[(4-aminophenyl)azo]phenol, a foundational mono-azo dye. Intended for researchers, scientists, and professionals in textile chemistry and drug development, this document delves into the photochemical stability of this dye, benchmarks its performance against relevant alternatives, and presents a rigorous, self-validating experimental protocol for lightfastness assessment. Our approach is grounded in established scientific principles and industry-standard testing methodologies to ensure technical accuracy and practical relevance.

Introduction: The Impermanence of Color and the Role of Azo Dyes

The vibrant world of textiles owes much of its diversity to synthetic colorants, among which azo dyes are the most prolific class, accounting for over 60% of the dyes used in the industry. Their popularity stems from their straightforward synthesis, cost-effectiveness, and the vast chromatic range achievable through simple chemical modifications. At the heart of these molecules lies the azo chromophore (-N=N-), a conjugated system responsible for the absorption of visible light and thus, the perception of color.

However, this same electronic structure renders many azo dyes susceptible to photodegradation. Exposure to light, particularly its ultraviolet (UV) component, can initiate photochemical reactions that cleave the azo bond or otherwise alter the dye's molecular structure, leading to an irreversible loss of color known as fading. For textiles, this degradation is a critical quality parameter, directly impacting the aesthetic lifespan and value of the product. The ability of a dyed textile to resist fading upon light exposure is termed lightfastness .

This guide focuses on 4-[(4-aminophenyl)azo]phenol (also known as C.I. Disperse Yellow 7), a simple yet illustrative example of a mono-azo dye. By evaluating its inherent lightfastness and comparing it to other dye classes, we aim to provide a clear framework for understanding and assessing this crucial performance characteristic.

Profiling 4-[(4-aminophenyl)azo]phenol: A Structural Perspective on Lightfastness

4-[(4-aminophenyl)azo]phenol is a disperse dye characterized by a simple phenyl-azo-phenol structure. Its relatively small molecular size and lack of complex substituents have significant implications for its photostability.

Chemical Structure:

(Ph represents a benzene ring)

The lightfastness of an azo dye is not an intrinsic constant but is heavily influenced by several factors:

  • The Chemical Structure of the Dye: Simple azo dyes like 4-[(4-aminophenyl)azo]phenol, which lack features such as metal complexation or bulky electron-withdrawing groups, generally exhibit lower lightfastness.[1] The energy from absorbed photons can be sufficient to excite the electrons in the azo bond, making it susceptible to cleavage. More complex structures can dissipate this energy more effectively, enhancing stability.

  • The Nature of the Textile Substrate: The type of fiber plays a crucial role. For instance, a dye that shows moderate lightfastness on polyester may be more fugitive on a cellulosic fiber like cotton.[2] This is due to differences in the fiber's polarity, crystallinity, and the microenvironment it creates around the dye molecule. Disperse dyes, for example, generally show poor lightfastness on cellulose.[2]

  • Environmental Factors: The presence of moisture, oxygen, and atmospheric pollutants can accelerate the fading process. These factors can participate in photochemical reactions, often involving the formation of highly reactive species like singlet oxygen and hydroxyl radicals that attack the dye molecule.[3]

Based on its simple, non-complexed structure, the lightfastness of 4-[(4-aminophenyl)azo]phenol is expected to be at the lower end of the spectrum for azo dyes, likely rating between 2 and 4 on the ISO Blue Wool Scale, depending on the substrate and dyeing concentration. This positions it as a dye suitable for applications with limited light exposure.

The Mechanism of Photodegradation: Why Azo Dyes Fade

The fading of azo dyes is a complex process initiated by the absorption of photons. While the exact pathway can vary, the general mechanism involves the excitation of the dye molecule to a higher energy state. From this excited state, several degradation pathways are possible:

  • Photoreduction: The excited azo dye can be reduced, leading to the cleavage of the azo bond (-N=N-) to form hydrazo intermediates and ultimately, colorless aromatic amines. This process is often facilitated by the abstraction of hydrogen atoms from the surrounding substrate or water molecules.[3]

  • Photo-oxidation: This is a dominant degradation pathway for many azo dyes. Reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), are generated through energy transfer from the excited dye molecule to molecular oxygen. These highly reactive species then attack the chromophore, leading to its destruction.[1][3]

The following diagram illustrates a simplified photo-oxidative degradation pathway.

G Dye Azo Dye (Ground State) ExcitedDye Excited Azo Dye* Dye->ExcitedDye Degradation Degradation Products (Colorless) Dye->Degradation Light Light (hν) Light->Dye Absorption Oxygen Oxygen (³O₂) ExcitedDye->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂, •OH) Oxygen->ROS ROS->Dye Oxidative Attack

Caption: Simplified mechanism of photo-oxidative fading of azo dyes.

Comparative Performance Analysis: Benchmarking Against Alternatives

To provide context for the performance of 4-[(4-aminophenyl)azo]phenol, it is essential to compare its expected lightfastness with that of other dye classes commonly used in the textile industry. The lightfastness is rated on the Blue Wool Scale , which ranges from 1 (very poor) to 8 (excellent).[4][5] Each successive grade represents approximately double the lightfastness of the previous one.[6]

Dye Class / Specific Dye ExampleChemical NatureTypical Textile ApplicationTypical Lightfastness Rating (Blue Wool Scale)Key Remarks
4-[(4-aminophenyl)azo]phenol Simple Mono-Azo (Disperse)Polyester, Acetate2-4 (Estimated) Simple structure leads to lower photostability. Performance is highly substrate-dependent.
Acid Orange 7 Mono-Azo (Acid)Wool, Nylon, Silk3-4 A common acid azo dye; exhibits moderate lightfastness.
Premetalized Acid Dyes Azo-Metal Complex (Acid)Wool, Nylon5-7 The metal (e.g., chromium) complexed with the azo dye significantly enhances photostability.[3]
Disperse Yellow 211 Azo (Disperse)Polyester4-5 A more complex azo structure can lead to improved lightfastness over simpler disperse dyes.[7]
Vat Dyes (e.g., Indigo) IndigoidCotton4-5 (Indigo) Generally offer good to excellent lightfastness, though some, like indigo, are moderate.[8]
Natural Dyes (e.g., Madder) Anthraquinone (Madder)Wool, Cotton, Silk3-5 Lightfastness varies greatly; mordants can improve performance but rarely exceeds a rating of 5.[9][10]
Mineral Pigments InorganicCotton (with binders)7-8 Offer excellent stability and resistance to fading due to their inorganic nature.[9]

Note: The lightfastness ratings are typical values and can vary based on the specific dye, depth of shade, substrate, and presence of finishing agents.

Experimental Protocol: A Self-Validating Method for Lightfastness Evaluation

To objectively measure the lightfastness of a dyed textile, a standardized, reproducible methodology is crucial. The following protocol is based on the principles outlined in ISO 105-B02 and AATCC Test Method 16.3 , which are the global benchmarks for lightfastness testing.[4][6][11][12]

Principle of the Test

A specimen of the dyed textile is exposed to a controlled artificial light source that simulates natural daylight, under specified conditions of temperature and humidity.[11] Simultaneously, a set of standardized Blue Wool references with known fading characteristics are exposed. The lightfastness of the specimen is then assessed by comparing the degree of its color change with that of the Blue Wool standards.[13]

Materials and Apparatus
  • Xenon Arc Lamp Weathering Instrument: Equipped with filters to simulate daylight (D65).[11][12]

  • Test Specimens: Textile samples dyed with 4-[(4-aminophenyl)azo]phenol.

  • Blue Wool Standards: A set of 8 dyed wool fabrics (No. 1 to No. 8) with defined lightfastness ratings.[4][6]

  • Grey Scale for Assessing Change in Colour (ISO 105-A02): Used for visual assessment of fading.

  • Opaque Masks: To cover a portion of the specimens and standards, creating an unexposed area for comparison.

Step-by-Step Methodology
  • Specimen Preparation:

    • Cut at least one specimen of the test fabric to the dimensions required by the sample holder of the weathering instrument.

    • If the fabric is thin, mount it on a piece of white cardstock.

  • Mounting:

    • Mount the test specimen in a sample holder.

    • Cover one-third of the specimen with an opaque mask. This will serve as the unexposed original.

    • Simultaneously, mount the Blue Wool standards (e.g., standards 2, 3, 4, and 5 if a low-to-moderate rating is expected) in the same manner.

  • Exposure Conditions:

    • Place the mounted specimens and standards in the xenon arc instrument.

    • Set the instrument to the conditions specified in ISO 105-B02, Method 2 (a common standard for European conditions) or AATCC 16.3, Option 3. This includes controlled irradiance, black panel temperature, and relative humidity.

  • Exposure and Evaluation:

    • Expose the specimens and standards to the xenon arc light.

    • Periodically inspect the samples. The test is complete when the color difference between the exposed and unexposed parts of the test specimen is equal to Grade 4 on the Grey Scale.

    • At this point, identify which Blue Wool standard shows a similar degree of fading (Grade 4 on the Grey Scale).

  • Rating:

    • The lightfastness rating of the test specimen is the number of the Blue Wool standard that exhibits the same amount of color change. For example, if the test specimen fades to the same degree as Blue Wool standard No. 3, its lightfastness rating is 3.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Exposure cluster_eval Evaluation PrepSpecimen Prepare Test Specimen Mount Mount & Mask Specimen and Standards PrepSpecimen->Mount PrepStandards Prepare Blue Wool Standards PrepStandards->Mount Expose Expose in Xenon Arc (ISO 105-B02 / AATCC 16.3) Mount->Expose Inspect Periodically Inspect Fading Expose->Inspect Monitor until Specimen reaches Grey Scale 4 Compare Compare Specimen Fading to Blue Wool Standards Inspect->Compare Assign Assign Lightfastness Rating Compare->Assign

Caption: Standardized workflow for textile lightfastness testing.

Conclusion and Future Perspectives

The evaluation of textiles dyed with 4-[(4-aminophenyl)azo]phenol indicates a probable low-to-moderate lightfastness, characteristic of simple, non-complexed mono-azo dyes. This makes it suitable for applications not subjected to significant light exposure. For applications demanding higher durability, alternative dye classes such as premetalized acid dyes or certain vat dyes offer demonstrably superior performance.

The provided experimental protocol, grounded in ISO and AATCC standards, offers a robust and self-validating framework for any researcher to accurately quantify the lightfastness of this or any other dye-textile system.

Future research could focus on improving the lightfastness of simple azo dyes through the incorporation of photostabilizing moieties within the dye structure or through the application of UV-absorbent finishes to the textile substrate. Such advancements will continue to bridge the gap between the economic advantages of azo dyes and the high-performance demands of modern textiles.

References

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A Guide to the Inter-Laboratory Characterization of 4-[(4-aminophenyl)azo]phenol: Ensuring Analytical Consistency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Reproducibility in Pharmaceutical and Chemical Analysis

In the realm of drug development and chemical research, the unequivocal characterization of molecules is paramount. The compound 4-[(4-aminophenyl)azo]phenol, a member of the vast azo dye family, presents a unique set of analytical challenges due to its chromophoric nature and potential for tautomerism. Its accurate and consistent characterization across different laboratories is crucial for regulatory compliance, quality control, and the advancement of research programs that may utilize it as a synthon or reference standard.

This guide provides a framework for an inter-laboratory comparison of the analytical characterization of 4-[(4-aminophenyl)azo]phenol (CAS No. 103-18-4).[1][2] By establishing standardized protocols for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we aim to empower researchers, scientists, and drug development professionals to assess and improve the comparability of their analytical results. This document is not a rigid template but rather a dynamic guide designed to foster scientific integrity and cross-laboratory confidence in analytical data.

The principles of inter-laboratory comparisons are well-established for evaluating the performance of analytical methods and the proficiency of laboratories.[3][4] Adherence to standardized methodologies, such as those outlined in ISO 5725, is fundamental to determining the repeatability and reproducibility of analytical data.[3][5][6] This guide draws upon these principles to provide a practical approach for laboratories to benchmark their characterization of 4-[(4-aminophenyl)azo]phenol.

Compound Profile: 4-[(4-aminophenyl)azo]phenol

  • IUPAC Name: 4-[(4-aminophenyl)azo]phenol[7]

  • CAS Number: 103-18-4[1][2]

  • Chemical Formula: C₁₂H₁₁N₃O[1]

  • Molecular Weight: 213.23 g/mol [1]

  • Appearance: Typically a yellow to orange powder.[8]

  • General Properties: This compound is an azo dye characterized by an azo group (-N=N-) connecting a p-aminophenol and a phenol ring.[8] It is soluble in organic solvents with limited solubility in water.[8]

Overall Inter-Laboratory Comparison Workflow

The following diagram outlines the proposed workflow for this inter-laboratory comparison study. The core principle is the distribution of a single, homogenous batch of 4-[(4-aminophenyl)azo]phenol to all participating laboratories to minimize sample variability as a confounding factor.

InterLab_Workflow Inter-Laboratory Comparison Workflow for 4-[(4-aminophenyl)azo]phenol Characterization cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories Coord1 Source and Homogenize 4-[(4-aminophenyl)azo]phenol Batch Coord2 Distribute Aliquots and Standardized Protocols to Participants Coord1->Coord2 Coord3 Collect and Anonymize Data Coord2->Coord3 Lab1 Receive Sample and Protocols Coord2->Lab1 Coord4 Perform Statistical Analysis (ISO 5725 Principles) Coord3->Coord4 Coord5 Issue Inter-Laboratory Comparison Report Coord4->Coord5 Lab2 Perform Characterization: HPLC, UV-Vis, FTIR, NMR Lab1->Lab2 Lab3 Record and Process Data per Protocols Lab2->Lab3 Lab4 Submit Results to Coordinating Laboratory Lab3->Lab4 Lab4->Coord3

Caption: Overall workflow for the inter-laboratory comparison study.

High-Performance Liquid Chromatography (HPLC) Analysis

Rationale: HPLC is a cornerstone technique for the purity assessment of organic compounds. For azo dyes, a reversed-phase method with UV detection is typically employed to separate the main compound from any impurities or degradation products.[9][10][11] The following protocol is adapted from a method developed for "Phenol, 4-[(4-aminophenyl)azo]-".[12]

Experimental Protocol

HPLC_Workflow HPLC Analysis Workflow A Prepare Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid C Equilibrate HPLC System with Mobile Phase A->C B Prepare Sample Solution: 1 mg/mL in Mobile Phase D Inject Sample (e.g., 10 µL) B->D C->D E Run Isocratic or Gradient Elution D->E F Detect at Maximum Absorbance Wavelength (λmax) E->F G Process Chromatogram: Determine Retention Time and Peak Area F->G

Caption: Step-by-step workflow for HPLC analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The use of an acidifier improves peak shape for ionizable compounds like phenols and amines.[12]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 4-[(4-aminophenyl)azo]phenol in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: Diode Array Detector (DAD) or UV detector.

    • Detection Wavelength: The maximum absorbance wavelength (λmax) determined by UV-Vis spectrophotometry (approximately 380-420 nm).

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram for a sufficient time to allow for the elution of all components (e.g., 15 minutes).

  • Data Processing: Determine the retention time (RT) of the main peak and calculate its area. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Data Reporting Table
ParameterLaboratory 1Laboratory 2Laboratory 3...
HPLC System
Column Details
Mobile Phase Composition
Flow Rate (mL/min)
Column Temperature (°C)
Detection Wavelength (nm)
Retention Time (min)
Peak Area
Purity (Area %)

UV-Visible (UV-Vis) Spectrophotometry

Rationale: The extended conjugation in azo dyes, including the azo bridge and aromatic rings, gives rise to characteristic electronic transitions in the UV-Vis region of the electromagnetic spectrum.[13] UV-Vis spectrophotometry is a rapid and simple method to confirm the identity of the chromophore and to determine the wavelength of maximum absorbance (λmax), which is crucial for HPLC detection. The position of λmax can be influenced by solvent polarity.[14][15][16]

Experimental Protocol

UVVis_Workflow UV-Vis Analysis Workflow A Prepare a Dilute Solution (e.g., 10 µg/mL) in Ethanol B Record Absorbance Spectrum from 200 to 800 nm A->B D Determine Wavelength of Maximum Absorbance (λmax) B->D C Use Ethanol as a Blank C->B E Calculate Molar Absorptivity (ε) D->E

Caption: Step-by-step workflow for UV-Vis analysis.

Step-by-Step Methodology:

  • Solvent Selection: Use spectroscopic grade ethanol as the solvent.

  • Sample Preparation: Prepare a stock solution of 4-[(4-aminophenyl)azo]phenol in ethanol (e.g., 100 µg/mL). Dilute this stock solution to a final concentration of approximately 10 µg/mL to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solvent (ethanol) and another with the sample solution.

    • Record the absorbance spectrum from 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax). For similar azo dyes, a π → π* transition is expected in the range of 380-420 nm.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Data Reporting Table
ParameterLaboratory 1Laboratory 2Laboratory 3...
Spectrophotometer Model
Solvent
Concentration (mol/L)
λmax (nm)
Absorbance at λmax
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[13] For 4-[(4-aminophenyl)azo]phenol, we expect to observe characteristic absorption bands for the O-H (phenol), N-H (amine), N=N (azo), and C-H (aromatic) groups.[17][18]

Experimental Protocol

FTIR_Workflow FTIR Analysis Workflow A Ensure Sample is Dry C Place Small Amount of Sample on ATR Crystal A->C B Acquire Background Spectrum of Empty ATR Crystal D Record FTIR Spectrum (e.g., 4000-400 cm⁻¹) B->D C->D E Identify Characteristic Absorption Bands D->E

Caption: Step-by-step workflow for FTIR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 4-[(4-aminophenyl)azo]phenol sample is dry. No further preparation is typically needed for Attenuated Total Reflectance (ATR)-FTIR.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Measurement:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic FTIR Peaks
Wavenumber (cm⁻¹)AssignmentFunctional Group
3450 - 3200O-H stretch (broad)Phenolic -OH
3400 - 3300N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
~1600N-H bendPrimary Amine (-NH₂)
1580 - 1450C=C stretchAromatic Rings
1450 - 1400N=N stretchAzo group
1300 - 1200C-N stretchAromatic Amine
1260 - 1180C-O stretchPhenol
Data Reporting Table
Functional GroupExpected Range (cm⁻¹)Laboratory 1 (cm⁻¹)Laboratory 2 (cm⁻¹)Laboratory 3 (cm⁻¹)...
O-H stretch 3450 - 3200
N-H stretch 3400 - 3300
Aromatic C-H stretch 3100 - 3000
N-H bend ~1600
Aromatic C=C stretch 1580 - 1450
N=N stretch 1450 - 1400
C-N stretch 1300 - 1200
C-O stretch 1260 - 1180

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. For 4-[(4-aminophenyl)azo]phenol, NMR is essential for confirming the connectivity of the aromatic rings and the positions of the substituents.[13][19]

Experimental Protocol

NMR_Workflow NMR Analysis Workflow A Dissolve Sample (5-10 mg) in Deuterated Solvent (DMSO-d₆) B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum B->D E Process Spectra: Reference to TMS, Integrate Peaks, Determine Chemical Shifts C->E D->E

Sources

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